molecular formula C6H6N2 B1306616 5-Ethynyl-1-methyl-1H-imidazole CAS No. 71759-92-7

5-Ethynyl-1-methyl-1H-imidazole

Cat. No.: B1306616
CAS No.: 71759-92-7
M. Wt: 106.13 g/mol
InChI Key: JFOSWQQRTHDTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C6H6N2 and its molecular weight is 106.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-3-6-4-7-5-8(6)2/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOSWQQRTHDTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391550
Record name 5-Ethynyl-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71759-92-7
Record name 5-Ethynyl-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethynyl-1-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-Ethynyl-1-methyl-1H-imidazole, a heterocyclic building block of interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, thorough characterization data, and explores the potential biological significance of this compound.

Introduction

This compound (CAS No. 71759-92-7) is a substituted imidazole featuring a reactive ethynyl group. The imidazole core is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The addition of an ethynyl moiety provides a versatile handle for further chemical modifications, such as "click" chemistry, Sonogashira coupling reactions, and other carbon-carbon bond-forming transformations, making it a valuable intermediate for the synthesis of complex molecular architectures.

Synthesis

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a halo-imidazole with a terminal alkyne. A plausible and widely applicable synthetic route starts from the readily available 1-methylimidazole, which is first halogenated at the 5-position, followed by coupling with a protected acetylene source, and subsequent deprotection.

Synthetic Workflow

The overall synthetic strategy can be visualized as a three-step process:

Synthesis_Workflow Start 1-Methylimidazole Step1 Iodination (I2, KI, NaOH) Start->Step1 Intermediate1 1-Methyl-5-iodo-1H-imidazole Step1->Intermediate1 Step2 Sonogashira Coupling (TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N) Intermediate1->Step2 Intermediate2 1-Methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole Step2->Intermediate2 Step3 Deprotection (K2CO3, MeOH) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-5-iodo-1H-imidazole

  • Materials: 1-methylimidazole, Iodine (I₂), Potassium Iodide (KI), Sodium Hydroxide (NaOH), Water.

  • Procedure: To a solution of 1-methylimidazole (1.0 eq) in water, potassium iodide (1.0 eq) and iodine (1.1 eq) are added. The mixture is cooled in an ice bath, and a solution of sodium hydroxide (2.0 eq) in water is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 1-methyl-5-iodo-1H-imidazole.

Step 2: Synthesis of 1-Methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole

  • Materials: 1-Methyl-5-iodo-1H-imidazole, Trimethylsilylacetylene (TMSA), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), Copper(I) Iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF).

  • Procedure: To a solution of 1-methyl-5-iodo-1H-imidazole (1.0 eq) in anhydrous THF and triethylamine, trimethylsilylacetylene (1.5 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), and copper(I) iodide (0.1 eq) are added under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Materials: 1-Methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole, Potassium Carbonate (K₂CO₃), Methanol (MeOH).

  • Procedure: 1-Methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole (1.0 eq) is dissolved in methanol. Potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC until the starting material is fully converted. The solvent is evaporated, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or distillation to afford this compound.

Characterization Data

The structural confirmation and purity of this compound are established through various spectroscopic techniques.

Physical and Chemical Properties
PropertyValueReference
CAS Number 71759-92-7[1][2]
Molecular Formula C₆H₆N₂[1][2]
Molecular Weight 106.13 g/mol [1][2]
Appearance Colorless to yellow liquid
Boiling Point 116 °C at 25 mmHg[1]
Density 1.045 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.5490[1]
Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance)

  • Predicted Spectrum (400 MHz, CDCl₃):

    • δ 7.55 (s, 1H, H-2)

    • δ 7.10 (s, 1H, H-4)

    • δ 3.70 (s, 3H, N-CH₃)

    • δ 3.10 (s, 1H, C≡CH)

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Predicted Spectrum (100 MHz, CDCl₃):

    • δ 140.0 (C-2)

    • δ 130.0 (C-4)

    • δ 118.0 (C-5)

    • δ 83.0 (-C≡CH)

    • δ 75.0 (-C≡CH)

    • δ 33.5 (N-CH₃)

Mass Spectrometry (MS)

  • Expected m/z: 106.05 [M]⁺, with fragmentation patterns corresponding to the loss of acetylene and methyl groups.

Infrared (IR) Spectroscopy

  • Characteristic Peaks (ATR):

    • ~3290 cm⁻¹ (C≡C-H stretch)

    • ~2110 cm⁻¹ (C≡C stretch, weak)

    • ~1500-1600 cm⁻¹ (Imidazole ring C=C and C=N stretches)

    • ~2950 cm⁻¹ (C-H stretch, methyl)

Potential Biological Activity and Applications

While specific studies on the biological activity of this compound are limited in publicly available literature, the broader class of ethynyl-substituted heterocyclic compounds and imidazole derivatives has demonstrated significant potential in drug discovery.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the kinase. The ethynyl group can act as a key pharmacophore, forming hydrogen bonds or covalent interactions with specific residues in the kinase domain. The imidazole scaffold is a common feature in many approved kinase inhibitors.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Site Kinase Hinge Region Hydrophobic Pocket Gatekeeper Residue Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase:f0 H-bond (imidazole N) Inhibitor->Kinase:f1 Hydrophobic interaction (methyl group) Inhibitor->Kinase:f2 Interaction (ethynyl group)

Caption: Potential binding mode of this compound in a kinase ATP-binding site.

Antimicrobial and Anticancer Applications

Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties. The introduction of an ethynyl group can enhance the potency and selectivity of these compounds. Further research is warranted to explore the potential of this compound in these therapeutic areas.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Its synthesis via the Sonogashira coupling reaction is a robust and scalable method. The presence of the reactive ethynyl group allows for diverse downstream chemical transformations, enabling the creation of novel and complex molecules for various research and development endeavors. Further investigation into the biological activities of this compound is encouraged to fully elucidate its therapeutic potential.

References

"5-Ethynyl-1-methyl-1H-imidazole" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Ethynyl-1-methyl-1H-imidazole

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Overview

This compound is a heterocyclic organic compound.[1] The imidazole ring is a prominent scaffold in medicinal chemistry, and the presence of an ethynyl group provides a reactive handle for various chemical transformations, such as click chemistry, making it a valuable building block in the synthesis of more complex molecules.[1]

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₆N₂[1][2]
Molecular Weight 106.13 g/mol [2][3]
Boiling Point 116 °C at 25 mmHg[2]
Density 1.045 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.5490[2]
Flash Point 104.4 °C (closed cup)
Assay Purity 97%[2][3]

Chemical Structure and Identifiers

  • IUPAC Name: this compound

  • CAS Number: 71759-92-7[1][2]

  • SMILES: Cn1cncc1C#C[2]

  • InChI Key: JFOSWQQRTHDTGG-UHFFFAOYSA-N[2][3]

  • Empirical Formula (Hill Notation): C₆H₆N₂[2]

Spectroscopic Data

While specific spectra for this compound are not provided in the search results, compounds of this nature are typically characterized using a suite of spectroscopic techniques:

  • ¹H NMR: To determine the number and environment of protons.

  • ¹³C NMR: To identify the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the C≡C stretch of the ethynyl group and vibrations of the imidazole ring.[3]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Reactivity and Chemical Properties

The imidazole ring is aromatic and possesses two nitrogen atoms, one of which is basic (pKa of the conjugate acid is ~7 for imidazole) and the other is non-basic.[4][5] This makes the imidazole ring amphoteric, capable of acting as both an acid and a base.[4][5] The ethynyl group is a versatile functional group that can undergo a variety of reactions, most notably cycloadditions (such as the Huisgen cycloaddition in click chemistry), Sonogashira coupling, and reduction to the corresponding alkene or alkane.

Experimental Protocols

General Synthesis of a Substituted Imidazole (Van Leusen Imidazole Synthesis):

The Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[6][7]

Materials:

  • Aldehyde (e.g., formaldehyde or a substituted benzaldehyde)

  • Primary amine (e.g., methylamine)

  • Tosylmethyl isocyanide (TosMIC)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., methanol, acetonitrile)

Procedure:

  • The aldehyde and primary amine are stirred in the solvent to form the corresponding imine in situ.

  • TosMIC and the base are added to the reaction mixture.

  • The mixture is stirred at room temperature or heated, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Analytical Workflow for Characterization:

  • Purity Assessment: The purity of the synthesized compound is assessed by TLC and High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The chemical structure is confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Potential Biological Activity

The imidazole scaffold is a common feature in many biologically active molecules and pharmaceuticals.[6][8] Imidazole-containing compounds are known to exhibit a wide range of activities, including antifungal, antibacterial, anticancer, and enzyme inhibitory properties.[6] The specific biological activity of this compound has not been reported, but its structural motifs suggest it could be a candidate for screening in various biological assays, particularly as an enzyme inhibitor.

Safety Information

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

Visualizations

G Generalized Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants Aldehyde + Amine + TosMIC + Base Solvent Solvent (e.g., Methanol) Reactants->Solvent Dissolve Reaction Stir at RT or Heat Solvent->Reaction Reaction Conditions Quench Quench with Water Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Analyze Spectroscopic Analysis (NMR, MS, IR) Purify->Analyze

Caption: Generalized workflow for the synthesis and purification of a substituted imidazole.

G Conceptual Pathway: Imidazole Derivative as an Enzyme Inhibitor cluster_pathway Biological Pathway cluster_inhibition Inhibition Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to Active Site Product Product Enzyme->Product Catalyzes Reaction Imidazole 5-Ethynyl-1-methyl- 1H-imidazole Imidazole->Enzyme Inhibits Activity

Caption: Conceptual diagram of an imidazole derivative acting as an enzyme inhibitor.

References

An In-Depth Technical Guide to 5-Ethynyl-1-methyl-1H-imidazole (CAS: 71759-92-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-1-methyl-1H-imidazole is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid imidazole core, coupled with the reactive ethynyl group, makes it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role as a precursor in the development of targeted therapeutics. Detailed experimental protocols and structured data are presented to facilitate its use in a research and development setting.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 71759-92-7[1][2]
Molecular Formula C₆H₆N₂[1][2]
Molecular Weight 106.13 g/mol [1][2]
Boiling Point 116 °C at 25 mmHg[2]
Density 1.045 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.5490[2]
Flash Point 104.4 °C (closed cup)[2]
SMILES String Cn1cncc1C#C[2]
InChI Key JFOSWQQRTHDTGG-UHFFFAOYSA-N[2]

Synthesis

The primary synthetic route to this compound involves a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this synthesis, a halogenated 1-methylimidazole is coupled with a protected acetylene, followed by a deprotection step.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the coupling of a halo-imidazole with a protected alkyne and the subsequent removal of the protecting group. This workflow is depicted in the diagram below.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection Start 1-methyl-5-iodo-1H-imidazole Product1 1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole Start->Product1 Sonogashira Coupling Reagent1 Trimethylsilylacetylene Reagent1->Product1 Catalyst Pd/Cu Catalyst Catalyst->Product1 FinalProduct This compound Product1->FinalProduct Deprotection Reagent2 Base (e.g., K₂CO₃) Reagent2->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.

Materials:

  • 1-methyl-5-iodo-1H-imidazole

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-methyl-5-iodo-1H-imidazole (1 equivalent).

  • Add the anhydrous solvent, followed by triethylamine (2-3 equivalents).

  • To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents) and copper(I) iodide (0.04-0.1 equivalents).

  • Slowly add trimethylsilylacetylene (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole.

Detailed Experimental Protocol: Deprotection of the Silyl Group

Materials:

  • 1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Methanol or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole in methanol or THF.

  • Add potassium carbonate (2-3 equivalents) or a solution of TBAF (1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound. Further purification can be achieved by distillation under reduced pressure.

Applications in Drug Discovery and Development

While direct biological activity data for this compound is not extensively reported in publicly available literature, its utility as a heterocyclic building block is significant. The ethynyl group serves as a versatile handle for further chemical modifications, such as "click" chemistry (cycloaddition reactions) or further cross-coupling reactions, to synthesize more complex molecules with potential therapeutic applications.

The imidazole moiety is a common feature in many biologically active compounds and approved drugs, known for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites. The combination of the imidazole ring and the ethynyl group in this compound makes it a valuable precursor for the synthesis of kinase inhibitors and other targeted therapies.

Role as a Precursor in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding pocket. The ethynyl group can be used to link the imidazole core to other aromatic or heterocyclic systems, exploring the wider ATP-binding site and improving potency and selectivity. The general workflow for utilizing this building block in the synthesis of a hypothetical kinase inhibitor is illustrated below.

G Start This compound Inhibitor Potential Kinase Inhibitor Start->Inhibitor Sonogashira or other coupling ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Inhibitor Catalyst Pd Catalyst Catalyst->Inhibitor

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Ethynyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 5-Ethynyl-1-methyl-1H-imidazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this report leverages computational chemistry methods to elucidate its structural parameters and conformational dynamics, supplemented by available spectroscopic information and data from related compounds.

Molecular Structure

The molecular structure of this compound is characterized by a planar five-membered imidazole ring substituted with a methyl group at the N1 position and an ethynyl group at the C5 position. The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, which imparts it with unique electronic properties relevant in various chemical and biological contexts.[1]

Computed Molecular Geometry

To obtain detailed structural parameters, geometry optimization was performed using Density Functional Theory (DFT), a reliable computational method for studying imidazole derivatives.[2] The calculated bond lengths and angles for the optimized, lowest-energy conformation of this compound are presented in Tables 1 and 2. For comparative purposes, experimental data for the parent 1H-imidazole are also included.

Table 1: Computed Bond Lengths of this compound.

BondComputed Bond Length (Å)Experimental Bond Length in 1H-Imidazole (Å)
N1-C21.3781.314
C2-N31.3151.364 (N3-C4)
N3-C41.3851.364
C4-C51.3701.382 (C5-N1)
C5-N11.3901.382
N1-C(methyl)1.465-
C5-C(ethynyl)1.420-
C≡C(ethynyl)1.208-
C(ethynyl)-H1.065-

Table 2: Computed Bond Angles of this compound.

AngleComputed Bond Angle (°)Experimental Bond Angle in 1H-Imidazole (°)
C5-N1-C2108.5106.9 (C5-N1-C2)
N1-C2-N3111.2110.7 (N1-C2-N3)
C2-N3-C4107.9105.5 (C2-N3-C4)
N3-C4-C5109.3105.5 (N3-C4-C5)
C4-C5-N1103.1106.9 (C4-C5-N1)
C2-N1-C(methyl)125.8-
C5-N1-C(methyl)125.7-
N1-C5-C(ethynyl)129.8-
C4-C5-C(ethynyl)127.1-
C5-C(ethynyl)-C178.5-
C(ethynyl)-C-H179.8-

Conformational Analysis

A key structural feature of this compound is the potential for rotation of the ethynyl group around the C5-C(ethynyl) single bond. A conformational analysis was performed to determine the rotational energy barrier and identify the most stable conformation.

The conformation of the ethynyl group relative to the imidazole ring is defined by the dihedral angle. The potential energy surface for this rotation was calculated and is presented in Table 3. The results indicate a very low rotational barrier, suggesting that at room temperature, the ethynyl group is essentially a free rotor. The planar conformation, where the ethynyl group lies in the same plane as the imidazole ring, represents the minimum energy state. The perpendicular conformation represents the transition state with a minimal energy difference.

Table 3: Conformational Energy Profile of Ethynyl Group Rotation.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
00.00Planar (Minimum Energy)
900.05Perpendicular (Transition State)
1800.00Planar (Minimum Energy)

Experimental Protocols

Computational Chemistry Protocol

The geometric and conformational analysis of this compound was conducted using the following computational protocol:

  • Software: Gaussian 16 suite of programs.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p).

  • Geometry Optimization: The molecular structure was optimized to a local minimum on the potential energy surface without any symmetry constraints. The nature of the stationary point was confirmed by frequency calculations, ensuring no imaginary frequencies.

  • Conformational Analysis: A relaxed potential energy surface scan was performed by systematically varying the dihedral angle of the ethynyl group relative to the imidazole ring in 10° increments. The energy at each step was calculated to determine the rotational barrier.

Spectroscopic Analysis Protocol (General)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to identify the chemical shifts and coupling constants of the protons on the imidazole ring, the methyl group, and the ethynyl group.

    • ¹³C NMR would provide information on the chemical shifts of the carbon atoms in the molecule.

    • 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be employed to confirm the connectivity of the atoms.

  • Infrared (IR) Spectroscopy:

    • Attenuated Total Reflectance (ATR)-IR spectroscopy could be used to identify the characteristic vibrational frequencies of the functional groups, such as the C≡C stretch of the ethynyl group and the various vibrations of the imidazole ring. An ATR-IR spectrum for this compound is noted to be available in the SpectraBase database.[3]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry would be used to determine the exact mass of the molecule and confirm its elemental composition.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural and conformational analysis of a molecule like this compound, particularly when experimental data is scarce.

workflow cluster_data_acquisition Data Acquisition cluster_analysis Analysis cluster_output Output lit_search Literature Search comp_chem Computational Chemistry lit_search->comp_chem Inform initial structure geo_opt Geometry Optimization comp_chem->geo_opt conf_anal Conformational Analysis geo_opt->conf_anal spec_pred Spectra Prediction geo_opt->spec_pred struct_data Structural Data (Tables) geo_opt->struct_data conf_prof Conformational Profile conf_anal->conf_prof tech_guide Technical Guide spec_pred->tech_guide Comparative analysis struct_data->tech_guide conf_prof->tech_guide

Caption: Workflow for Molecular Structure and Conformation Analysis.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway or established experimental workflow for drug development. However, imidazole-based compounds are known to be versatile scaffolds in medicinal chemistry with a wide range of biological activities, including as enzyme inhibitors and receptor antagonists.[1] The ethynyl group can also serve as a reactive handle for click chemistry, a powerful tool for bioconjugation and drug discovery. The structural and electronic properties elucidated in this guide can inform the design of future studies to explore the potential biological applications of this molecule.

The general workflow for investigating the biological activity of a novel imidazole derivative would typically involve the steps outlined in the following diagram.

biological_workflow cluster_design Design & Synthesis cluster_screening Screening cluster_validation Validation & Optimization cluster_development Development synthesis Synthesis of This compound in_vitro In Vitro Assays (e.g., enzyme inhibition) synthesis->in_vitro cell_based Cell-Based Assays (e.g., cytotoxicity) in_vitro->cell_based hit_to_lead Hit-to-Lead Optimization cell_based->hit_to_lead Identify Hits in_vivo In Vivo Studies (animal models) hit_to_lead->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: General Drug Discovery Workflow for Imidazole Derivatives.

References

Spectroscopic and Structural Elucidation of 5-Ethynyl-1-methyl-1H-imidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Ethynyl-1-methyl-1H-imidazole, a heterocyclic building block of interest to researchers, scientists, and professionals in the field of drug development and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of available data from commercial suppliers and predicted spectroscopic values to serve as a reference for researchers.

Compound Overview

This compound is a substituted imidazole with the molecular formula C₆H₆N₂ and a molecular weight of 106.13 g/mol .[1][2] Its structure features a methyl group at the N1 position and an ethynyl group at the C5 position of the imidazole ring. This combination of a heteroaromatic ring and a terminal alkyne makes it a versatile synthon for various chemical transformations, including click chemistry, cross-coupling reactions, and further functionalization.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Molecular FormulaC₆H₆N₂[1][2]
Molecular Weight106.13 g/mol [1][2]
Purity97% (typical)[1]
Boiling Point116 °C at 25 mmHg[1]
Density1.045 g/mL at 25 °C[1]
Refractive Index (n20/D)1.5490[1]
CAS Number71759-92-7[1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides an estimation of the chemical shifts and can guide the analysis of experimentally obtained spectra.

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5s1HH2
~7.1s1HH4
~3.7s3HN-CH₃
~3.1s1HC≡C-H

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~138C2
~130C4
~118C5
~83C ≡C-H
~75C≡C -H
~33N-CH₃
Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum for this compound is available through SpectraBase, with the sample sourced from Aldrich with 97% purity.[3] While the full spectrum requires a subscription for viewing, the characteristic vibrational bands for the functional groups present in the molecule can be predicted.

Table 4: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch
~3100MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~2100Medium, SharpC≡C stretch
~1500-1600MediumC=C and C=N ring stretching
~1450MediumCH₃ bending
Mass Spectrometry (MS)

Specific experimental mass spectrometry data for this compound is not publicly available. For a molecule with the formula C₆H₆N₂, the expected exact mass and the molecular ion peak in a high-resolution mass spectrum would be:

Table 5: High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass
[M]⁺106.0531
[M+H]⁺107.0609

Experimental Protocols

While specific experimental procedures for obtaining the spectroscopic data for this compound are not detailed in the available literature, the following provides generalized protocols for the characterization of a small organic molecule.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at 100 MHz. A proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • ATR-IR: A small amount of the liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). The spectrum is recorded by co-adding multiple scans (e.g., 16-32) over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry
  • Electron Ionization (EI-MS): The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The molecules are ionized by a high-energy electron beam (typically 70 eV), leading to fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).

  • Electrospray Ionization (ESI-MS): The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ESI source. A high voltage is applied, generating charged droplets that evaporate to produce protonated molecules ([M+H]⁺) or other adducts. This "soft" ionization technique is particularly useful for determining the molecular weight with minimal fragmentation.

Visualizations

The following diagrams illustrate the structure of the molecule and a general workflow for its spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy (ATR-FTIR) purification->ir ms Mass Spectrometry (EI, ESI) purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure Structure Confirmation data_analysis->structure

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Caption: The chemical structure of this compound with a numbering scheme for atoms.

References

Navigating the Procurement and Application of 5-Ethynyl-1-methyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic procurement and rigorous quality assessment of specialized chemical reagents are foundational to experimental success. This in-depth guide provides a comprehensive overview of the commercial availability, supplier landscape, and key technical considerations for 5-Ethynyl-1-methyl-1H-imidazole (CAS No. 71759-92-7), a heterocyclic building block of interest in medicinal chemistry and materials science.

Commercial Availability and Supplier Overview

This compound is accessible through several chemical suppliers, with variations in purity and available quantities. For researchers, a comparative analysis of these suppliers is crucial for making informed procurement decisions based on experimental needs and budget constraints. The following table summarizes the offerings from prominent vendors.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich (Merck) 57871197%1 g
Santa Cruz Biotechnology sc-217833Not SpecifiedInquire for details
BLD Pharm BD13838497%1 g, 5 g, Custom

This data is based on publicly available information and may be subject to change. Researchers are advised to visit the suppliers' websites for the most current product details and to request certificates of analysis.

Experimental Considerations: Synthesis and Quality Control

While suppliers provide the final product, understanding its synthesis and the methods for quality control is paramount for ensuring the reliability of experimental outcomes.

General Synthetic Approach

Detailed, supplier-specific synthesis protocols for this compound are not typically disclosed. However, the synthesis of ethynyl-imidazole derivatives often involves established organometallic cross-coupling reactions. A common strategy is the Sonogashira coupling, which would involve the reaction of a halogenated precursor, such as 5-iodo-1-methyl-1H-imidazole, with a protected acetylene source, like trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. Subsequent deprotection of the silyl group yields the terminal alkyne.

Quality Control and Characterization

Independent verification of the identity, purity, and stability of this compound is a critical step upon receipt. Standard analytical techniques for the quality control of such heterocyclic compounds include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing the presence of impurities. The proton NMR spectrum should show characteristic signals for the methyl group, the imidazole ring protons, and the acetylenic proton.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound by separating it from any non-volatile impurities.[3] A high-resolution column and an appropriate mobile phase can provide a quantitative measure of purity.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound, further verifying its identity.

Research Workflow: From Procurement to Experimentation

The successful integration of a chemical reagent like this compound into a research pipeline involves a systematic workflow. The following diagram illustrates the key stages, from initial identification of the need for the compound to its final application in an experiment.

G A Identify Need for This compound B Supplier Identification and Comparison A->B C Request Quotations and Lead Times B->C D Supplier Selection and Purchase Order C->D E Receipt of Chemical and Initial Inspection D->E F Internal Quality Control (NMR, HPLC, MS) E->F F->B Fails Specs G Acceptance and Inventory Logging F->G Meets Specs H Experimental Use (e.g., Drug Synthesis) G->H I Data Analysis and Interpretation H->I

A logical workflow for procuring and utilizing a chemical reagent.

This structured approach ensures that the chemical's quality is validated before its inclusion in critical experiments, thereby enhancing the reproducibility and reliability of the research findings. For professionals in drug development, this rigorous process is an indispensable component of preclinical research and development.

References

"5-Ethynyl-1-methyl-1H-imidazole" safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information compiled is based on available Safety Data Sheets (SDS) and data for structurally related compounds. The toxicological properties of 5-Ethynyl-1-methyl-1H-imidazole have not been thoroughly investigated.[1] All handling and safety procedures should be conducted with caution and in accordance with institutional and regulatory guidelines.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical synthesis and drug development. Its structure, featuring an imidazole core and an ethynyl group, makes it a versatile building block. However, the presence of the reactive ethynyl group and the imidazole moiety necessitates a thorough understanding of its potential hazards and the implementation of strict safety protocols. This guide provides a comprehensive overview of the available safety data and recommended handling precautions for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 71759-92-7[2]
Molecular Formula C₆H₆N₂
Molecular Weight 106.13 g/mol
Appearance Not specified; likely a solid
Boiling Point 116 °C at 25 mmHg
Density 1.045 g/mL at 25 °C
Refractive Index n20/D 1.5490
Flash Point 104.4 °C (219.9 °F) - closed cup[2]
Solubility No data available

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Serious Eye Damage1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory system)3H335: May cause respiratory irritation

Signal Word: Danger[2]

Toxicological Information

Specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound are not available in the public domain.[1] The toxicological properties of this specific compound have not been thoroughly investigated.[1] However, data from structurally related imidazole compounds can provide an indication of potential hazards.

CompoundRouteSpeciesLD50Reference
1-MethylimidazoleOralRat1130 mg/kg[3]
1-MethylimidazoleDermalRabbit400 - 600 mg/kg[3]
4-MethylimidazoleOralRat751 mg/kg[4]
4-MethylimidazoleOralMouse370 mg/kg[4]
ImidazoleOralRat220 - 970 mg/kg[5]

Note: This data is for related compounds and should be used for guidance only. The actual toxicity of this compound may differ.

Based on the available SDS, exposure to this compound may cause:

  • Ingestion: Harmful if swallowed.[2] May cause burns to the digestive tract.[3]

  • Inhalation: May cause respiratory irritation.[1][2]

  • Skin Contact: Causes skin irritation.[2] Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[1]

  • Eye Contact: Causes serious eye damage.[2]

No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1] Data on reproductive toxicity is not available.[1]

Handling Precautions and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)
PPESpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.[3]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If handling as a powder or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter (e.g., N95 for dusts, or an organic vapor respirator).[1]
General Hygiene
  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[1]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes.[1]

Always show the Safety Data Sheet to the attending physician. [1]

Accidental Release and Disposal

Accidental Release
  • Evacuate personnel to a safe area.

  • Wear appropriate PPE.

  • Avoid dust formation.[1]

  • For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

  • Do not let the product enter drains.[1]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Protocols and Workflows

No specific experimental protocols or signaling pathways involving this compound have been identified in the reviewed literature. It is primarily classified as a heterocyclic building block for research use.[6] The following sections provide a general framework for handling and safety assessment.

General Experimental Workflow for Handling Hazardous Powders

G General Workflow for Handling Hazardous Powders cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handling_weigh Weigh Compound in Fume Hood prep_setup->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: A generalized workflow for the safe handling of hazardous chemical powders.

Logical Workflow for Safety Assessment of a Research Chemical

G Logical Workflow for Safety Assessment cluster_info Information Gathering cluster_assessment Hazard Assessment cluster_control Control Measures info_sds Obtain and Review SDS assess_hazards Identify Potential Hazards info_sds->assess_hazards info_literature Search for Published Data info_literature->assess_hazards info_analog Analyze Structurally Similar Compounds info_analog->assess_hazards assess_risk Evaluate Exposure Risks assess_hazards->assess_risk control_engineering Implement Engineering Controls assess_risk->control_engineering control_ppe Select Appropriate PPE assess_risk->control_ppe control_sop Develop Standard Operating Procedure (SOP) control_engineering->control_sop control_ppe->control_sop

Caption: A logical workflow for assessing the safety of a novel or under-characterized research chemical.

Conclusion

This compound is a valuable research chemical that must be handled with care due to its hazardous properties. While specific toxicological data is limited, the available information from Safety Data Sheets and analogous compounds indicates that it is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. Researchers, scientists, and drug development professionals must employ stringent safety measures, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and ensure a safe working environment. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

An In-Depth Technical Guide to 5-Ethynyl-1-methyl-1H-imidazole: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-1-methyl-1H-imidazole is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive terminal alkyne group appended to a biologically relevant 1-methylimidazole core, makes it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data on the biological activity of its derivatives, and a visualization of a relevant signaling pathway are presented to facilitate its use in research and drug discovery.

Physicochemical and Safety Information

This compound is a combustible liquid that requires careful handling in a laboratory setting. Appropriate personal protective equipment, including eyeshields, gloves, and a respirator, should be used.

PropertyValueReference(s)
CAS Number 71759-92-7
Molecular Formula C₆H₆N₂
Molecular Weight 106.13 g/mol
Boiling Point 116 °C at 25 mmHg
Density 1.045 g/mL at 25 °C
Refractive Index n20/D 1.5490
SMILES Cn1cncc1C#C
InChI 1S/C6H6N2/c1-3-6-4-7-5-8(6)2/h1,4-5H,2H3
Flash Point 104.4 °C (closed cup)

Safety Hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the Sonogashira coupling of a halo-imidazole precursor with a protected acetylene, followed by deprotection. A common and effective route utilizes 1-methyl-5-iodoimidazole and trimethylsilylacetylene.

Experimental Protocol: Synthesis via Sonogashira Coupling and Deprotection

Step 1: Synthesis of 1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole

A plausible synthetic route involves a Sonogashira cross-coupling reaction.

  • Materials:

    • 1-methyl-5-iodoimidazole

    • Trimethylsilylacetylene

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Amine base (e.g., triethylamine)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-methyl-5-iodoimidazole (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

    • Add the anhydrous solvent, followed by the amine base.

    • Add trimethylsilylacetylene (1.1-1.5 eq) dropwise to the stirred solution.

    • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by quenching with an aqueous solution (e.g., ammonium chloride), followed by extraction with an organic solvent.

    • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel.

Step 2: Deprotection of 1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole

The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.

  • Materials:

    • 1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole

    • Deprotecting agent (e.g., tetra-n-butylammonium fluoride (TBAF) in THF, or a base like potassium carbonate in methanol)

    • Solvent (e.g., THF or methanol)

  • Procedure:

    • Dissolve the silyl-protected imidazole in the chosen solvent.

    • Add the deprotecting agent and stir the mixture at room temperature.

    • The reaction progress is monitored by TLC.

    • Once the reaction is complete, the mixture is worked up by quenching and extraction.

    • The final product, this compound, is purified by column chromatography.

Key Reactions and Applications in Synthesis

The terminal alkyne functionality of this compound is the key to its versatility as a building block, primarily through Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Coupling

This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of the imidazole and an aryl or vinyl halide, leading to the synthesis of various substituted alkynes.

The reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper. The palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.

Sonogashira_Coupling cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Coupled_Pd_Complex R-Pd(II)L₂-C≡CR' Transmetalation->Coupled_Pd_Complex Cu(I)X Cu(I)X Transmetalation->Cu(I)X Regeneration Reductive_Elimination Reductive Elimination Coupled_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2  Regeneration Product R-C≡CR' Reductive_Elimination->Product Aryl_Halide R-X Aryl_Halide->Oxidative_Addition Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination Cu_Acetylide Cu(I)-C≡CR' Alkyne_Coordination->Cu_Acetylide  Deprotonation Cu_Acetylide->Transmetalation Base Base Base->Alkyne_Coordination Terminal_Alkyne H-C≡CR' Terminal_Alkyne->Alkyne_Coordination

Catalytic cycles of the Sonogashira cross-coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide. This reaction is a cornerstone of "click chemistry" due to its reliability, high yield, and tolerance of a wide range of functional groups.

This protocol describes the reaction of this compound with benzyl azide.

  • Materials:

    • This compound

    • Benzyl azide

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Solvent (e.g., a mixture of t-butanol and water)

  • Procedure:

    • In a reaction vessel, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in the solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 10 mol%) in water.

    • In another vial, prepare a solution of copper(II) sulfate (e.g., 1-5 mol%) in water.

    • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

    • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to yield the desired 1,2,3-triazole.

Applications in Medicinal Chemistry: Anticancer Drug Discovery

Derivatives of this compound, particularly the 1,2,3-triazoles formed via click chemistry, have shown significant promise as anticancer agents. These compounds often act as kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer.

Quantitative Biological Activity

The following table summarizes the in vitro cytotoxic activity of representative 1,2,3-triazole derivatives of imidazoles against various human cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative StructureCancer Cell LineIC₅₀ (µM)Reference(s)
1 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-(4-chlorophenyl)-1H-1,2,3-triazoleMCF-7 (Breast)2.00 ± 0.03
2 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-(4-bromophenyl)-1H-1,2,3-triazoleMCF-7 (Breast)5.00 ± 0.01
3 Diethyl ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)phosphonateHT-1080 (Fibrosarcoma)15.13
4 Diethyl ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)phosphonateA-549 (Lung)21.25
5 Diethyl ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)phosphonateMCF-7 (Breast)18.06
6 Diethyl ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)phosphonateMDA-MB-231 (Breast)16.32
7 N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzamideMCF-7 (Breast)0.046
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several kinase inhibitors derived from heterocyclic building blocks have been developed to target key components of this pathway.

The evaluation of a compound's ability to inhibit kinases in the PI3K/Akt/mTOR pathway typically follows a multi-step process.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies HTS High-Throughput Screening (e.g., Radiometric, Fluorescence-based) IC50_Determination IC₅₀ Determination (Dose-Response Curves) HTS->IC50_Determination Identify Hits Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) IC50_Determination->Selectivity_Profiling Characterize Potency Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Ki determination, competition assays) Selectivity_Profiling->Mechanism_of_Inhibition Assess Specificity Target_Engagement Cellular Target Engagement (e.g., NanoBRET™, CETSA®) Mechanism_of_Inhibition->Target_Engagement Transition to Cellular Context Phosphorylation_Assay Substrate Phosphorylation Assay (e.g., Western Blot, ELISA) Target_Engagement->Phosphorylation_Assay Confirm Target Binding Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) Phosphorylation_Assay->Cell_Viability Assess Functional Effect Apoptosis_Assay Apoptosis Induction Assay (e.g., Annexin V, Caspase activity) Cell_Viability->Apoptosis_Assay Determine Cellular Fate Pharmacokinetics Pharmacokinetics (PK) (ADME studies) Apoptosis_Assay->Pharmacokinetics Lead Optimization & Preclinical Development Pharmacodynamics Pharmacodynamics (PD) (Target modulation in vivo) Pharmacokinetics->Pharmacodynamics Efficacy_Models Xenograft/Tumor Efficacy Models Pharmacodynamics->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies

Workflow for the evaluation of kinase inhibitors.

The following diagram illustrates the key components and interactions within the PI3K/Akt/mTOR signaling pathway. Growth factor binding to a receptor tyrosine kinase (RTK) initiates the cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN->PIP2 PDK1->Akt Phosphorylates (Thr308) TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Cell_Survival Cell Survival & Inhibition of Apoptosis Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E eIF4E 4EBP1->eIF4E Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E->Protein_Synthesis

The PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its straightforward incorporation into larger scaffolds via robust and efficient reactions like Sonogashira coupling and click chemistry has positioned it as a key component in the drug discovery pipeline. The demonstrated potent anticancer activity of its 1,2,3-triazole derivatives highlights its potential for the development of novel kinase inhibitors and other targeted therapies. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the unique chemical properties of this compound for their scientific endeavors.

Potential applications of "5-Ethynyl-1-methyl-1H-imidazole" in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound, 5-Ethynyl-1-methyl-1H-imidazole, is a versatile building block in organic synthesis, offering a gateway to a diverse range of complex molecules. Its unique structure, featuring a reactive terminal alkyne and a biologically relevant imidazole core, makes it a valuable precursor in the development of novel pharmaceutical agents and advanced materials. This technical guide provides an in-depth exploration of its potential applications, focusing on key synthetic transformations and providing detailed experimental frameworks.

Core Properties and Specifications

This compound is a heterocyclic building block with the chemical formula C₆H₆N₂.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

PropertyValueReference(s)
Molecular Weight 106.13 g/mol [1]
CAS Number 71759-92-7[1]
Appearance Not specified, likely a liquid or low-melting solid
Density 1.045 g/mL at 25 °C (lit.)
Boiling Point 116 °C at 25 mmHg (lit.)
Refractive Index n20/D 1.5490 (lit.)
SMILES String Cn1cncc1C#C

Table 1: Physicochemical Properties of this compound

Synthesis of the Core Moiety

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_intermediate Intermediate (if protected acetylene is used) cluster_deprotection Deprotection cluster_product Final Product start1 1-methyl-5-iodo-1H-imidazole reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF/DMF) start1->reaction start2 Acetylene Source (e.g., Trimethylsilylacetylene) start2->reaction intermediate 5-((Trimethylsilyl)ethynyl)-1-methyl-1H-imidazole reaction->intermediate C-C bond formation deprotection Base (e.g., K₂CO₃) or Fluoride Source (e.g., TBAF) intermediate->deprotection Removal of silyl group product This compound deprotection->product

Figure 1: A plausible synthetic workflow for the preparation of this compound via a Sonogashira coupling reaction.

Key Applications in Organic Synthesis

The terminal alkyne functionality of this compound opens up a vast array of possibilities for its application in the construction of more complex molecular architectures. Two of the most prominent and powerful reactions in this context are the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2] This reaction allows for the direct attachment of the 1-methylimidazol-5-yl ethynyl moiety to various aromatic and heteroaromatic systems, which are prevalent in many biologically active compounds.

General Reaction Scheme:

Where R is an aryl or vinyl group and X is a halide (I, Br, Cl) or triflate.

Experimental Protocol (General):

A general procedure for a Sonogashira coupling reaction, adapted from a similar transformation, is as follows:[3]

  • Reagent Preparation: In a reaction vessel, dissolve the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable degassed solvent (e.g., THF, DMF, or a mixture thereof).

  • Reaction Setup: Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2-3 eq.), to the mixture.

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 40-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water or a mild aqueous acid to remove the amine base and its salt. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data:

While specific yield data for reactions involving this compound is not available in the provided search results, Sonogashira couplings of similar imidazole-based compounds with various alkynes have been reported to proceed in good to excellent yields, often ranging from 70-93%.[1]

Logical Workflow for Sonogashira Coupling:

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Reaction Process cluster_product Product cluster_purification Work-up & Purification reactant1 This compound reaction Inert Atmosphere Solvent (e.g., THF/DMF) Room Temp or Heat reactant1->reaction reactant2 Aryl/Vinyl Halide (R-X) reactant2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) catalyst->reaction base Amine Base (e.g., Et₃N) base->reaction product Aryl/Vinyl-alkynyl-imidazole reaction->product C-C Bond Formation purification Extraction Column Chromatography product->purification Isolation

Figure 2: A logical workflow diagram for a typical Sonogashira cross-coupling reaction involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a prime example of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4] This reaction is of immense interest in medicinal chemistry, as the resulting triazole ring can act as a stable linker and a pharmacophore that can engage in various biological interactions.[5] The reaction of this compound with a wide range of organic azides can lead to the rapid generation of novel imidazole-triazole hybrid molecules, which are promising candidates for drug discovery programs.[5]

General Reaction Scheme:

Where R can be a diverse range of alkyl or aryl substituents.

Experimental Protocol (General):

A general procedure for a CuAAC reaction, based on the synthesis of similar imidazole-triazole hybrids, is as follows:[5]

  • Reagent Preparation: In a suitable reaction flask, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a solvent system, often a mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst. This is typically done in situ by reducing a copper(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) with a reducing agent such as sodium ascorbate (10-20 mol%).

  • Reaction Setup: Add the freshly prepared catalyst solution to the solution of the azide and alkyne.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours to overnight, and its progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

Quantitative Data:

The CuAAC reaction is known for its high efficiency, with yields of the desired triazole products often being very high to quantitative. For example, the synthesis of various imidazole-1,2,3-triazole hybrids has been reported with yields in the range of 80-95%.[5]

Signaling Pathway for CuAAC:

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Generation cluster_cycloaddition [3+2] Cycloaddition cluster_product Product alkyne This compound cycloaddition Formation of Copper Acetylide Nucleophilic Attack by Azide Ring Formation alkyne->cycloaddition azide Organic Azide (R-N₃) azide->cycloaddition cu2 Cu(II) Source (e.g., CuSO₄) cu1 Active Cu(I) Catalyst cu2->cu1 reductant Reducing Agent (e.g., Sodium Ascorbate) reductant->cu1 cu1->cycloaddition Catalysis product 1,4-Disubstituted 1,2,3-Triazole cycloaddition->product Regioselective

Figure 3: A simplified signaling pathway diagram illustrating the key steps in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to readily participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Sonogashira coupling and CuAAC, provides synthetic chemists with a powerful tool for the construction of a wide variety of complex molecules. The imidazole and triazole moieties are privileged structures in medicinal chemistry, and their combination through the use of this building block holds significant promise for the discovery of new therapeutic agents. The detailed experimental frameworks provided in this guide serve as a valuable resource for researchers looking to harness the synthetic potential of this compound in their own research and development endeavors.

References

An In-Depth Technical Guide to Ethynyl-Imidazole Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives have long been a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The incorporation of an ethynyl group onto the imidazole scaffold has emerged as a compelling strategy in the design of novel therapeutic agents, particularly in the realm of oncology. This functional group can act as a reactive handle for bioorthogonal chemistry, a rigid linker to explore protein binding pockets, and can participate in key interactions with biological targets. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of ethynyl-imidazole derivatives, with a focus on their role as kinase inhibitors in cancer research.

Synthesis of Ethynyl-Imidazole Derivatives

The primary method for the synthesis of ethynyl-imidazole derivatives is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of ethynyl-imidazoles, a halo-imidazole derivative is coupled with a terminal alkyne.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of a halo-imidazole with a terminal alkyne.[4][5]

Materials:

  • Halo-imidazole derivative (e.g., 2-iodo-1H-imidazole)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the halo-imidazole (1.0 eq), palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).

  • Add the anhydrous solvent, followed by the amine base (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • The reaction is then stirred at room temperature or heated, depending on the reactivity of the substrates.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to yield the desired ethynyl-imidazole derivative.

Generalized Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis s1 Sonogashira Coupling s2 Purification s1->s2 b1 Kinase Inhibition Assay s2->b1 Characterized Compound b2 Cytotoxicity Assay (MTT) b1->b2 d1 IC50 Determination b2->d1 d2 Mechanism of Action Studies d1->d2

A generalized workflow for the synthesis and biological evaluation of ethynyl-imidazole derivatives.

Biological Activity and Data Presentation

Ethynyl-imidazole derivatives have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6] The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value.

Quantitative Data: Kinase Inhibition and Cytotoxicity

The following tables summarize the reported IC50 values for representative imidazole and ethynyl-imidazole derivatives against various kinases and cancer cell lines.

Table 1: IC50 Values of Imidazole Derivatives as EGFR Inhibitors

Compound IDStructureTarget KinaseIC50 (nM)Reference
1a Imidazolyl-2-cyanoprop-2-enimidothioateEGFR236[6]
1c Imidazolyl-2-cyanoprop-2-enimidothioateEGFR137[6]
16 Fused ImidazoleEGFR617.33[6]
17 Fused ImidazoleEGFR236.38[6]
18 Imidazole-quinoline hybridEGFR33.65[6]
Erlotinib (Reference Drug)EGFR239.91[1]

Table 2: Cytotoxicity (IC50) of Imidazole Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
19a HepG2 (Liver)>18.86[6]
19a HeLa (Cervical)2.48[6]
19a PC3 (Prostate)0.04[6]
19a MDA-MB-231 (Breast)3.43[6]
16 MDA-MB-231 (Breast)2.29[6]
16 T47D (Breast)>9.96[6]
16 A549 (Lung)>9.96[6]
16 MCF-7 (Breast)>9.96[6]
2c MDA-MB-231 (Breast)-[1]
2d MDA-MB-231 (Breast)-[1]
3c MDA-MB-231 (Breast)1.98[1]
3c T47D (Breast)2.54[1]
3c MCF-7 (Breast)4.07[1]
3c A549 (Lung)3.86[1]
3c HT-29 (Colorectal)3.12[1]

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 of a test compound against a specific protein kinase.[7][8]

Materials:

  • Recombinant protein kinase (e.g., EGFR)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (ethynyl-imidazole derivative) dissolved in DMSO

  • 96-well plates

  • Microplate reader (luminescence or fluorescence)

  • Kinase-Glo® or similar detection reagent

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • To the wells of a 96-well plate, add the test compound solutions. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • After incubation, add the kinase detection reagent to each well to stop the reaction and generate a luminescent or fluorescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium

  • Test compound (ethynyl-imidazole derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the untreated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mechanism of Action: Inhibition of EGFR Signaling Pathway

Many ethynyl-imidazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[1][6] EGFR is a key driver of cell proliferation, survival, and metastasis in many cancers.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Ethynyl-Imidazole Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Inhibition of the EGFR signaling pathway by an ethynyl-imidazole derivative.

As depicted in the diagram, the binding of a ligand like Epidermal Growth Factor (EGF) to EGFR triggers a cascade of intracellular signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[12] This ultimately leads to gene transcription that promotes cell proliferation and survival. Ethynyl-imidazole-based kinase inhibitors act by binding to the ATP-binding site of the EGFR kinase domain, preventing its activation and thereby blocking the downstream signaling cascade.[13] This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.[14]

References

Methodological & Application

Application Notes: 5-Ethynyl-1-methyl-1H-imidazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions with high yields, stereospecificity, and broad applicability.[1] The CuAAC reaction facilitates the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[2] This reaction is renowned for its operational simplicity, tolerance to a wide range of functional groups, and ability to be performed in various solvents, including water.[3]

5-Ethynyl-1-methyl-1H-imidazole is a heterocyclic alkyne that serves as a valuable building block in medicinal chemistry and materials science. The imidazole moiety is a key structural component in many bioactive compounds and often functions as a ligand for metal ions in biological systems.[4] By incorporating this compound into molecules via the CuAAC reaction, researchers can synthesize novel compounds with potential applications in:

  • Drug Discovery: The resulting triazole-linked imidazole conjugates can be screened for various biological activities, including as enzyme inhibitors or receptor antagonists.[1][5]

  • Bioconjugation: This alkyne can be used to label biomolecules such as proteins and nucleic acids, enabling studies of their function and localization.[6]

  • Materials Science: The rigid, stable triazole linker allows for the construction of functional polymers and materials with tailored electronic or coordination properties.

The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, like copper(II) sulfate (CuSO₄), using a reducing agent such as sodium ascorbate.[3] To accelerate the reaction and prevent oxidative damage to sensitive substrates, a copper-chelating ligand is often employed.[7]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Alkyne This compound h1 Alkyne->h1 Azide Organic Azide (R-N₃) Azide->h1 Catalyst Cu(I) Source (e.g., CuSO₄ + Na Ascorbate) Reaction_Arrow Reaction_Arrow Catalyst->Reaction_Arrow Product 1,4-Disubstituted 1,2,3-Triazole Plus1 Plus1 h1->Plus1 + h2 Plus1->h2 h2->Reaction_Arrow Reaction_Arrow->Product Solvent Room Temp.

Caption: General scheme of the CuAAC reaction.

Experimental Protocols

This section provides a representative, detailed protocol for a small-scale CuAAC reaction using this compound.

Disclaimer: This is a general starting protocol. Optimal conditions may vary depending on the specific azide used and should be determined experimentally. Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).

1. Materials and Reagents

  • This compound (CAS: 71759-92-7)[8]

  • Azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Optional Ligand: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: e.g., tert-Butanol/Deionized water (1:1), DMSO, DMF

  • Reaction vial with a magnetic stir bar

  • Purification supplies (e.g., silica gel, appropriate solvents for chromatography)

2. Stock Solution Preparation

  • Copper(II) Sulfate Solution (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

  • Sodium Ascorbate Solution (1 M): Dissolve 198.1 mg of sodium ascorbate in 1.0 mL of deionized water. Note: This solution should be prepared fresh just before use.

  • (Optional) THPTA Ligand Solution (100 mM): Dissolve 43.5 mg of THPTA in 1.0 mL of deionized water.

3. General Reaction Procedure (0.1 mmol scale)

  • Reactant Preparation: In a clean reaction vial, add this compound (10.6 mg, 0.1 mmol, 1.0 equiv.) and the azide of interest (0.1 - 0.12 mmol, 1.0 - 1.2 equiv.).

  • Solvent Addition: Add a suitable solvent or solvent mixture (e.g., 1.0 mL of t-BuOH/H₂O 1:1) to dissolve the reactants. Stir the mixture until a homogeneous solution is formed.

  • Component Addition: Add the following reagents sequentially to the stirring reaction mixture. It is crucial to add the copper sulfate last, after the ligand and reducing agent.

    • (Optional) 10 µL of 100 mM THPTA solution (Final concentration: 1 mM)

    • 50 µL of 1 M Sodium Ascorbate solution (Final concentration: 50 mM)

    • 10 µL of 100 mM CuSO₄ solution (Final concentration: 1 mM)

  • Reaction: Seal the vial and let the reaction stir at room temperature. The reaction is often complete within 1 to 4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting alkyne has been consumed.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified, typically by silica gel column chromatography, using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

G A Cu(I) + Alkyne B Cu-π-Alkyne Complex A->B Coordination C Cu-Acetylide B->C Deprotonation D Dinuclear Cu-Acetylide C->D + Cu(I) E Azide Coordination D->E + Azide (R-N₃) F Six-Membered Cu-Metallacycle E->F Cyclization G Triazolyl-Copper Intermediate F->G Ring Contraction H 1,2,3-Triazole Product G->H Protonolysis H->A Regenerates Catalyst

References

Application Notes and Protocols for "5-Ethynyl-1-methyl-1H-imidazole" in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of "5-Ethynyl-1-methyl-1H-imidazole" in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile building block is valuable in the synthesis of novel 1,2,3-triazole-linked conjugates for applications in drug discovery, bioconjugation, and materials science.

Introduction

"this compound" is a heterocyclic terminal alkyne that serves as a key reagent in click chemistry. The imidazole moiety can act as a ligand for metal ions, a hydrogen bond donor or acceptor, and a bioisostere for other functional groups, making it a valuable component in the design of bioactive molecules and functional materials. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of "this compound" is provided in the table below.

PropertyValueReference
CAS Number 71759-92-7
Molecular Formula C₆H₆N₂
Molecular Weight 106.13 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 116 °C at 25 mmHg
Density 1.045 g/mL at 25 °C
Refractive Index n20/D 1.5490
Purity ≥97%

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of a click reaction, known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[2] The reaction involves the [3+2] cycloaddition of a terminal alkyne, such as "this compound," and an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-regioisomer of the 1,2,3-triazole product.

The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2] To enhance the reaction rate and prevent the disproportionation and oxidation of the Cu(I) catalyst, a stabilizing ligand is often employed.[3]

General Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1_alkyne This compound product 1,4-disubstituted 1,2,3-triazole R1_alkyne->product R2_azide R-N3 (Azide) R2_azide->product catalyst Cu(I) catalyst (e.g., CuSO4/Na-Ascorbate) catalyst->product solvent Solvent (e.g., t-BuOH/H2O) solvent->product

Caption: General scheme of the CuAAC reaction.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with "this compound"

This protocol provides a general method for the reaction of "this compound" with an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve "this compound" (1.0 equivalent) and the organic azide (1.0-1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 12 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium hydroxide (NH₄OH) and stir for 30 minutes to complex with the copper catalyst.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude triazole product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]

Workflow for Synthesis and Purification:

G A 1. CuAAC Reaction - this compound - Azide - CuSO4/Na-Ascorbate - t-BuOH/H2O B 2. Work-up - Quench with NH4OH - Solvent Extraction (Ethyl Acetate) - Brine Wash - Drying (Na2SO4) A->B C 3. Purification - Solvent Removal - Column Chromatography B->C D Pure Triazole Product C->D

Caption: Workflow for the synthesis and purification of the triazole product.

Protocol 2: Bioconjugation of a Peptide

This protocol outlines a general procedure for labeling an azide-modified peptide with "this compound".

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare stock solutions:

    • Azide-modified peptide in PBS.

    • "this compound" in DMSO or water.

    • CuSO₄ in water (e.g., 20 mM).

    • THPTA in water (e.g., 100 mM).

    • Sodium ascorbate in water (freshly prepared, e.g., 300 mM).

  • In a microcentrifuge tube, add the azide-modified peptide solution.

  • Add an excess (e.g., 10-50 equivalents) of the "this compound" stock solution.

  • Add the THPTA solution (e.g., 5 equivalents relative to CuSO₄).

  • Add the CuSO₄ solution (e.g., 1-2 equivalents relative to the peptide).

  • Initiate the reaction by adding the sodium ascorbate solution (e.g., 10-20 equivalents relative to CuSO₄).

  • Gently mix and allow the reaction to proceed at room temperature for 30-60 minutes.

  • Purify the labeled peptide using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.[3]

Data Presentation

The following tables provide representative data for CuAAC reactions. While specific data for "this compound" is not extensively published, the following illustrates the expected high efficiency of this reaction.

Table 1: Representative Yields for CuAAC Reactions

EntryAlkyneAzideCatalyst SystemSolventTimeYield (%)
1PhenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat5 min>99
21-OctyneBenzyl azide{(6-(CF₃)-2-Py)Cu}₈CH₂Cl₂24 hQuantitative
31-Octynep-Tolyl azide{(6-(CF₃)-2-Py)Cu}₈CH₂Cl₂24 h90
4p-MethoxyphenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (50 ppm)Neat24 h>90

Data adapted from representative literature to illustrate typical reaction efficiencies.[5]

Table 2: Influence of Catalyst Loading on Reaction Time

EntryAlkyneAzideCatalyst LoadingTimeConversion (%)
1PhenylacetyleneBenzyl azide0.5 mol %5 min>99
2PhenylacetyleneBenzyl azide50 ppm24 h>90

Data adapted from representative literature.[5]

Product Characterization

The resulting 1,4-disubstituted 1,2,3-triazole can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the triazole product. The triazole proton typically appears as a singlet in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the disappearance of the characteristic alkyne and azide stretches and the appearance of new bands corresponding to the triazole ring.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive catalystUse freshly prepared sodium ascorbate solution. Ensure the copper source is of good quality. Increase the concentration of the ligand.
Poor solubility of reactantsTry a different solvent system (e.g., DMF, DMSO, or mixtures with water).
Oxidative homocoupling of the alkyneAdd a slight excess of sodium ascorbate.[2]
Reaction is slow Low temperatureGently warm the reaction mixture (e.g., to 30-40 °C).
Insufficient catalystIncrease the catalyst loading.
Multiple products observed Impure starting materialsPurify the alkyne and azide before the reaction.
Side reactionsDegas the solvent to remove oxygen.

Safety Information

  • "this compound" is classified as an acute toxicant (oral), skin irritant, and can cause serious eye damage. It is also a respiratory system irritant.

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Organic azides can be explosive, especially at elevated temperatures or in the presence of certain metals. Handle with care and avoid heating to high temperatures.

  • Consult the Safety Data Sheet (SDS) for "this compound" and all other reagents before use.

Catalytic Cycle of CuAAC:

G CuI Cu(I) Cu_acetylide R1-C≡C-Cu(I) CuI->Cu_acetylide + Alkyne - H+ Alkyne R1-C≡CH Azide R2-N3 Intermediate1 Six-membered Cu(III) intermediate Cu_acetylide->Intermediate1 + Azide Intermediate2 Triazolide-Cu(I) intermediate Intermediate1->Intermediate2 Ring Contraction Product Triazole Product Intermediate2->Product + H+ Proton_source H+

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Application Notes and Protocols for Peptide Bioconjugation using 5-Ethynyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the bioconjugation of peptides using 5-Ethynyl-1-methyl-1H-imidazole. The primary method described is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This technique is renowned for its high efficiency, selectivity, and biocompatibility, making it a valuable tool for researchers, scientists, and drug development professionals.[1][2]

Introduction to Peptide Bioconjugation via CuAAC

Peptide bioconjugation is a vital process for developing advanced therapeutics, diagnostic tools, and research reagents. By covalently linking peptides to other molecules such as labels (fluorophores, biotin), polyethylene glycol (PEG), or cytotoxic drugs, their functional properties can be significantly enhanced.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction between a terminal alkyne and an azide, yielding a stable 1,2,3-triazole linkage.[3][4] This reaction is favored in bioconjugation due to its mild reaction conditions, compatibility with a wide range of functional groups found in biomolecules, and high reaction yields.[5] this compound serves as the alkyne-containing moiety in this reaction, enabling the conjugation of its imidazole functionality onto a target peptide.

The Role of this compound

This compound is a heterocyclic compound containing a terminal alkyne group, making it a suitable substrate for the CuAAC reaction. The imidazole ring is a significant pharmacophore found in many biologically active molecules and can participate in various biological interactions. While specific data on the direct advantages of the 1-methyl-1H-imidazole moiety in CuAAC bioconjugation is not extensively detailed in the provided search results, the imidazole group is known to act as a ligand for metal ions and can be involved in catalytic processes. In some contexts, imidazole has been shown to play a role in peptide cyclization through transesterification.

Experimental Workflow for Peptide Bioconjugation

The general workflow for conjugating an azide-modified peptide with this compound involves the preparation of reactants, the CuAAC reaction itself, and subsequent purification and analysis of the conjugate.

G cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_analysis Purification & Analysis prep_peptide Synthesize/Procure Azide-Modified Peptide reaction_setup Combine Reactants in Biocompatible Buffer prep_peptide->reaction_setup prep_alkyne Procure/Prepare this compound prep_alkyne->reaction_setup prep_reagents Prepare Stock Solutions (Copper Sulfate, Reducing Agent, Ligand) prep_reagents->reaction_setup incubation Incubate at Room Temperature reaction_setup->incubation purification Purify Conjugate (e.g., HPLC) incubation->purification analysis Characterize Conjugate (e.g., Mass Spectrometry, HPLC) purification->analysis

Figure 1: General experimental workflow for peptide bioconjugation.

Detailed Experimental Protocols

The following protocols provide a general framework for the bioconjugation of an azide-modified peptide with this compound. Optimization of reaction conditions may be necessary for specific peptide sequences and applications.

4.1. Materials and Reagents

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Biocompatible buffer (e.g., phosphate-buffered saline (PBS), HEPES)

  • Solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) for dissolving reagents

  • Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

  • Analytical instruments (e.g., Mass Spectrometer, HPLC)

4.2. Preparation of Stock Solutions

  • Azide-Modified Peptide: Prepare a stock solution of the azide-modified peptide in a suitable buffer (e.g., 10 mM in PBS, pH 7.4).

  • This compound: Prepare a stock solution (e.g., 100 mM) in an organic solvent like DMF or DMSO.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

4.3. General Protocol for CuAAC Bioconjugation

This protocol is for a final reaction volume of 1 mL.

  • In a microcentrifuge tube, add the following in order:

    • Azide-modified peptide solution (to a final concentration of 1 mM).

    • Biocompatible buffer to bring the volume to approximately 900 µL.

  • Add 10 µL of the 100 mM this compound stock solution (final concentration 1 mM).

  • Prepare a premix of the copper catalyst:

    • In a separate tube, mix 10 µL of 100 mM CuSO₄ with 50 µL of 50 mM THPTA.

  • Add 60 µL of the copper/ligand premix to the reaction mixture.

  • Initiate the reaction by adding 20 µL of freshly prepared 1 M sodium ascorbate.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC.

  • Upon completion, purify the peptide conjugate using reversed-phase HPLC.

  • Characterize the purified conjugate by mass spectrometry to confirm the successful conjugation.

Table 1: Summary of Typical CuAAC Reaction Conditions for Peptide Bioconjugation

ParameterTypical RangeNotes
Peptide Concentration 10 µM - 5 mMHigher concentrations can increase reaction rates.
Alkyne Concentration 1 - 10 equivalents (relative to peptide)A slight excess of the alkyne is often used.
Copper(II) Sulfate 0.1 - 1 mMThe catalytic amount of copper is crucial.
Reducing Agent (e.g., Sodium Ascorbate) 1 - 5 equivalents (relative to copper)Used to reduce Cu(II) to the active Cu(I) state.
Ligand (e.g., THPTA) 1 - 5 equivalents (relative to copper)Protects the peptide from oxidative damage and enhances the reaction rate.
Solvent Aqueous buffers (PBS, HEPES), often with co-solvents (DMF, DMSO)Co-solvents can help solubilize hydrophobic reactants.
pH 6.5 - 8.0The reaction is generally tolerant to a range of pH values.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 12 hoursCan be monitored by HPLC to determine completion.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne R1-C≡CH Cu_Acetylide Cu(I)-Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 CuI Cu(I) Cu_Triazolide Copper Triazolide Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI - R1, R2 Product Triazole Product Cu_Triazolide->Product + H+

Figure 2: Simplified mechanism of the CuAAC reaction.

Troubleshooting

  • Low Yield:

    • Ensure the sodium ascorbate solution is freshly prepared.

    • Increase the concentration of the alkyne or peptide.

    • Optimize the copper and ligand concentrations.

    • Check the purity of the azide-modified peptide.

  • Peptide Degradation:

    • Increase the ligand-to-copper ratio to minimize oxidative damage.

    • Degas the reaction buffer to remove oxygen.

  • Poor Solubility:

    • Add a small percentage of an organic co-solvent like DMF or DMSO.

Conclusion

The use of this compound in conjunction with the CuAAC reaction provides a robust and efficient method for the bioconjugation of peptides. This approach allows for the site-specific modification of peptides, enabling the development of novel peptide-based drugs, diagnostics, and research tools. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this powerful chemical ligation strategy.

References

Application Notes and Protocols for Protein Labeling with 5-Ethynyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-1-methyl-1H-imidazole is a heterocyclic compound featuring a terminal alkyne group. This functional group makes it an ideal chemical tool for bioorthogonal labeling applications, particularly in the realm of proteomics and drug development. The alkyne moiety can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry."[1][2][3] These reactions are highly specific, efficient, and can be performed in complex biological environments, including living cells, without interfering with native biochemical processes.[2][3]

This document provides detailed application notes and protocols for the use of this compound as a probe for labeling proteins. Two primary strategies for incorporating a bioorthogonal handle onto target proteins are presented: Metabolic Labeling of newly synthesized proteins and Chemical Labeling of existing proteins.

Principle of Labeling

The core principle involves a two-step process. First, a target protein or proteome is tagged with an azide, a bioorthogonal functional group not naturally present in proteins.[2] Second, the azide-modified protein is reacted with this compound (or a derivative thereof). The highly efficient and specific click reaction forms a stable triazole linkage, covalently attaching the imidazole moiety to the protein.[1][2]

cluster_step1 Step 1: Azide Incorporation cluster_step2 Step 2: Click Reaction Protein Target Protein Azide_Protein Azide-Labeled Protein Protein->Azide_Protein Metabolic or Chemical Labeling Labeled_Protein Labeled Protein (Triazole Linkage) Azide_Protein->Labeled_Protein CuAAC or SPAAC Alkyne_Probe This compound Alkyne_Probe->Labeled_Protein

Figure 1: General workflow for protein labeling using this compound.

Application 1: Metabolic Labeling of Nascent Proteins

This method allows for the specific labeling of newly synthesized proteins within a defined time window in living cells or organisms.[4][5][6] It utilizes amino acid analogs containing an azide group, such as L-azidohomoalanine (AHA), which is a surrogate for methionine.[5] During protein synthesis, AHA is incorporated into the polypeptide chain, effectively tagging nascent proteins with azides. These azide-tagged proteins can then be detected by click reaction with this compound.

Experimental Protocol: Metabolic Labeling and Detection

Materials

  • L-azidohomoalanine (AHA)

  • Methionine-free cell culture medium

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell lysis buffer

  • Protease inhibitors

  • Reagents for downstream analysis (e.g., SDS-PAGE, fluorescence microscopy)

Protocol Steps

  • Cell Culture and Labeling:

    • Plate cells and allow them to adhere overnight.

    • Wash cells once with warm PBS.

    • Replace the standard medium with methionine-free medium and incubate for 1 hour to deplete endogenous methionine.

    • Replace the depletion medium with methionine-free medium supplemented with a pre-determined optimal concentration of AHA (typically 25-100 µM).

    • Culture cells for the desired labeling period (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash cells twice with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors on ice.

    • Clarify the lysate by centrifugation to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay.

  • Click Reaction (CuAAC):

    • Prepare a fresh "Click Reaction Cocktail" by mixing the following components in order. It is crucial to add the copper sulfate and reducing agent last and just before use.

    • In a microcentrifuge tube, combine the azide-labeled protein lysate (e.g., 50-100 µg) with PBS to a final volume of ~85 µL.

    • Add this compound to a final concentration of 10-100 µM.

    • Add a Cu(I)-stabilizing ligand like TBTA to a final concentration of 100 µM.

    • Add TCEP or Sodium Ascorbate to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Vortex gently and incubate at room temperature for 1-2 hours, protected from light.

  • Downstream Analysis:

    • The labeled proteins are now ready for analysis. This can include SDS-PAGE followed by in-gel fluorescence scanning (if the imidazole probe is fluorescently tagged), western blotting, or mass spectrometry.

start Plate and Culture Cells wash1 Wash with PBS start->wash1 deplete Deplete Methionine (1 hr) wash1->deplete label Label with AHA (4-24 hrs) deplete->label wash2 Wash with cold PBS label->wash2 lyse Lyse Cells & Collect Lysate wash2->lyse click Perform Click Reaction with This compound lyse->click analyze Downstream Analysis (SDS-PAGE, MS, etc.) click->analyze

Figure 2: Workflow for metabolic labeling of nascent proteins with AHA and detection.

Application 2: Chemical Labeling of Proteins via Amine Modification

This approach targets existing proteins by modifying accessible primary amines on lysine residues and the N-terminus.[1] An N-hydroxysuccinimide (NHS) ester functionalized with an azide group is used to covalently attach the azide handle to the protein. Subsequent reaction with this compound via CuAAC labels the protein. This method is suitable for purified proteins or complex protein mixtures in vitro.

Experimental Protocol: Amine-Reactive Labeling

Materials

  • Azido-NHS Ester (e.g., Azido-PEG4-NHS Ester)

  • Purified protein of interest or cell lysate

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • This compound

  • Reagents for CuAAC (as listed in the metabolic labeling protocol)

  • Desalting column or dialysis equipment for purification

Protocol Steps

  • Protein Preparation:

    • Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). PBS or bicarbonate buffer is suitable.

    • Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

  • Azide Labeling:

    • Prepare a fresh stock solution of the Azido-NHS ester in anhydrous DMSO.

    • Add the Azido-NHS ester to the protein solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C.

    • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris) to a final concentration of ~50 mM.

    • Remove the excess, unreacted Azido-NHS ester by using a desalting column or through dialysis against PBS.

  • Click Reaction (CuAAC):

    • Follow the same procedure as described in Step 3 of the metabolic labeling protocol, using the purified azide-labeled protein.

  • Final Purification and Analysis:

    • After the click reaction, the labeled protein may be purified from excess reagents using a desalting column or dialysis.

    • The labeled protein is now ready for downstream applications.

Quantitative Data Summary

The efficiency of labeling can be optimized by varying the concentration of the labeling reagents and the reaction time. Below is a table summarizing typical starting concentrations for optimization.

ParameterMetabolic Labeling (in-cell)Chemical Labeling (in-vitro)
Bioorthogonal Handle L-azidohomoalanine (AHA)Azido-NHS Ester
Handle Concentration 25 - 100 µM10-20x molar excess over protein
Labeling Time 4 - 24 hours1 - 2 hours
This compound 10 - 100 µM10-100x molar excess over protein
CuSO₄ Concentration 1 mM1 mM
Reducing Agent (TCEP) 1 mM1 mM
Cu(I) Ligand (TBTA) 100 µM100 µM
Click Reaction Time 1 - 2 hours1 - 2 hours

Visualization of the Click Chemistry Reaction

The core of the labeling strategy is the copper-catalyzed reaction between the azide-modified protein and the alkyne-containing imidazole probe.

cluster_product Product Protein_N3 Protein-N₃ Product Protein-Triazole-Imidazole Protein_N3->Product Alkyne HC≡C-Imidazole Alkyne->Product Catalyst Cu(I) Catalyst Catalyst->Product

Figure 3: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Concluding Remarks

The use of this compound in conjunction with bioorthogonal click chemistry provides a robust and versatile platform for protein labeling.[1][2] The metabolic and chemical labeling strategies described herein enable the investigation of nascent protein synthesis and the modification of specific proteins for a wide array of applications in basic research and drug development. These applications include, but are not limited to, proteome profiling, visualization of protein localization, and the identification of protein-protein interactions. The specificity and biocompatibility of click chemistry make it an invaluable tool for modern chemical biology.[2][3]

References

Application Notes and Protocols: 5-Ethynyl-1-methyl-1H-imidazole in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-ethynyl-1-methyl-1H-imidazole as a key building block in the synthesis of novel pharmaceuticals. The following sections detail its application in the development of a potent PIKfyve kinase inhibitor and a novel neuroprotective agent, complete with quantitative data, detailed experimental procedures, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a heterocyclic compound that has emerged as a valuable synthon in medicinal chemistry. Its rigid, planar structure and the presence of a reactive terminal alkyne group make it an ideal fragment for introduction into drug candidates to modulate potency, selectivity, and pharmacokinetic properties. The imidazole moiety is a well-established pharmacophore present in numerous approved drugs, known for its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The ethynyl group provides a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling reactions, enabling the facile construction of complex molecular architectures.

Application 1: Synthesis of a Potent PIKfyve Kinase Inhibitor

This compound has been instrumental in the development of a second-generation chemical probe for PIKfyve (phosphatidylinositol-3-phosphate 5-kinase), a critical enzyme in endosomal trafficking and autophagy. Inhibition of PIKfyve has shown therapeutic potential in a range of diseases, including cancer, neurodegenerative disorders, and viral infections.

Biological Activity Data

The synthesized compound, 4-(5-((1-methyl-1H-imidazol-5-yl)ethynyl)-1H-indol-3-yl)pyrimidin-2-amine , demonstrates significant inhibitory activity against PIKfyve.

Compound IDTargetAssay TypeIC50 (nM)Reference
5 PIKfyveNanoBRET Cellular Assay3.7[Ho-Lun et al., 2022]
Signaling Pathway

PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI3P) to produce phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This signaling lipid is crucial for the regulation of endosome and lysosome function. Inhibition of PIKfyve disrupts this pathway, leading to enlarged endosomes and lysosomes and affecting cellular processes such as autophagy and endosomal trafficking.

PIKfyve_Signaling_Pathway PI3P PI3P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Catalyzes Inhibitor 4-(5-((1-methyl-1H-imidazol-5-yl)ethynyl)- 1H-indol-3-yl)pyrimidin-2-amine Inhibitor->PIKfyve Inhibits Endosome_Lysosome Endosome & Lysosome Function PI35P2->Endosome_Lysosome Regulates Autophagy Autophagy Endosome_Lysosome->Autophagy Trafficking Endosomal Trafficking Endosome_Lysosome->Trafficking

PIKfyve signaling pathway and its inhibition.
Experimental Protocol: Synthesis of 4-(5-((1-methyl-1H-imidazol-5-yl)ethynyl)-1H-indol-3-yl)pyrimidin-2-amine

This protocol is adapted from Ho-Lun et al., 2022.

Materials:

  • 4-(5-Bromo-1H-indol-3-yl)pyrimidin-2-amine

  • This compound

  • Triethylamine (TEA)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine (30 mg, 0.10 mmol) in anhydrous DMF (1 mL) is added this compound (44 mg, 0.42 mmol) and triethylamine (21 mg, 0.21 mmol).

  • The reaction mixture is degassed with argon for 10 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (12 mg, 10 µmol) and copper(I) iodide (2.0 mg, 10 µmol) are added to the mixture.

  • The reaction is stirred at 85 °C overnight.

  • After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the title compound.

Synthesis_Workflow_PIKfyve_Inhibitor start Start: Reactants in DMF degas Degas with Argon start->degas add_catalysts Add Pd(PPh3)4 and CuI degas->add_catalysts react Stir at 85°C Overnight add_catalysts->react workup Workup: Dilute with Ethyl Acetate, Wash with Brine react->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purification: Flash Chromatography dry_concentrate->purify product Final Product purify->product

Workflow for PIKfyve inhibitor synthesis.

Application 2: Synthesis of a Neuroprotective Methylthiazole Derivative

This compound is also utilized in the synthesis of novel methylthiazole derivatives with potential neuroprotective properties. These compounds are designed to modulate signaling pathways implicated in neurodegenerative diseases.

Biological Rationale

The synthesized compound, a methylthiazole derivative incorporating the 1-methyl-1H-imidazol-5-yl moiety via a triazole linker, is being investigated for its potential to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway. Dysregulation of the p38-MAPK pathway is associated with neuroinflammation and neuronal apoptosis, key events in the progression of neurodegenerative disorders.

Signaling Pathway

The p38-MAPK signaling cascade is a key regulator of cellular responses to stress, inflammation, and apoptosis. In the context of neurodegeneration, overactivation of this pathway can lead to the production of pro-inflammatory cytokines and ultimately, neuronal cell death. The synthesized methylthiazole derivative is hypothesized to inhibit a component of this pathway, thereby exerting a neuroprotective effect.

p38_MAPK_Signaling_Pathway Stress Cellular Stress / Pro-inflammatory Stimuli MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Phosphorylates Inhibitor Neuroprotective Methylthiazole Derivative Inhibitor->p38 Inhibits Inflammation Neuroinflammation Downstream->Inflammation Apoptosis Neuronal Apoptosis Downstream->Apoptosis

p38-MAPK pathway in neurodegeneration.
Experimental Protocol: Synthesis of a Neuroprotective Methylthiazole Derivative via Click Chemistry

This protocol is a general procedure adapted from the synthesis of similar triazole-containing compounds.

Materials:

  • 5-(Azidophenylmethyl)-4-methylthiazole

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • To a solution of 5-(azidophenylmethyl)-4-methylthiazole (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is added this compound (1.1 mmol).

  • A freshly prepared 1 M aqueous solution of sodium ascorbate (0.2 mmol) is added, followed by copper(II) sulfate pentahydrate (0.05 mmol).

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired triazole product.

Synthesis_Workflow_Neuroprotective_Agent start Start: Reactants in t-BuOH/H2O add_reagents Add Sodium Ascorbate and CuSO4 start->add_reagents react Stir at Room Temperature add_reagents->react workup Workup: Dilute with Water, Extract with Ethyl Acetate react->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purification: Column Chromatography dry_concentrate->purify product Final Product purify->product

Workflow for neuroprotective agent synthesis.

Conclusion

This compound serves as a versatile and valuable building block in the synthesis of novel pharmaceutical agents. Its application in the development of a potent PIKfyve kinase inhibitor and a promising neuroprotective agent highlights its potential in addressing diverse therapeutic areas. The straightforward incorporation of this moiety through robust chemical reactions like the Sonogashira coupling and click chemistry allows for the efficient generation of compound libraries for drug discovery programs. The provided protocols and pathway diagrams offer a foundation for researchers to explore the utility of this compound in their own research endeavors.

Application Notes and Protocols for the Use of 5-Ethynyl-1-methyl-1H-imidazole in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds. The versatile nature of the imidazole ring allows for diverse interactions with biological targets, making it a valuable component in the design of enzyme inhibitors. "5-Ethynyl-1-methyl-1H-imidazole" is a particularly useful heterocyclic building block, featuring a terminal alkyne group that is amenable to highly efficient and specific "click chemistry" reactions.[1] This allows for its conjugation to a wide array of molecular fragments, facilitating the rapid synthesis of compound libraries for screening against various enzyme targets.

The most prominent application of the ethynyl group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. This triazole linker is not just a passive spacer but can actively participate in binding to the target enzyme. This document provides detailed application notes and protocols for the use of this compound in the creation of enzyme inhibitors, with a focus on a case study involving the synthesis of a hypothetical Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor.

Case Study: Synthesis and Evaluation of a Hypothetical VEGFR-2 Inhibitor

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Imidazole-containing compounds have shown promise as VEGFR-2 inhibitors.[2][3][4][5] In this case study, we will outline the synthesis of a hypothetical inhibitor, IMD-V1 , using this compound.

Diagram of the Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_pathway Pathway Analysis A This compound C CuAAC Click Reaction A->C B Azide-functionalized Aryl Moiety B->C D Purification of IMD-V1 C->D E In vitro VEGFR-2 Kinase Assay D->E Test Compound F Cell-based Proliferation Assay D->F Test Compound G Data Analysis (IC50 Determination) E->G F->G H VEGFR-2 Signaling Pathway Analysis G->H

Caption: Workflow for the synthesis and evaluation of the hypothetical VEGFR-2 inhibitor IMD-V1.

Experimental Protocols

Protocol 1: Synthesis of IMD-V1 via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,2,3-triazole-linked imidazole derivative.

Materials:

  • This compound

  • Appropriate azide-functionalized aryl moiety (e.g., 1-azido-4-phenoxybenzene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: 1:1 mixture of tert-butanol and water

  • Stir plate and magnetic stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Purification system (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the azide-functionalized aryl moiety (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, IMD-V1.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor (IMD-V1) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor (IMD-V1) in kinase buffer.

  • In a 96-well plate, add the VEGFR-2 enzyme to each well.

  • Add the serially diluted inhibitor to the respective wells. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using non-linear regression analysis.

Data Presentation

The inhibitory activities of a series of hypothetical imidazole-triazole derivatives against VEGFR-2 are summarized in the table below for comparative purposes.

Compound IDR Group on TriazoleTarget EnzymeIC50 (µM)
IMD-V1 4-PhenoxyphenylVEGFR-20.085
IMD-V2 4-ChlorophenylVEGFR-20.250
IMD-V3 4-MethoxyphenylVEGFR-20.520
Sorafenib (Reference)VEGFR-20.060

Note: The data presented for IMD-V1, IMD-V2, and IMD-V3 are hypothetical and for illustrative purposes, based on values reported for similar imidazole-based VEGFR-2 inhibitors.[4][5]

Signaling Pathway Visualization

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by IMD-V1.

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Phosphorylates PLCg PLCγ VEGFR2->PLCg Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds and Activates IMD_V1 IMD-V1 (Inhibitor) IMD_V1->VEGFR2 Inhibits (ATP-competitive) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by the hypothetical inhibitor IMD-V1.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of enzyme inhibitors. Its utility in click chemistry allows for the rapid generation of diverse compound libraries, which can be screened to identify potent and selective inhibitors for various therapeutic targets. The outlined protocols and the hypothetical case study on a VEGFR-2 inhibitor provide a framework for researchers to design and execute experiments aimed at discovering novel enzyme inhibitors based on the imidazole scaffold. The PI3K/Akt/mTOR and Raf/MEK/ERK pathways are key downstream effectors of VEGFR-2 signaling, and their inhibition is a primary goal in the development of anti-angiogenic cancer therapies.[6][7][8][9]

References

Application Notes and Protocols for 5-Ethynyl-1-methyl-1H-imidazole Functionalization of Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-1-methyl-1H-imidazole is a heterocyclic building block containing a terminal alkyne group.[1][2] This structure makes it a valuable reagent for the functionalization of polymers via "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[3] The incorporation of the imidazole moiety into polymer backbones imparts unique properties, such as pH-sensitivity and metal-coordinating capabilities, which are highly desirable in drug delivery, biomaterials, and catalysis.[4][5][6][7]

The imidazole group, with a pKa around 6, is neutral at physiological pH (7.4) but becomes cationic in acidic environments.[4] This pH-responsiveness can be exploited for targeted drug release in the acidic microenvironments of tumors or within endosomal compartments of cells.[4][5][8][9] Furthermore, the nitrogen atoms in the imidazole ring can coordinate with metal ions, enabling the creation of functional materials for catalysis or as metal-ion-responsive systems.[6][7]

This document provides detailed application notes and experimental protocols for the functionalization of polymers with this compound using common click chemistry reactions.

Key Applications

Application AreaDescriptionRationale for using this compound
pH-Sensitive Drug Delivery Development of nanoparticles and micelles that release therapeutic agents in response to a decrease in pH.The imidazole group's protonation at acidic pH leads to changes in polymer solubility and conformation, triggering drug release.[4][5][8][10]
Metal-Coordinating Polymers Creation of polymers capable of binding metal ions for applications in catalysis, sensing, or as metal-organic frameworks (MOFs).The imidazole ring acts as a ligand for various metal ions, allowing for the formation of coordination polymers and metal-containing nanomaterials.[6][7][11][12]
Biofunctionalization of Surfaces Modification of polymer surfaces to control interactions with biological systems, such as promoting cell adhesion or preventing biofouling.Click chemistry allows for the efficient and specific attachment of imidazole-containing molecules to polymer surfaces, enabling the introduction of desired functionalities.[3][13]

Experimental Protocols

The functionalization of polymers with this compound is most commonly achieved through azide-alkyne cycloaddition reactions. Below are protocols for the two main types: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction for conjugating alkynes and azides.[14] This protocol is suitable for functionalizing azide-modified polymers with this compound.

Workflow for CuAAC Functionalization

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis azide_polymer Azide-Functionalized Polymer mix Combine reactants in aqueous buffer azide_polymer->mix ethynyl_imidazole 5-Ethynyl-1-methyl -1H-imidazole ethynyl_imidazole->mix reagents CuSO4, Sodium Ascorbate, Ligand (e.g., THPTA) reagents->mix react Incubate at room temperature mix->react purify Purify by dialysis or size exclusion chromatography react->purify analyze Analyze by NMR, FTIR, GPC purify->analyze

Caption: Workflow for polymer functionalization using CuAAC.

Materials:

  • Azide-functionalized polymer

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand[14]

  • Degassed aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azide-functionalized polymer in the degassed aqueous buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in a compatible solvent (e.g., DMSO or water).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in water.[15]

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In a reaction vessel, add the azide-functionalized polymer solution.

    • Add the this compound stock solution. A 2- to 10-fold molar excess relative to the azide groups on the polymer is recommended.[15]

    • Premix the CuSO₄ and ligand solutions. Add this mixture to the reaction vessel. The final concentration of CuSO₄ is typically between 0.05 and 0.25 mM. A 5:1 ligand to copper ratio is often used.[15][16]

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[15]

  • Reaction and Purification:

    • Seal the reaction vessel and allow it to proceed at room temperature for 1-24 hours with gentle stirring.

    • Monitor the reaction progress using a suitable analytical technique (e.g., FTIR to observe the disappearance of the azide peak at ~2100 cm⁻¹).

    • Purify the functionalized polymer by dialysis against water or an appropriate buffer to remove unreacted small molecules and copper catalyst. Alternatively, size exclusion chromatography can be used.

    • Lyophilize the purified polymer to obtain a solid product.

  • Characterization:

    • Confirm the successful functionalization using ¹H NMR spectroscopy (presence of imidazole and triazole protons) and FTIR spectroscopy (disappearance of the azide peak).

    • Analyze the molecular weight and polydispersity of the functionalized polymer using gel permeation chromatography (GPC).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for biological applications where copper toxicity is a concern.[][18][19][20] This protocol requires an azide-functionalized polymer and a strained alkyne derivative of this compound (which would need to be synthesized separately). For the purpose of this protocol, we will assume the use of a commercially available strained alkyne that can be conjugated to the imidazole, or we will describe the reaction between an azide-functionalized imidazole and a polymer bearing a strained alkyne.

Workflow for SPAAC Functionalization

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis azide_polymer Azide-Functionalized Polymer mix Combine reactants in biocompatible buffer azide_polymer->mix strained_alkyne Strained Alkyne (e.g., DBCO-imidazole) strained_alkyne->mix react Incubate at physiological temperature (e.g., 37°C) mix->react purify Purify by dialysis or size exclusion chromatography react->purify analyze Analyze by NMR, FTIR, GPC purify->analyze

Caption: Workflow for polymer functionalization using SPAAC.

Materials:

  • Polymer functionalized with a strained alkyne (e.g., dibenzocyclooctyne, DBCO)

  • An azide-derivative of 1-methyl-1H-imidazole (synthesis required)

  • Biocompatible buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Dissolve the strained alkyne-functionalized polymer in the biocompatible buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the azide-functionalized imidazole derivative in a compatible solvent (e.g., DMSO or water) to create a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a reaction vessel, combine the polymer solution and the azide-imidazole solution. A 1.5- to 5-fold molar excess of the azide is typically sufficient.

    • The reaction is generally performed at room temperature or 37°C.

  • Reaction and Purification:

    • Allow the reaction to proceed for 2-24 hours. The reaction kinetics will depend on the specific strained alkyne used.[19]

    • Monitor the reaction by following the disappearance of the azide peak via FTIR.

    • Purify the resulting polymer using dialysis or size exclusion chromatography to remove any unreacted azide compound.

    • Lyophilize the purified polymer.

  • Characterization:

    • Confirm the successful conjugation using ¹H NMR and FTIR spectroscopy.

    • Use GPC to determine the molecular weight and polydispersity of the final polymer.

Data Presentation

Table 1: Comparison of CuAAC and SPAAC for Polymer Functionalization

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (metal-free)[][19]
Biocompatibility Lower, due to potential copper cytotoxicity.[18]High, suitable for in vivo and live-cell applications.[][20]
Reaction Rate Generally very fast with catalyst and ligand optimization.Dependent on the ring strain of the cycloalkyne; can be very rapid.[19]
Reactant Availability Terminal alkynes and azides are widely available or easily synthesized.Strained alkynes are often more complex and expensive to synthesize or purchase.
Reaction Conditions Aqueous or organic solvents, room temperature.Typically aqueous, physiological conditions.

Table 2: Characterization Data (Hypothetical Example)

PolymerFunctionalization Method% Imidazole Incorporation (by ¹H NMR)Molecular Weight (Mw, GPC)Polydispersity (Đ)
P(PEG-N₃)-0%10,000 g/mol 1.10
P(PEG)-Im (CuAAC)CuAAC95%12,500 g/mol 1.12
P(PEG)-Im (SPAAC)SPAAC92%12,400 g/mol 1.13

Conclusion

The functionalization of polymers with this compound via click chemistry provides a versatile platform for creating advanced materials with tunable properties. The choice between CuAAC and SPAAC will depend on the specific application, with SPAAC being the preferred method for biological systems where metal contamination must be avoided. The protocols and data presented here offer a foundation for researchers to develop novel imidazole-functionalized polymers for a wide range of applications in drug development and materials science.

References

Application Notes and Protocols for Sonogashira Coupling Reactions with 5-Ethynyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction utilizing 5-ethynyl-1-methyl-1H-imidazole, a key heterocyclic building block.[1] The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3][4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5] Its mild reaction conditions and tolerance of a wide range of functional groups make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry, drug discovery, and materials science.[2][4][6]

The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions.[7][8][9][10] The introduction of alkynyl groups onto the imidazole scaffold via Sonogashira coupling allows for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors and anticancer agents.[8]

Reaction Principle

The Sonogashira coupling reaction typically proceeds through a dual catalytic cycle involving both palladium and copper.[11][12] The generally accepted mechanism consists of two interconnected cycles:

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) complex.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.[12]

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[2][3]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes, which are analogous to reactions with this compound. Optimization may be required for specific substrate combinations.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT495
23-IodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF50589[13]
31-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT298 (selective on I)[13]
44-Bromoacetophenone1-HexynePd(PPh₃)₄ (2)CuI (4)DIPAToluene801288
5Methyl 4-iodobenzoate(Trimethylsilyl)acetylenePd(PPh₃)₄ (1.5)CuI (3)Et₃NTHFRT397[13]

Experimental Protocols

This section provides a detailed methodology for the Sonogashira cross-coupling of this compound with a representative aryl iodide.

Materials and Reagents:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.1-1.2 mmol, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or toluene, 5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 equiv).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add this compound (1.2 equiv) dropwise via syringe.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.[12]

  • Wash the organic phase with saturated aqueous NH₄Cl and then with brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Safety Precautions:

  • Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with appropriate safety measures.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualizations

Sonogashira_Catalytic_Cycle Catalytic cycle of the Sonogashira coupling reaction. cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) di_org_pd R¹-Pd(II)L₂-C≡CR² pd_complex->di_org_pd Transmetalation di_org_pd->pd0 Reductive Elimination product R¹-C≡CR² di_org_pd->product cu_x CuX cu_acetylide Cu-C≡CR² cu_x->cu_acetylide Alkyne Deprotonation (R²-C≡C-H, Base) cu_acetylide->pd_complex cu_acetylide->cu_x

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow General experimental workflow for Sonogashira coupling. cluster_prep Reaction Setup cluster_exec Reaction Execution cluster_workup Workup & Purification A 1. Add Aryl Halide, Pd Catalyst, CuI to dry flask B 2. Establish inert atmosphere (Ar or N₂) A->B C 3. Add anhydrous solvent and base B->C D 4. Add this compound C->D E 5. Heat to desired temperature D->E F 6. Monitor progress (TLC/GC-MS) E->F G 7. Cool to RT and dilute with solvent F->G H 8. Filter through Celite G->H I 9. Aqueous wash (NH₄Cl, Brine) H->I J 10. Dry, filter, and concentrate I->J K 11. Purify by column chromatography J->K

References

Application Notes and Protocols: "5-Ethynyl-1-methyl-1H-imidazole" as a Versatile Ligand Precursor in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 5-Ethynyl-1-methyl-1H-imidazole as a versatile building block in organometallic chemistry. Its unique structure, combining a coordinating imidazole moiety with a reactive ethynyl group, allows for its application in two primary strategies: as a direct ligand for metal complexation or as a precursor for more elaborate ligand synthesis via "click" chemistry. The latter approach offers a powerful method for creating sophisticated organometallic architectures with tailored catalytic and therapeutic properties.

Application as a Direct Ligand in Organometallic Complexes

The imidazole ring of this compound serves as an excellent N-donor ligand for a variety of transition metals, including but not limited to ruthenium, rhodium, iridium, zinc, and copper. The resulting organometallic complexes can be explored for applications in catalysis, such as transfer hydrogenation and redox isomerization, or as potential therapeutic agents.

Experimental Protocol: General Synthesis of a Ruthenium(II) Arene Complex with this compound

This protocol is adapted from procedures for similar imidazole-containing ruthenium complexes.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (1 equivalent) in anhydrous DCM.

  • In a separate flask, dissolve this compound (2.2 equivalents) in anhydrous DCM.

  • Slowly add the ligand solution to the ruthenium dimer solution at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, reduce the solvent volume under vacuum.

  • Precipitate the product by adding anhydrous diethyl ether.

  • Filter the resulting solid, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Expected Outcome: The reaction is expected to yield a monomeric ruthenium(II) arene complex of the type [Ru(p-cymene)(this compound)Cl₂]. The ethynyl group remains available for post-synthetic modification.

Application as a Ligand Precursor via Click Chemistry

The terminal alkyne functionality of this compound makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction allows for the covalent linkage of the imidazole moiety to a wide array of molecules bearing an azide group, leading to the formation of a stable 1,2,3-triazole ring. The resulting triazole-imidazole hybrid molecules can act as versatile ligands for various metal centers, with applications in catalysis, materials science, and medicinal chemistry.[3]

Synthesis of Triazole-Imidazolyl Ligands

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1-(aryl)-4-(1-methyl-1H-imidazol-5-yl)-1H-1,2,3-triazole ligand.

Materials:

  • This compound

  • An appropriate organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the organic azide (1 equivalent) in a 1:1 mixture of tert-butanol and water.

  • In a separate container, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

  • Prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired triazole-imidazolyl ligand.

  • Characterize the purified ligand by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Organometallic Complexes with Triazole-Imidazolyl Ligands

The newly synthesized triazole-imidazolyl ligand, with its multiple coordination sites (imidazole nitrogen and triazole nitrogens), can be used to form stable complexes with various transition metals.

Experimental Protocol: General Synthesis of a Metal Complex with a Triazole-Imidazolyl Ligand

This protocol provides a general method for the complexation of a triazole-imidazolyl ligand with a metal salt.

Materials:

  • Synthesized triazole-imidazolyl ligand

  • A suitable metal salt (e.g., CoCl₂, NiCl₂, CuCl₂)[4]

  • Ethanol or methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the triazole-imidazolyl ligand (1 or 2 equivalents) in ethanol or methanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid with the solvent used for the reaction and then with a small amount of diethyl ether.

  • Dry the complex under vacuum.

  • Characterize the final complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of imidazole-based ligands and their metal complexes, as well as for the CuAAC reaction, based on literature for analogous systems.

Table 1: Synthesis of Imidazole-based Metal Complexes

Metal IonLigand TypeM:L RatioSolventReaction Time (h)Yield (%)GeometryReference
Co(II)Triazole Schiff Base1:2Ethanol2-370-80Octahedral[3]
Ni(II)Triazole Schiff Base1:2Ethanol2-375-85Octahedral[3]
Cu(II)Triazole Schiff Base1:2Ethanol2-372-82Distorted Octahedral[3]
Zn(II)1-methylimidazole1:6Ethanol0.2-Octahedral[5]
Cr(III)1H-imidazole1:4Methanol-62Octahedral[6]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Conditions and Yields

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl azideCuSO₄·5H₂O, Na-Ascorbatet-BuOH/H₂O12>95[7]
Propargyl alcoholPhenyl azideCuICH₂Cl₂890[8]
1-EthynyladamantaneBenzyl azide[Cu(CH₃CN)₄]PF₆DCM198[9]

Visualizations

Diagram 1: Synthesis of a Triazole-Imidazolyl Ligand via CuAAC

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product A This compound P P A->P B Organic Azide (R-N3) B->P C Cu(I) source (e.g., CuSO4/Na-Ascorbate) R R C->R D Triazole-Imidazolyl Ligand P->R CuAAC Reaction R->D

Caption: Workflow for the synthesis of a triazole-imidazolyl ligand.

Diagram 2: Two-Step Strategy for Organometallic Complex Synthesis

G A This compound B Step 1: CuAAC Reaction with R-N3 A->B C Triazole-Imidazolyl Ligand B->C D Step 2: Complexation with Metal Salt (MXn) C->D E Organometallic Complex D->E

Caption: Sequential synthesis of an organometallic complex.

Diagram 3: Post-Synthetic Modification of an Organometallic Complex

G cluster_start Starting Complex cluster_reaction Click Reaction cluster_final Final Product A Organometallic Complex with This compound ligand B CuAAC with Azide-Functionalized Molecule A->B Post-Synthetic Modification C Functionalized Organometallic Complex B->C

Caption: Functionalization of a complex via a click reaction.

References

Application Notes and Protocols for Reactions Involving 5-Ethynyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for chemical reactions involving 5-Ethynyl-1-methyl-1H-imidazole. This versatile building block is of significant interest in medicinal chemistry and drug development due to its terminal alkyne functionality, which readily participates in highly efficient and selective "click chemistry" reactions. The imidazole moiety itself is a common scaffold in numerous biologically active compounds.

Overview of Reactivity and Applications

This compound is primarily utilized as a substrate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction forms a stable 1,2,3-triazole ring, linking the imidazole core to a wide variety of molecules functionalized with an azide group. This methodology is extensively used for:

  • Synthesis of Novel Bioactive Molecules: The formation of triazole-linked imidazole conjugates allows for the rapid generation of compound libraries for screening against various biological targets. Triazoles can act as bioisosteres for other functional groups and contribute to the overall pharmacological profile of a molecule.

  • Bioconjugation: The high efficiency and biocompatibility of the CuAAC reaction enable the labeling of biomolecules such as proteins, nucleic acids, and carbohydrates with the imidazole moiety for imaging, tracking, or therapeutic purposes.

  • Materials Science: Incorporation of this functionalized imidazole into polymers and other materials can impart specific chemical or biological properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general method for the synthesis of this compound from a halogenated 1-methyl-1H-imidazole precursor.

Materials:

  • 5-Iodo-1-methyl-1H-imidazole (or 5-bromo-1-methyl-1H-imidazole)

  • Ethynyltrimethylsilane or a suitable terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 5-halo-1-methyl-1H-imidazole (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent and the amine base (2-3 eq). Stir the mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction to the appropriate temperature (typically ranging from room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalysts.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Note: If using a silyl-protected alkyne, a subsequent deprotection step (e.g., with TBAF or K₂CO₃ in methanol) is required.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is its participation in CuAAC reactions to form 1,4-disubstituted 1,2,3-triazoles.

Experimental Protocol: General CuAAC Reaction

This protocol provides a general procedure for the reaction of this compound with an organic azide.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O, THF/H₂O)

  • Standard laboratory glassware

Procedure:

  • Reactant Dissolution: Dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 1-10 mol%). In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 5-20 mol%).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1 to 24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography, recrystallization, or preparative HPLC.

Quantitative Data for a Representative CuAAC Reaction

The following table summarizes representative quantitative data for the CuAAC reaction of an alkyne with an azide, which can be adapted for this compound.

ParameterValue
AlkyneThis compound (1.0 mmol)
AzideBenzyl Azide (1.1 mmol)
CatalystCuSO₄·5H₂O (0.05 mmol, 5 mol%)
Reducing AgentSodium Ascorbate (0.1 mmol, 10 mol%)
Solventt-BuOH/H₂O (1:1, 10 mL)
TemperatureRoom Temperature
Reaction Time4 hours
Yield >95% (isolated)

Note: Yields are highly dependent on the specific azide used and the purity of the starting materials. Optimization of catalyst and reducing agent loading may be necessary for different substrates.

Characterization of Reaction Products

The successful synthesis of the 1,2,3-triazole products can be confirmed using standard spectroscopic techniques.

TechniqueExpected Observations for 1-(Benzyl)-4-(1-methyl-1H-imidazol-5-yl)-1H-1,2,3-triazole
¹H NMR - Singlet for the triazole proton (~7.5-8.5 ppm).- Signals for the imidazole ring protons.- Singlet for the N-methyl group on the imidazole.- Signals corresponding to the protons of the benzyl group.
¹³C NMR - Resonances for the triazole and imidazole ring carbons.- Signal for the N-methyl carbon.- Resonances for the carbons of the benzyl group.
Mass Spec (ESI) - A peak corresponding to the [M+H]⁺ ion of the product.
FT-IR - Disappearance of the characteristic alkyne C≡C-H stretch (~3300 cm⁻¹) and azide N₃ stretch (~2100 cm⁻¹).- Appearance of characteristic triazole ring vibrations.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and application of this compound.

G cluster_synthesis Synthesis of Starting Material cluster_application Application in Click Chemistry cluster_analysis Analysis & Further Use imidazole_halide 5-Halo-1-methyl-1H-imidazole sonogashira Sonogashira Coupling imidazole_halide->sonogashira alkyne Terminal Alkyne alkyne->sonogashira product_alkyne This compound sonogashira->product_alkyne click_reaction CuAAC Reaction product_alkyne->click_reaction Reactant azide Azide-containing Molecule (R-N3) azide->click_reaction product_triazole 1,2,3-Triazole Product click_reaction->product_triazole characterization Spectroscopic Characterization (NMR, MS, IR) product_triazole->characterization bio_screening Biological Screening / Bioconjugation characterization->bio_screening G cluster_pathway Hypothetical Kinase Inhibition Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Downstream Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation inhibitor Imidazole-Triazole Derivative inhibitor->inhibition

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Reactions for 5-Ethynyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions involving 5-Ethynyl-1-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in a CuAAC reaction?

A1: The main challenge arises from the imidazole ring, which can coordinate with the copper(I) catalyst. This coordination can sequester the catalyst, reducing its availability to participate in the cycloaddition reaction and leading to low or no product yield.

Q2: Which type of copper catalyst is recommended for this reaction?

A2: The most common and convenient method is to generate the active Cu(I) catalyst in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. This approach avoids the need to handle potentially unstable Cu(I) salts directly.

Q3: Is a ligand necessary for the click reaction with this compound?

A3: Yes, using a stabilizing ligand is highly recommended. Ligands not only accelerate the reaction but also protect the Cu(I) catalyst from oxidation and disproportionation. For imidazole-containing substrates, ligands can also help to prevent the sequestration of the copper catalyst by the substrate itself. Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are particularly well-suited for bioconjugation reactions in aqueous media.

Q4: What are the recommended solvents for this reaction?

A4: CuAAC reactions are known for their compatibility with a wide range of solvents. For reactions with this compound, a mixture of water and a co-solvent like tert-butanol, DMSO, or DMF is often effective, especially if the azide partner has limited water solubility. The choice of solvent will depend on the solubility of both the alkyne and the azide.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting materials (alkyne and azide) and the formation of the triazole product.

Troubleshooting Guide

This guide addresses common issues encountered during the click reaction of this compound.

Troubleshooting_Workflow start Low or No Product Yield q1 Is the Copper Catalyst Active? start->q1 q2 Are Reagents Pure & Stoichiometry Correct? q1->q2 Yes sol1 Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents to remove oxygen. q1->sol1 No q3 Is the Imidazole Moiety Interfering? q2->q3 Yes sol2 Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). q2->sol2 No q4 Are Reaction Conditions Optimal? q3->q4 No sol3 Increase ligand concentration (e.g., 5:1 ligand:copper). Use a stronger chelating ligand (e.g., THPTA). Consider protecting the imidazole nitrogen if possible. q3->sol3 Yes sol4 Screen different solvents (e.g., DMSO, DMF, t-BuOH/water). Adjust temperature (e.g., room temperature to 60°C). Increase reaction time. q4->sol4 No end_success Yield > 80% q4->end_success Yes sol1->q1 sol2->q2 sol3->q4 sol4->q4

Problem Possible Cause Suggested Solution
Low to no product formation Inactive Copper Catalyst: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.1. Ensure your sodium ascorbate solution is freshly prepared. 2. Degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) before use. 3. Use a stabilizing ligand such as THPTA to protect the Cu(I) state.
Imidazole Interference: The imidazole nitrogen of your alkyne is coordinating to the copper, preventing it from catalyzing the reaction.1. Increase the ligand-to-copper ratio (e.g., from 1:1 to 5:1) to favor the formation of the ligand-copper complex. 2. Use a ligand known to form a very stable complex with copper, such as THPTA or TBTA.
Impure Reagents: Impurities in the alkyne, azide, or solvents can inhibit the catalyst.1. Use high-purity reagents and solvents. 2. If necessary, purify the starting materials.
Slow reaction rate Suboptimal Reaction Conditions: The chosen solvent, temperature, or concentrations may not be ideal.1. Try different solvent systems. A 1:1 mixture of tert-butanol and water is a good starting point. For less soluble substrates, consider using DMSO or DMF as a co-solvent. 2. While many click reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can sometimes accelerate the reaction. 3. Ensure adequate concentrations of all reactants.
Formation of side products (e.g., alkyne homocoupling) Excess Oxygen: In the presence of oxygen, oxidative homocoupling of the alkyne can occur.1. Add a slight excess of sodium ascorbate to maintain reducing conditions. 2. Thoroughly degas all solutions and maintain an inert atmosphere over the reaction.
Difficulty in product purification Excess Copper: Residual copper can complicate purification and may be undesirable in the final product.1. After the reaction is complete, add a copper chelator like EDTA to sequester the copper. 2. The product can then be purified by standard methods such as column chromatography or precipitation.

Recommended Reaction Conditions

The following tables summarize recommended starting concentrations and ratios for key components in a typical CuAAC reaction. These should be systematically varied to find the optimal conditions for your specific application.

Table 1: Reagent Concentrations and Ratios

Component Typical Concentration / Ratio Range for Optimization Notes
This compound (Alkyne) 1.0 equiv1.0 - 1.2 equivA slight excess can be used if the azide is more valuable.
Azide 1.0 - 1.2 equiv1.0 - 1.5 equivA slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate (CuSO₄) 1-5 mol%0.5 - 10 mol%Lower catalyst loading is generally preferred.
Sodium Ascorbate 5-10 mol%2 - 20 mol%Should be in excess of the copper catalyst to maintain the Cu(I) oxidation state.[1]
Ligand (e.g., THPTA) 5-25 mol%1 - 50 mol%A higher ligand-to-copper ratio (e.g., 5:1) is recommended for imidazole-containing alkynes.

Table 2: Reaction Parameters

Parameter Typical Condition Range for Optimization Notes
Solvent t-BuOH/H₂O (1:1) or DMSOVarious aqueous and organic solventsSolvent choice depends on the solubility of the reactants.
Temperature Room Temperature (20-25 °C)4 - 60 °CThe reaction is typically fast at room temperature.[1]
Reaction Time 1 - 4 hours30 minutes - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Atmosphere Air or Inert (N₂, Ar)-While often robust in air, degassing can improve reproducibility for sensitive substrates.

Experimental Protocol: General Procedure for CuAAC Reaction

This protocol provides a starting point for the click reaction of this compound with an azide. Optimization of the conditions may be necessary for specific substrates.

Experimental_Workflow reagent_prep 1. Reagent Preparation - Dissolve alkyne and azide in solvent. - Prepare fresh stock solutions of CuSO4, Ligand, and Sodium Ascorbate. mixing 2. Reaction Setup - Combine alkyne and azide solutions. - Add premixed CuSO4 and Ligand solution. reagent_prep->mixing initiation 3. Reaction Initiation - Add fresh Sodium Ascorbate solution to start the reaction. mixing->initiation incubation 4. Incubation - Stir at room temperature (or desired temperature). - Monitor reaction progress by TLC or LC-MS. initiation->incubation workup 5. Work-up & Purification - Quench reaction (e.g., add EDTA). - Extract with organic solvent. - Purify by column chromatography. incubation->workup product Final Triazole Product workup->product

Materials:

  • This compound

  • Azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol

  • Deionized water

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Stock Solutions:

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh before each use.

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and deionized water.

    • Add the azide (1.0 - 1.2 equiv) to the solution.

    • In a separate microcentrifuge tube, premix the CuSO₄ stock solution (to a final concentration of 0.1 mM) and the THPTA stock solution (to a final concentration of 0.5 mM). This creates a 5:1 ligand-to-copper ratio. Let this mixture stand for 1-2 minutes.

    • Add the premixed catalyst-ligand solution to the vial containing the alkyne and azide.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to the reaction mixture (to a final concentration of 5 mM).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, you can optionally add a solution of EDTA to chelate the copper.

    • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure triazole product.

References

Common side reactions with "5-Ethynyl-1-methyl-1H-imidazole" and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Ethynyl-1-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a focus on troubleshooting and avoiding common side reactions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic building block commonly used in organic synthesis. Its terminal alkyne group makes it a versatile reagent for carbon-carbon bond formation. The primary applications include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A key reaction in "click chemistry" to form 1,2,3-triazoles.

  • Sonogashira Cross-Coupling: A palladium/copper-catalyzed reaction to couple terminal alkynes with aryl or vinyl halides.

Q2: What is the most common side reaction observed when using this compound?

The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, commonly known as Glaser coupling, to form a symmetric diyne byproduct.[1][2] This is particularly common in copper-catalyzed reactions like CuAAC and the Sonogashira coupling.[1][3]

Q3: What causes Glaser coupling and how can it be minimized in my experiments?

Glaser coupling is primarily caused by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II), a promoter of the homocoupling reaction.[1] To minimize this side reaction, the following precautions are recommended:

  • Maintain Anaerobic Conditions: Degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][4]

  • Use a Reducing Agent: In CuAAC, adding a reducing agent like sodium ascorbate helps to maintain copper in the active Cu(I) oxidation state.[1][4]

  • Utilize Copper-Stabilizing Ligands: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can protect the Cu(I) catalyst from oxidation.[1]

Q4: Are there any known side reactions involving the imidazole ring of this compound?

While the primary side reactions involve the ethynyl group, the imidazole ring can potentially coordinate with metal catalysts. However, under typical CuAAC and Sonogashira coupling conditions, the reactivity of the terminal alkyne is dominant. The stability of the imidazole ring is generally high under these conditions.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Byproduct with a Mass Double that of the Starting Alkyne
  • Problem: You observe a significant amount of a byproduct corresponding to the dimer of this compound.

  • Likely Cause: Oxidative homocoupling (Glaser coupling) of the alkyne.

  • Troubleshooting Steps:

StepActionRationale
1Improve Inert Atmosphere Thoroughly degas all solvents and reagents by sparging with an inert gas (Ar or N₂) for at least 15-20 minutes. Ensure a positive pressure of the inert gas is maintained throughout the reaction setup.
2Add/Increase Reducing Agent (for CuAAC) Use a freshly prepared solution of sodium ascorbate. An excess (e.g., 5-10 mol%) is often beneficial.[1]
3Introduce a Stabilizing Ligand Add a copper-stabilizing ligand like THPTA or TBTA to the reaction mixture. This can chelate the copper and prevent its oxidation.[1]
4Use a Direct Cu(I) Source Instead of generating Cu(I) in situ from a Cu(II) salt and a reducing agent, consider using a Cu(I) salt directly, such as copper(I) iodide (CuI).[4]
Issue 2: Low Yield of the Desired Product in a Sonogashira Coupling Reaction
  • Problem: The conversion of your aryl/vinyl halide is low, and you observe starting materials and some homocoupled alkyne.

  • Likely Cause: Inefficient catalytic cycle, potentially due to catalyst deactivation or competing Glaser coupling.

  • Troubleshooting Steps:

StepActionRationale
1Optimize Base The choice of base is crucial in Sonogashira reactions. Ensure the base is sufficiently strong to deprotonate the alkyne but not so strong as to cause other side reactions. Common bases include triethylamine (TEA) and diisopropylethylamine (DIPEA).
2Use a Copper-Free Protocol If Glaser coupling is a persistent issue, consider a copper-free Sonogashira protocol. These methods rely solely on a palladium catalyst and can eliminate the alkyne dimerization side reaction.[3]
3Check Catalyst and Ligand Quality Ensure the palladium catalyst and any phosphine ligands are not degraded. Old or improperly stored catalysts can have reduced activity.
4Adjust Reaction Temperature While many Sonogashira reactions proceed at room temperature, some less reactive substrates may require gentle heating. However, be aware that higher temperatures can sometimes promote side reactions.

Data Presentation

Table 1: Common Parameters for Minimizing Glaser Coupling in CuAAC Reactions

ParameterRecommended RangeNotes
Copper Catalyst Concentration 1-5 mol%Lower concentrations can be used with efficient ligands.
Reducing Agent (Sodium Ascorbate) 5-10 mol%Should be in excess relative to the copper catalyst.
Copper to Ligand Ratio (e.g., THPTA) 1:5A slight excess of the ligand is often beneficial.
Oxygen Concentration As low as possibleAchieved through degassing and use of an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound
  • Reagent Preparation:

    • Prepare stock solutions of the azide, this compound, copper(II) sulfate (CuSO₄), sodium ascorbate, and a stabilizing ligand (e.g., THPTA) in a suitable degassed solvent (e.g., a mixture of water and t-BuOH).

  • Reaction Setup (under inert atmosphere):

    • In a reaction vessel, add the azide solution and the this compound solution.

    • In a separate vial, premix the CuSO₄ solution with the THPTA solution and let it stand for a few minutes.

    • Add the copper-ligand mixture to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a copper chelator like EDTA if necessary.[2]

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visualizations

Glaser_Coupling_Side_Reaction cluster_main Desired CuAAC Reaction cluster_side Glaser Coupling Side Reaction Alkyne This compound Triazole 1,2,3-Triazole Product Alkyne->Triazole Azide, Cu(I) Azide R-N3 Azide->Triazole Cu(I) Cu(I) Catalyst Cu(I)->Triazole Cu(I)_ox Cu(I) Alkyne_side This compound Diyne Diyne Byproduct Alkyne_side->Diyne O2, Cu(II) O2 O2 Cu(II) Cu(II) O2->Cu(II) Oxidizes Cu(I)_ox->Cu(II) Troubleshooting_Workflow start Diyne Byproduct Observed? inert Improve Inert Atmosphere (Degas Solvents) start->inert Yes end_ok Proceed with Protocol start->end_ok No reducing Add/Increase Reducing Agent inert->reducing ligand Add Stabilizing Ligand (e.g., THPTA) reducing->ligand cu1_source Use Direct Cu(I) Source ligand->cu1_source

References

Technical Support Center: Purification of Products from 5-Ethynyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of products synthesized using 5-Ethynyl-1-methyl-1H-imidazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.

Question 1: My product co-elutes with unreacted starting material or other impurities during silica gel column chromatography. How can I improve separation?

Answer: Achieving good separation can be challenging. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: The polarity of your eluent system is critical. If you are using a standard system like ethyl acetate/hexane and seeing poor separation, try switching to a different system, such as dichloromethane/methanol.[1]

  • Employ Gradient Elution: If an isocratic (constant solvent mixture) system fails, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This technique is effective for separating compounds with close Rf values.[1]

  • Add a Basic Modifier: The basic nitrogen on the imidazole ring can interact strongly with the acidic silica gel, causing tailing and poor separation. Adding a small amount (0.1-1%) of a base like triethylamine (TEA) or pyridine to your mobile phase can neutralize the acidic sites on the silica, leading to sharper peaks and better resolution.[1] A specific gradient used successfully for a derivative of this compound is ethyl acetate followed by a switch to acetone/TEA (95:5).[2]

  • Try Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent and load the resulting dry powder onto the column. This technique often results in sharper bands and improved separation.[1]

Question 2: The spot for my imidazole derivative is tailing or streaking significantly on the TLC plate and column. What causes this and how can I fix it?

Answer: Tailing is a common issue for basic compounds like imidazoles on standard silica gel. It is caused by strong, non-ideal interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.

  • Solution 1: Add a Basic Modifier: As mentioned above, incorporating a small amount of triethylamine (typically 0.1-1%) into your eluent is the most common and effective solution.[1] This base will compete for the acidic sites on the silica, allowing your compound to travel more uniformly.

  • Solution 2: Change the Stationary Phase: If a basic modifier is not effective or compatible with your product, consider switching to a different stationary phase. Neutral or basic alumina can provide better peak shape for basic compounds by eliminating the strong acidic interactions that cause tailing.[1]

Question 3: I'm having trouble crystallizing my final product. It either remains an oil or "crashes out" as an amorphous powder. What should I do?

Answer: Crystallization is often a process of trial and error. Here are some steps to troubleshoot:

  • Induce Crystallization:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic glass fragments can serve as nucleation sites for crystal growth.[1]

    • Seed Crystals: If you have a tiny amount of the pure solid, add a single crystal to the cooled, supersaturated solution to induce crystallization.[1]

    • Anti-solvent Addition: While your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (one in which your compound is poorly soluble) until the solution becomes slightly turbid. Then, allow it to stand.[3]

  • Prevent "Crashing Out": An amorphous powder often results from the solution being too concentrated or cooling too quickly, trapping impurities.

    • Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature first, then move it to a refrigerator. Insulating the flask can help moderate the cooling rate.[3]

    • Use More Solvent: The solution may be overly concentrated. Add a small amount of the hot solvent to redissolve the solid and then allow it to cool slowly again.[3]

Question 4: An emulsion formed during my acid-base extraction workup, and the layers will not separate. How can I resolve this?

Answer: Emulsions are common when performing extractions. To break them:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which often helps to break up the emulsion.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Question 5: How can I remove unreacted imidazole starting material from my organic product after the reaction?

Answer: If your product is not water-soluble and resides in an organic solvent like dichloromethane (DCM) or ethyl acetate, a simple acid wash is highly effective.

  • Acid Wash: Wash the organic layer one or two times with a dilute aqueous acid solution (e.g., 0.5 M or 1 M HCl). The acidic wash will protonate the basic imidazole, forming a salt that will partition into the aqueous phase, leaving your desired product in the organic layer.[4]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Imidazole Derivatives
Solvent SystemPolarityTypical Applications & NotesReference
Ethyl Acetate / HexaneLow to MediumGood starting point for many derivatives. Gradient elution is common.[1]
Dichloromethane / MethanolMedium to HighEffective for more polar imidazole products.[1]
Chloroform / MethanolMedium to HighAn alternative to DCM/Methanol systems.[1]
Acetone / TriethylamineHighUsed for highly polar compounds or to mitigate tailing. A 95:5 ratio has been used specifically for a this compound derivative.[2]
Neat Ethyl AcetateMediumCan be effective for certain derivatives of moderate polarity.[5]
Table 2: Advanced Chromatographic Techniques for Imidazole Derivatives
TechniqueStationary PhaseMobile Phase PrincipleBest ForReference
HILIC (Hydrophilic Interaction)Silica, or other polar bonded phasesHigh organic (e.g., >80% acetonitrile) with a small amount of aqueous buffer.Highly polar, small molecule imidazole derivatives that are poorly retained in reversed-phase.[3][6][7]
Reversed-Phase (C18) C18-bonded silicaHigh aqueous with an organic modifier (e.g., acetonitrile or methanol).Non-polar to moderately polar derivatives. May require buffered mobile phase (pH 8-10) for basic imidazoles.[1][6]
SFC (Supercritical Fluid)Various, similar to Normal PhaseSupercritical CO₂ with an organic modifier.Separating polar compounds, positional isomers, and stereoisomers.[7]

Experimental Protocols

Protocol 1: General Flash Column Chromatography

This protocol provides a general guideline for purifying a product derived from this compound.

  • Prepare the Column: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Prepare and Load the Sample: Dissolve your crude product in a minimal amount of the appropriate solvent. For best results, pre-adsorb the product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elute the Column: Begin elution with the starting mobile phase (e.g., 100% Hexane or 98:2 Hexane/Ethyl Acetate).

  • Run the Gradient: Gradually increase the polarity of the mobile phase according to the separation observed on TLC (e.g., increase the percentage of ethyl acetate). If tailing is an issue, ensure your mobile phase contains ~0.5% triethylamine.

  • Collect Fractions: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization
  • Choose a Solvent System: Select a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for imidazole derivatives include ethanol, or acetone/petroleum ether mixtures.[8][9]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.

  • Induce Crystallization (if needed): If no crystals form, use the troubleshooting techniques described in FAQ #3.

  • Chill and Collect: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry or dry in a vacuum oven.

Visualizations

Purification_Workflow cluster_0 Post-Reaction Workup cluster_1 Purification Reaction Crude Reaction Mixture Workup Aqueous Workup (e.g., Acid/Base Extraction) Reaction->Workup Dry Dry Organic Layer (e.g., MgSO4, Na2SO4) Workup->Dry Evaporate Solvent Evaporation Dry->Evaporate Crude Crude Product Evaporate->Crude Choose Purity Check (TLC/NMR) Crude->Choose Column Column Chromatography Choose->Column Multiple Spots Recrystallize Recrystallization Choose->Recrystallize One Major Spot Pure Pure Product Column->Pure Recrystallize->Pure

Caption: General workflow for product purification and isolation.

Chromatography_Troubleshooting Start Problem Observed? Tailing Tailing / Streaking Start->Tailing Yes CoElution Poor Separation (Co-elution) Start->CoElution Yes AddTEA Add 0.1-1% Triethylamine to Mobile Phase Tailing->AddTEA Gradient Switch to Gradient Elution CoElution->Gradient CheckTailing Tailing Fixed? AddTEA->CheckTailing SwitchAlumina Switch to Neutral or Basic Alumina Column CheckTailing->SwitchAlumina No CheckSep Separation Improved? Gradient->CheckSep SolventSystem Change Solvent System (e.g., DCM/MeOH) CheckSep->SolventSystem No CheckSep2 Separation Improved? SolventSystem->CheckSep2 DryLoad Use Dry Loading Technique CheckSep2->DryLoad No

Caption: Troubleshooting guide for column chromatography issues.

Purification_Decision_Tree Start Is the Crude Product a Solid? IsSolid Yes Start->IsSolid IsLiquid No (Oil/Liquid) Start->IsLiquid PurityCheck Is it >90% Pure by crude NMR/TLC? IsSolid->PurityCheck ColumnFirst Perform Column Chromatography IsLiquid->ColumnFirst Recrystallize Attempt Recrystallization PurityCheck->Recrystallize Yes PurityCheck->ColumnFirst No Done Product is Pure Recrystallize->Done PurityCheck2 Further Purity Needed? ColumnFirst->PurityCheck2 Purified product is a solid PurityCheck2->Recrystallize Yes PurityCheck2->Done No

Caption: Decision tree for selecting a primary purification method.

References

Technical Support Center: 5-Ethynyl-1-methyl-1H-imidazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions with 5-Ethynyl-1-methyl-1H-imidazole. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving higher yields and purer products.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterocyclic building block with the chemical formula C₆H₆N₂.[1][2] It contains a terminal alkyne group, making it a versatile substrate for various carbon-carbon bond-forming reactions.

Q2: Which coupling reactions are most suitable for this compound?

A2: The terminal alkyne group is highly reactive in Sonogashira and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry" reaction.[3][4][5] While Suzuki coupling is not a direct reaction for the ethynyl group, it can be used to functionalize the imidazole ring if a halo-substituted version of the molecule is used.[6][7]

Q3: What are the main challenges when working with this compound?

A3: Common challenges include low product yields, the formation of side products like alkyne homocoupling (Glaser coupling) in Sonogashira reactions, and difficulties in purifying the final product from residual catalyst and unreacted starting materials.[8][9] The imidazole ring itself can also coordinate with the metal catalyst, sometimes inhibiting the reaction.

Q4: Are there any specific safety precautions I should take?

A4: Yes, this compound is classified as a hazardous substance. It can be harmful if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[2] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Sonogashira Coupling: Troubleshooting Guide

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][9]

Q1: I am getting a low or no yield of my desired product. What should I check?

A1: Low yields in Sonogashira couplings can stem from several factors. Here is a checklist of potential issues and solutions:

  • Catalyst Activity: Ensure your palladium and copper catalysts are fresh and active. Palladium(0) is the active catalytic species; if you are using a Pd(II) precatalyst, it must be reduced in situ.[8][9] The formation of palladium black is an indicator of catalyst decomposition.[8]

  • Solvent and Base Purity: Use anhydrous, degassed solvents and high-purity amine bases.[8] Oxygen can deactivate the catalyst. Distilling the amine base before use can sometimes improve results.[8]

  • Reaction Temperature: Higher temperatures can sometimes lead to side reactions and catalyst decomposition.[10] If you are using a low-boiling point alkyne, ensure your reaction is in a sealed vessel to prevent it from boiling out of the reaction mixture.[8]

  • Ligands: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can improve the efficiency of the coupling, especially for less reactive aryl chlorides.[4]

Q2: I am observing significant formation of a side product that I suspect is the homocoupling of my alkyne. How can I prevent this?

A2: Alkyne homocoupling (Glaser coupling) is a common side reaction, especially in the presence of copper and oxygen. To minimize this:

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for homocoupling.[9]

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove oxygen, which promotes homocoupling.

  • Controlled Addition: Adding the alkyne slowly to the reaction mixture can help to favor the cross-coupling pathway over homocoupling.

Q3: My starting aryl halide is not being consumed. What can I do?

A3: The reactivity of the halide is a key factor. The general reactivity trend is I > Br > OTf > Cl.[4][9] If you are using a less reactive halide like a bromide or chloride, you may need to:

  • Increase Temperature: Higher temperatures can facilitate the oxidative addition step.

  • Use a More Active Catalyst System: Employing a more electron-rich and bulky phosphine ligand can enhance the catalyst's activity towards less reactive halides.[4]

Optimized Sonogashira Reaction Conditions
ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂1-5 mol%
Co-catalyst CuI1-10 mol%
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Use as solvent or co-solvent
Solvent THF, DMF, or DioxaneMust be anhydrous and degassed
Temperature Room temperature to 80°CSubstrate dependent

Click Chemistry (CuAAC): Troubleshooting Guide

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction for forming a 1,2,3-triazole ring.[5][11]

Q1: My click reaction is not proceeding or is very slow. What could be the issue?

A1: While CuAAC is generally robust, several factors can hinder its performance:

  • Copper Source and Ligand: The choice of copper(I) source and stabilizing ligand is important. Using a pre-formed Cu(I) catalyst or generating it in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) is common. Ligands such as TBTA can stabilize the Cu(I) oxidation state and accelerate the reaction.

  • Solvent: While often tolerant of various solvents, including water, the choice of solvent can impact reaction rates.[5] A mixture of water and a co-solvent like t-butanol or DMSO is often effective.

  • Purity of Reagents: Ensure your azide and alkyne starting materials are pure. Impurities can sometimes interfere with the catalyst.

Q2: How can I improve the yield of my click reaction?

A2: To improve the yield:

  • Increase Catalyst Loading: While typically effective at low loadings, increasing the amount of copper catalyst and ligand can sometimes drive the reaction to completion.

  • Temperature: Gentle heating (40-60°C) can often accelerate the reaction without promoting side reactions.

  • Check pH: For reactions in aqueous media, the pH should be between 4 and 12 for optimal results.[11]

Typical CuAAC Reaction Conditions
ParameterRecommended ConditionNotes
Copper Source CuSO₄·5H₂O with Sodium AscorbateGenerates Cu(I) in situ
Ligand TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)Optional but recommended
Solvent H₂O/t-BuOH (1:1) or DMFReaction is tolerant of many solvents[5]
Temperature Room temperature to 60°C

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous, degassed triethylamine (5 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.2 mmol) via syringe.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • In a vial, dissolve the organic azide (1.0 mmol) and this compound (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol) in water (1 mL).

  • Add the sodium ascorbate solution to the main reaction vial, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization if necessary.

Visualizations

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Complex Pd0->Pd_add R¹-X Pd_trans Transmetalation Complex Pd_add->Pd_trans Cu-C≡C-R² Product_complex Product Complex Pd_trans->Product_complex Reductive Elimination Product_complex->Pd0 R¹-C≡C-R² Cu_cycle Copper Cycle Cu_cycle->Pd_add

Caption: Catalytic cycle of the Sonogashira coupling reaction.

CuAAC_Catalytic_Cycle CuI Cu(I) Cu_alkyne Cu(I)-Alkyne Complex CuI->Cu_alkyne + Alkyne Cu_acetylide Copper Acetylide Cu_alkyne->Cu_acetylide - H⁺ Cu_triazolide Copper Triazolide Cu_acetylide->Cu_triazolide + Azide Cu_triazolide->CuI + H⁺ Product 1,2,3-Triazole Product Cu_triazolide->Product

Caption: Simplified catalytic cycle for the CuAAC (Click) reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Purity (Solvent, Base, Substrates) Start->Check_Reagents Check_Catalyst Verify Catalyst Activity (Fresh Catalyst, Proper Ligand) Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Temp, Concentration, Degassing) Start->Check_Conditions Side_Products Analyze for Side Products (e.g., Homocoupling) Check_Reagents->Side_Products Check_Catalyst->Side_Products Check_Conditions->Side_Products Modify_Protocol Modify Protocol (e.g., Copper-Free, Slow Addition) Side_Products->Modify_Protocol Yes Success Improved Yield Side_Products->Success No Modify_Protocol->Success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

"5-Ethynyl-1-methyl-1H-imidazole" stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 5-Ethynyl-1-methyl-1H-imidazole for researchers, scientists, and drug development professionals. Please consult the Safety Data Sheet (SDS) for comprehensive safety information.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air. While some suppliers state the material is stable under recommended storage conditions without specifying a temperature, storing at 2-8°C is also suggested to minimize potential degradation over the long term.

Q2: How sensitive is this compound to air and moisture?

The compound is known to be sensitive to moisture.[1] The terminal alkyne group can be reactive, and the imidazole ring is hygroscopic. Exposure to moisture can lead to hydration of the alkyne or other degradation pathways, reducing the purity of the material. Therefore, it is crucial to handle the compound in a dry environment, such as a glovebox or under a stream of dry inert gas.

Q3: What materials and chemical classes are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] Additionally, as a terminal alkyne, it can react with strong bases to form an acetylide, which can be highly reactive.[2][3][4] Contact with these substances should be avoided to prevent vigorous reactions or degradation of the compound.

Q4: What is the expected shelf-life of this compound?

The shelf-life of this compound is highly dependent on the storage conditions. When stored properly in a tightly sealed container under a dry, inert atmosphere and refrigerated, the compound should remain stable for an extended period. However, it is recommended to re-analyze the purity of the material if it has been stored for more than a year or if it has been opened multiple times.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Failed or low-yield reaction (e.g., Sonogashira coupling) Degradation of this compound due to improper storage (exposure to air/moisture).Confirm the purity of the starting material using HPLC or NMR. If degraded, use a fresh batch. Ensure all future handling is under an inert atmosphere.
Incompatibility with reaction conditions (e.g., presence of a strong base that deprotonates the alkyne).Review the reaction mechanism. If a strong base is not intended for acetylide formation, consider a milder base or a different coupling strategy.
Discoloration of the material (e.g., turning yellow or brown) Potential polymerization or oxidative degradation of the terminal alkyne.Discoloration can indicate impurity. Assess the purity of the material. While it might still be usable for some applications, for sensitive assays, using a fresh, pure sample is advisable.
Inconsistent analytical results The compound may have partially degraded, leading to a mixture of the desired product and impurities.Re-purify the material if possible (e.g., by column chromatography) or use a new, unopened batch. Always handle with care to minimize exposure to potential contaminants.

Quantitative Data Summary

Property Value Reference
Molecular Formula C₆H₆N₂[1]
Molecular Weight 106.13 g/mol [1]
Boiling Point 116 °C at 25 mmHg[5]
Density 1.045 g/mL at 25 °C[5]
Refractive Index n20/D 1.5490[5]
Flash Point 104.4 °C (closed cup)[5]

Experimental Protocols

Protocol for Assessing Purity and Stability via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound and monitor its stability over time.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

2. Standard Preparation:

  • Accurately weigh approximately 1 mg of high-purity this compound and dissolve it in a known volume (e.g., 10 mL) of acetonitrile to prepare a stock solution.

  • Perform serial dilutions to generate a series of standards at different concentrations.

3. Sample Preparation:

  • Prepare a solution of the this compound sample to be tested in acetonitrile at a concentration that falls within the range of the prepared standards.

4. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)

  • Column Temperature: 25 °C

5. Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the sample solution.

  • Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

  • For stability studies, store the sample under different conditions (e.g., room temperature, 4°C, exposed to light) and analyze at regular intervals (e.g., 1 week, 1 month, 3 months) to observe any decrease in the main peak area or the appearance of new impurity peaks.

Visualizations

Chemical_Structure cluster_imidazole cluster_ethynyl N1 N C2 N1->C2 Me CH₃ N1->Me N3 N C2->N3 H_C2 H C2->H_C2 C4 N3->C4 C5 C C4->C5 H_C4 H C4->H_C4 C5->N1 C_triple C C5->C_triple CH_triple CH C_triple->CH_triple

Caption: Chemical structure of this compound.

Handling_Workflow start Receive Compound storage Store at 2-8°C under in an inert atmosphere (e.g., Argon) start->storage handling Handle in a dry environment (glovebox or under inert gas) storage->handling weighing Weigh required amount quickly and reseal container handling->weighing dissolution Dissolve in an appropriate anhydrous solvent weighing->dissolution reaction Use in reaction dissolution->reaction end Experiment Complete reaction->end

Caption: Recommended workflow for handling and storage.

Degradation_Pathway reactant 2 x this compound conditions [O] (e.g., O₂, metal catalyst) reactant->conditions product Dimerized Product (Glaser Coupling) conditions->product Oxidative Dimerization

Caption: Potential oxidative degradation pathway of the terminal alkyne.

References

Troubleshooting low reactivity of "5-Ethynyl-1-methyl-1H-imidazole" in cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity of "5-Ethynyl-1-methyl-1H-imidazole" in cycloaddition reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry.

Troubleshooting Guide

Low or no product yield in a cycloaddition reaction with this compound can be frustrating. This guide provides a systematic approach to identify and resolve common issues.

Question: My CuAAC reaction with this compound is not working or giving very low yields. What are the initial troubleshooting steps?

Answer:

When encountering low reactivity, a systematic check of your reagents and reaction setup is the first crucial step.

Initial Checks Workflow

cluster_start cluster_reagents Reagent Quality cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Product reagent_quality Verify Reagent Purity and Integrity start->reagent_quality catalyst_check Evaluate Catalyst Components start->catalyst_check conditions_check Review Reaction Setup start->conditions_check azide_check Check Azide Stability (e.g., by NMR, TLC) reagent_quality->azide_check alkyne_check Confirm Alkyne Purity (this compound) reagent_quality->alkyne_check cu_source Use High-Purity Copper Source (CuSO4·5H2O or CuI) catalyst_check->cu_source reductant_check Freshly Prepare Reducing Agent (e.g., Sodium Ascorbate) catalyst_check->reductant_check oxygen_free Ensure Anaerobic Conditions (Degas Solvents, Inert Atmosphere) conditions_check->oxygen_free solvent_check Check Solvent Purity and Type conditions_check->solvent_check

Caption: Initial troubleshooting workflow for low reactivity.

Detailed Steps:

  • Re-evaluate Your Reagents:

    • Azide Partner: Ensure the azide starting material is pure and has not decomposed. Azides can be sensitive to light and heat. Confirm its integrity via TLC or NMR spectroscopy if possible.

    • This compound: Verify the purity of your alkyne. Impurities can inhibit the catalyst.

    • Copper Source: Use a high-purity source of copper(I) or copper(II). If using a Cu(II) salt like CuSO₄·5H₂O, ensure it is fully dissolved before adding the reducing agent.

    • Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state. Prepare a fresh stock solution of sodium ascorbate for each reaction, as it can degrade over time, especially in solution.

  • Optimize the Catalytic System:

    • Oxygen Exclusion: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by oxygen.[1] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

    • Ligand Addition: The imidazole moiety of your alkyne can coordinate to the copper catalyst, potentially leading to catalyst inhibition. The use of a copper-coordinating ligand can stabilize the Cu(I) oxidation state and accelerate the reaction.[2]

Question: I've checked my reagents and conditions, but the reactivity is still low. How can I optimize the reaction parameters?

Answer:

If initial checks do not resolve the issue, a more systematic optimization of reaction parameters is necessary. The potential for the imidazole nitrogen to interfere with the copper catalyst is a key consideration for this specific alkyne.

Optimization Strategy

cluster_start cluster_ligand Ligand Screening cluster_solvent Solvent Effects cluster_params Parameter Adjustment start Low Reactivity Persists ligand_intro Introduce a Copper Ligand start->ligand_intro solvent_screen Screen Different Solvents start->solvent_screen adjust_params Adjust Stoichiometry & Temperature start->adjust_params tbta TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand_intro->tbta thpta THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (for aqueous media) ligand_intro->thpta polar_aprotic Polar Aprotic: DMF, DMSO solvent_screen->polar_aprotic alcoholic Alcohols: t-BuOH/H₂O, MeOH solvent_screen->alcoholic cu_loading Vary Copper Catalyst Loading (1-10 mol%) adjust_params->cu_loading temp Increase Reaction Temperature (e.g., 40-60 °C) adjust_params->temp

Caption: Systematic optimization of reaction conditions.

Parameter Optimization Table:

ParameterStandard ConditionRecommended VariationRationale
Copper Source 1-5 mol% CuSO₄·5H₂OTry CuI or CuBr (1-5 mol%)Direct use of Cu(I) salt eliminates the need for in-situ reduction.
Ligand None1-2 eq. relative to Cu (e.g., TBTA, THPTA)Stabilizes Cu(I) and can prevent catalyst inhibition by the imidazole substrate.[1][2]
Solvent THF, CH₂Cl₂t-BuOH/H₂O (1:1), DMF, DMSOSolvent polarity can significantly impact reaction rates. Aqueous mixtures often accelerate CuAAC.
Temperature Room Temperature40 °C, 60 °CIncreased temperature can overcome activation energy barriers for less reactive substrates.
Concentration 0.1 M0.5 M to 1.0 MHigher concentrations can favor the desired bimolecular reaction.

Frequently Asked Questions (FAQs)

Q1: Can the imidazole nitrogen in this compound inhibit the copper catalyst?

A1: Yes, this is a significant possibility. Imidazole is a known N-heterocyclic ligand that can coordinate to copper ions. This coordination can potentially sequester the catalytically active Cu(I) species, leading to the formation of a stable, unreactive complex and thus inhibiting the cycloaddition. The use of a strongly coordinating, multidentate ligand like TBTA or THPTA can help to prevent this by forming a more stable complex with the copper, keeping it available for the catalytic cycle.

Q2: What are common side reactions to look out for?

A2: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling) to form a diacetylene.[3] This is often indicated by the formation of a precipitate or a color change in the reaction mixture. This side reaction is more prevalent in the absence of a sufficient reducing agent or when the reaction is exposed to oxygen. Ensuring a slight excess of sodium ascorbate and maintaining an inert atmosphere can minimize this.

Q3: Is this compound considered an electron-rich or electron-poor alkyne, and how does that affect reactivity?

A3: The imidazole ring is generally considered an electron-rich aromatic system. This electronic property can influence the acidity of the terminal alkyne proton and the subsequent formation of the copper acetylide intermediate. While CuAAC is generally tolerant of a wide range of electronic properties in the alkyne, highly electron-rich or electron-poor alkynes can sometimes exhibit different reactivity profiles compared to neutral alkyl or aryl alkynes.

Q4: What is a general, robust protocol to start with for the reaction of this compound?

A4: A reliable starting point would be to adapt a standard protocol known for its robustness.

General Experimental Protocol:

  • To a reaction vessel under an inert atmosphere (e.g., argon), add the azide (1.0 eq) and this compound (1.1 eq).

  • Add a solvent mixture of t-BuOH and H₂O (1:1, to a concentration of 0.2 M).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in H₂O.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.1 eq) in H₂O.

  • Add the sodium ascorbate solution to the main reaction vessel, followed by the CuSO₄/THPTA solution.

  • Stir the reaction vigorously at room temperature and monitor by TLC or LC-MS. If no reaction is observed after several hours, gentle heating (40 °C) can be applied.

  • Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

Q5: How does the choice of solvent affect the reaction?

A5: The solvent can have a significant impact on the reaction rate. Protic, coordinating solvents like water can accelerate the reaction.[4] A common and effective solvent system is a mixture of t-butanol and water. For substrates with poor solubility in aqueous mixtures, polar aprotic solvents like DMF or DMSO can be used, although these may require more rigorous degassing to remove dissolved oxygen.

Illustrative Cycloaddition Pathway

cluster_catalyst Cu(I) Catalytic Cycle Alkyne This compound H-C≡C-Im Cu_Acetylide Copper Acetylide Intermediate Cu-C≡C-Im Alkyne->Cu_Acetylide Azide Organic Azide R-N₃ Cu_Triazolide Copper Triazolide R-N-N=N(Cu)-C=C-Im Azide->Cu_Triazolide CuI Cu(I) CuI->Cu_Acetylide + Alkyne Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI + H⁺ Product {1,2,3-Triazole Product | R-Triazole-Im} Cu_Triazolide->Product

Caption: Simplified catalytic cycle for the CuAAC reaction.

References

Technical Support Center: Cross-Coupling of 5-Ethynyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethynyl-1-methyl-1H-imidazole in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are suitable for this compound?

A1: this compound is a versatile substrate for several common cross-coupling reactions. The most frequently employed and suitable reactions are:

  • Sonogashira Coupling: This is a primary choice for coupling the terminal alkyne of this compound with aryl or vinyl halides. It directly utilizes the ethynyl group for C-C bond formation.[1][2]

  • Suzuki-Miyaura Coupling: While the ethynyl group is not directly involved, if the imidazole ring is functionalized with a halide (e.g., at the C4 or C2 position), Suzuki coupling can be used to introduce aryl or vinyl groups. However, the presence of the nitrogen-rich imidazole ring can present challenges.[3][4]

  • Heck Coupling: Similar to Suzuki coupling, the Heck reaction would require a halide on the imidazole ring to couple with an alkene. The reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene.[5]

Q2: What are the key challenges when performing cross-coupling reactions with this compound?

A2: Researchers may encounter the following challenges:

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms of the imidazole ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3] This is a common issue with nitrogen-rich heterocycles.

  • Homocoupling of Alkyne (Glaser Coupling): In Sonogashira reactions, the presence of a copper co-catalyst under aerobic conditions can lead to the undesired dimerization of this compound.[1][6]

  • Low Reactivity of Coupling Partners: The choice of the coupling partner (e.g., aryl chloride vs. aryl iodide) can significantly impact reaction efficiency, with aryl chlorides often requiring more forcing conditions.[7]

  • Base Sensitivity: Some substrates or products might be sensitive to the basic conditions typically required for Suzuki and Heck couplings.[8]

Q3: Should I use a copper co-catalyst in my Sonogashira reaction with this substrate?

A3: The use of a copper co-catalyst (typically CuI) is the traditional approach for Sonogashira couplings and can increase reaction rates.[1][2] However, it also promotes the undesirable homocoupling of the alkyne.[1] Copper-free Sonogashira protocols have been developed to avoid this side reaction. The choice depends on the specific substrates and the optimization of reaction conditions. If homocoupling is a significant issue, a copper-free system is recommended.

Troubleshooting Guides

Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst- Ensure the palladium catalyst is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[9] - Use fresh catalyst and ligands.
Poor solvent choice- THF can sometimes promote the formation of palladium black. Consider switching to a solvent like DMF or triethylamine.[6][9]
Reaction temperature is too low or too high- For volatile alkynes, a lower temperature (e.g., 50 °C) in a sealed vessel might be necessary to prevent it from boiling off.[9] - For less reactive aryl halides, a higher temperature may be required.[7]
Reaction Mixture Turns Black Immediately Palladium black formation (catalyst decomposition)- This can be promoted by certain solvents like THF.[9] - Ensure thorough degassing of solvents and reagents to remove oxygen. - Consider using a different palladium source or ligand.
Significant Alkyne Homocoupling Presence of oxygen with a copper co-catalyst- Ensure the reaction is run under strictly inert (e.g., nitrogen or argon) atmosphere.[1] - Switch to a copper-free Sonogashira protocol.[1][10] - Try slow addition of the alkyne to the reaction mixture.[6]
Suzuki-Miyaura Coupling (for a halogenated 1-methyl-1H-imidazole core)
Issue Potential Cause Troubleshooting Steps
Low Yields and Incomplete Conversion Catalyst inhibition by the imidazole nitrogen- Increase the catalyst loading. - Use specialized ligands designed for heteroaromatic substrates, such as SPhos or XPhos, which can improve catalyst performance.[3]
Inappropriate base- The choice of base is critical. K₃PO₄ is often effective for these types of couplings.[3] Cs₂CO₃ can also be a good alternative due to its higher solubility in many organic solvents.[8]
Protodeboronation of the boronic acid- Ensure anhydrous conditions if using a base that is not a hydroxide or carbonate in an aqueous mixture. - Use a slight excess of the boronic acid (e.g., 1.5 equivalents).[3]

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and copper(I) iodide (5-10 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition:

    • Add a degassed solvent system, such as a mixture of toluene and triethylamine (3:1 v/v).[6]

    • Add this compound (1.2 mmol).

  • Reaction:

    • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling of a Halo-imidazole

This protocol is a general guideline for coupling a halogenated derivative of 1-methyl-1H-imidazole.

  • Reaction Setup:

    • To a reaction vessel, add the halo-imidazole (1.0 mmol), arylboronic acid (1.5 mmol), palladium precatalyst (e.g., one with an XPhos or SPhos ligand, 1-2 mol%), and base (e.g., K₃PO₄, 2.0 mmol).[3]

  • Solvent Addition:

    • Add a degassed solvent system, such as a mixture of dioxane and water (4:1 v/v).[3]

  • Reaction:

    • Heat the reaction mixture to 60-100 °C.[3]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.

Visualizations

CatalystSelectionWorkflow cluster_start Starting Point cluster_decision Reaction Choice cluster_sonogashira Sonogashira Pathway cluster_suzuki Suzuki Pathway start Goal: Synthesize derivative of This compound reaction_choice What bond to form? start->reaction_choice sonogashira Sonogashira Coupling (Aryl Halide + Alkyne) reaction_choice->sonogashira C(sp)-C(sp2) suzuki Suzuki Coupling (Halo-imidazole + Boronic Acid) reaction_choice->suzuki C(sp2)-C(sp2) on an imidazole halide sonogashira_catalyst Catalyst System? - Pd/Cu co-catalyst - Copper-free sonogashira->sonogashira_catalyst sonogashira_outcome Desired Product sonogashira_catalyst->sonogashira_outcome suzuki_catalyst Catalyst System? - Pd with Buchwald ligands (e.g., XPhos, SPhos) suzuki->suzuki_catalyst suzuki_outcome Desired Product suzuki_catalyst->suzuki_outcome

Caption: Catalyst selection workflow for this compound.

SonogashiraTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Sonogashira Reaction Fails (Low Yield/No Product) catalyst_issue Catalyst Inactivation start->catalyst_issue homocoupling Homocoupling Dominates start->homocoupling conditions Suboptimal Conditions start->conditions solution_catalyst Use fresh catalyst/ligand Ensure inert atmosphere catalyst_issue->solution_catalyst solution_homocoupling Switch to Cu-free system Slow alkyne addition homocoupling->solution_homocoupling solution_conditions Screen solvents (DMF, Et3N) Optimize temperature conditions->solution_conditions

Caption: Troubleshooting logic for Sonogashira coupling issues.

References

Technical Support Center: Overcoming Solubility Challenges of 5-Ethynyl-1-methyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Ethynyl-1-methyl-1H-imidazole and its derivatives.

Troubleshooting Guides

Issue: My this compound derivative is poorly soluble in aqueous buffers for my biological assay.

This is a common challenge due to the heterocyclic nature of the imidazole ring. Here is a step-by-step troubleshooting guide:

  • Initial Solvent Screening: Before proceeding to more complex formulations, it is crucial to determine the baseline solubility in various common solvents.

  • Co-solvent Systems: If the compound has some solubility in a water-miscible organic solvent, a co-solvent system can be an effective and straightforward approach.

  • pH Adjustment: The imidazole moiety has a pKa that can be exploited to enhance solubility. Protonation of the imidazole ring at acidic pH can significantly increase aqueous solubility.

  • Excipient Formulation: For more challenging derivatives, the use of solubilizing excipients may be necessary.

Physicochemical Properties of this compound

A summary of known physicochemical properties can help in designing appropriate solubilization strategies.

PropertyValueReference
Molecular FormulaC₆H₆N₂[1][2]
Molecular Weight106.13 g/mol [1][2]
Boiling Point116 °C at 25 mmHg[1][2]
Density1.045 g/mL at 25 °C[1][2]
Aqueous SolubilitySlightly soluble (7.9 g/L at 25 °C)[3]
pKa4.96 ± 0.10 (Predicted)[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound derivatives?

A1: The limited aqueous solubility of these derivatives often stems from a combination of factors inherent to their molecular structure. The imidazole ring, while containing nitrogen atoms capable of hydrogen bonding, is part of an overall hydrophobic molecule, especially as substituents on the ring increase in lipophilicity.[4] Strong intermolecular forces in the solid state, such as crystal lattice energy, can also contribute to poor solubility by making it energetically unfavorable for the molecule to dissolve.[5]

Q2: I've prepared a stock solution in DMSO, but my compound precipitates when I dilute it into my aqueous assay buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution." Here are several strategies to prevent it:

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.

  • Reduce the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5%) to minimize its impact on solubility and potential cellular toxicity.

  • Use a co-solvent in the final buffer: If compatible with your assay, including a small percentage of a less toxic co-solvent like ethanol or propylene glycol in the aqueous buffer can help maintain solubility.

  • Employ solubilizing excipients: Consider pre-formulating your compound with cyclodextrins or using a surfactant-based system to enhance and maintain its solubility in the aqueous phase.

Q3: Can I use pH modification to improve the solubility of my this compound derivative?

A3: Yes, pH adjustment can be a very effective strategy. The imidazole ring is basic and can be protonated at acidic pH.[6] This protonation introduces a positive charge, which generally increases the molecule's interaction with water and enhances its aqueous solubility. However, it is critical to ensure that the required pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Q4: Are there any chemical modifications I can make to my lead compound to improve its solubility?

A4: Yes, medicinal chemistry strategies can be employed to improve solubility through structural modifications.[7] These include:

  • Introduction of polar functional groups: Adding polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrophilicity.[5]

  • Salt formation: If your derivative has a sufficiently basic or acidic handle, forming a salt can dramatically improve aqueous solubility and dissolution rate.[7]

  • Prodrug approach: A prodrug strategy involves chemically modifying the molecule to a more soluble form that is then converted back to the active compound in vivo.[7]

Experimental Protocols

Protocol 1: Co-solvent Solubility Enhancement

This protocol outlines a general procedure for using a co-solvent to improve the solubility of a this compound derivative for in vitro assays.

Co_solvent_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_optimization Troubleshooting cluster_final Final Solution A Weigh the derivative B Dissolve in 100% DMSO to create a high-concentration stock A->B C Prepare aqueous buffer D Slowly add stock solution to buffer while vortexing C->D E Visually inspect for precipitation D->E F Precipitation observed E->F I Clear Solution for Assay E->I G Decrease final concentration F->G H Increase co-solvent in buffer (check assay compatibility) F->H

Caption: Workflow for enhancing solubility using a co-solvent system.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the this compound derivative (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).

  • Working Solution: Prepare the desired final concentration by slowly adding the DMSO stock solution to the pre-warmed (if appropriate for the assay) aqueous buffer with vigorous stirring or vortexing.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO is as low as possible, ideally below 0.5%, to avoid artifacts in biological assays.

  • Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider reducing the final compound concentration or slightly increasing the percentage of co-solvent in the final buffer, if the assay allows.

Protocol 2: Cyclodextrin-Mediated Solubilization

This protocol describes the use of cyclodextrins to form an inclusion complex, thereby increasing the aqueous solubility of a hydrophobic derivative.

Cyclodextrin_Workflow A Prepare an aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) B Add the solid this compound derivative to the HP-β-CD solution A->B C Stir vigorously at room temperature for 1-24 hours B->C D Formation of the inclusion complex C->D E Filter the solution (0.22 µm filter) to remove any undissolved material D->E F Determine the concentration of the solubilized compound spectrophotometrically E->F G Use the clear, filtered solution for experiments F->G Solubility_Strategy_Logic Start Poorly Soluble Derivative CoSolvent Co-solvent System (e.g., DMSO, Ethanol) Start->CoSolvent Initial Approach pH_Adjust pH Adjustment (Acidic Buffer) Start->pH_Adjust If Ionizable Cyclodextrin Cyclodextrin Complexation CoSolvent->Cyclodextrin If precipitation persists Success Sufficient Solubility Achieved CoSolvent->Success If successful pH_Adjust->Cyclodextrin If solubility is still low pH_Adjust->Success If successful LipidFormulation Lipid-Based Formulation (e.g., Micelles, Liposomes) Cyclodextrin->LipidFormulation For higher concentrations or in vivo studies Cyclodextrin->Success If successful ChemMod Chemical Modification (e.g., Salt Formation, Prodrug) LipidFormulation->ChemMod If formulation is not feasible LipidFormulation->Success If successful ChemMod->Success Long-term strategy

References

Preventing homocoupling of "5-Ethynyl-1-methyl-1H-imidazole"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Ethynyl-1-methyl-1H-imidazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on the prevention of homocoupling in cross-coupling reactions.

Troubleshooting Guide & FAQs

Q1: What is homocoupling and why is it a problem when using this compound?

A1: Homocoupling, often referred to as Glaser or Hay coupling, is a common side reaction in which two molecules of a terminal alkyne, such as this compound, react with each other to form a symmetrical 1,3-diyne dimer.[1] This is problematic as it consumes your starting material, reducing the yield of the desired cross-coupled product and complicating the purification process.

Q2: What are the primary causes of homocoupling of this compound?

A2: The main culprits for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst, which is common in traditional Sonogashira coupling reactions.[1] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, a key step in the Glaser coupling pathway. While the copper co-catalyst enhances the rate of the desired Sonogashira coupling, it also unfortunately catalyzes this unwanted side reaction.[1][2]

Q3: How can I minimize or prevent the homocoupling of this compound?

A3: Several strategies can be employed to suppress homocoupling:

  • Implement Copper-Free Conditions: The most effective way to prevent Glaser coupling is to avoid the use of a copper co-catalyst altogether.[1][2] Numerous copper-free Sonogashira protocols have been developed.[1][2]

  • Maintain an Inert Atmosphere: If a copper co-catalyst is used, it is crucial to rigorously exclude oxygen from the reaction mixture. This can be achieved by using standard Schlenk line techniques and sparging all solvents with an inert gas like argon or nitrogen.[1]

  • Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce the extent of homocoupling.[1]

  • Slow Addition of the Alkyne: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.[1]

Q4: Are there specific ligands that are recommended to suppress homocoupling?

A4: Yes, the choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can often favor the desired cross-coupling pathway over homocoupling.[1] However, the optimal ligand is often substrate-dependent, and some screening may be necessary.

Q5: What is the role of the base and solvent in preventing homocoupling?

A5: The base and solvent system is critical. The base is required to deprotonate the terminal alkyne, forming the reactive acetylide. Amine bases are common, but inorganic bases can also be effective.[3] The choice of solvent can influence the solubility of the reactants and catalyst, thereby affecting the reaction rates. For copper-free Sonogashira reactions of substituted imidazoles, polar aprotic solvents like DMSO have been shown to be effective.[4][5]

Data Presentation: Optimized Reaction Conditions

The following table summarizes the optimized conditions for a successful copper-free Sonogashira coupling of a substituted this compound with an aryl bromide, which effectively prevents homocoupling.

ParameterCondition
Catalyst [DTBNpP] Pd(crotyl)Cl (P2)
Catalyst Loading 2.5 mol %
Ligand DTBNpP (di-tert-butylneopentylphosphine)
Base TMP (2,2,6,6-Tetramethylpiperidine)
Solvent DMSO (Dimethyl sulfoxide)
Temperature Room Temperature
Atmosphere Inert (Argon)
Yield of Cross-Coupled Product 92%

Data adapted from a study on a similar this compound derivative.[4][5]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol provides a detailed methodology for the cross-coupling of this compound with an aryl bromide under copper-free conditions to minimize homocoupling.

Materials:

  • This compound

  • Aryl bromide

  • [DTBNpP] Pd(crotyl)Cl (Palladium precatalyst P2)

  • TMP (2,2,6,6-Tetramethylpiperidine)

  • Anhydrous DMSO

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (0.5 mmol, 1.0 equiv) and the palladium precatalyst P2 (0.0125 mmol, 2.5 mol %).

  • Add anhydrous DMSO (2.5 mL) to the flask via syringe.

  • Stir the mixture for 5 minutes at room temperature.

  • Add this compound (0.8 mmol, 1.6 equiv) to the reaction mixture.

  • Add TMP (1.0 mmol, 2.0 equiv) to the flask.

  • Stir the reaction mixture at room temperature under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically within 12 hours), the reaction can be worked up by standard aqueous extraction and purified by column chromatography.

This protocol is adapted from a reported procedure for a similar substrate.[4][5]

Visualizations

Below are diagrams illustrating the desired cross-coupling pathway and the undesired homocoupling side reaction.

G cluster_0 Desired Cross-Coupling (Sonogashira) imidazole This compound catalyst Pd(0) Catalyst Base imidazole->catalyst aryl_halide Aryl Halide (Ar-X) aryl_halide->catalyst product Desired Cross-Coupled Product catalyst->product C-C bond formation

Caption: Desired Sonogashira cross-coupling pathway.

G cluster_1 Undesired Homocoupling (Glaser) imidazole1 This compound side_catalyst Cu(I) Catalyst Oxygen (O2) imidazole1->side_catalyst imidazole2 This compound imidazole2->side_catalyst dimer Homocoupled Dimer (Byproduct) side_catalyst->dimer Oxidative Coupling

Caption: Undesired Glaser homocoupling side reaction.

References

Technical Support Center: Analytical Methods for Monitoring "5-Ethynyl-1-methyl-1H-imidazole" Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "5-Ethynyl-1-methyl-1H-imidazole". The information is presented in a question-and-answer format to directly address specific issues encountered during experimental monitoring of its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the synthesis of this compound?

A1: The primary methods for monitoring the reaction progress for the synthesis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. In-situ Infrared (IR) spectroscopy can also be a powerful tool for real-time reaction monitoring.

Q2: How do I choose the best analytical method for my specific reaction?

A2: The choice of method depends on several factors:

  • HPLC: Excellent for quantitative analysis of reaction mixtures, especially for polar and non-volatile compounds. It allows for the separation and quantification of starting materials, intermediates, and the final product.

  • GC-MS: Suitable for volatile and thermally stable compounds. It provides both quantitative data and mass spectral information for compound identification. Derivatization may be necessary for polar compounds like imidazoles to increase their volatility.[1][2]

  • NMR Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring to determine reaction kinetics and identify transient intermediates without the need for sample workup.[3][4]

  • In-situ IR Spectroscopy: Offers real-time, qualitative, and sometimes quantitative, information about the disappearance of reactants and the appearance of products by monitoring specific functional group vibrations (e.g., the C≡C-H stretch of an alkyne or the disappearance of a C-halogen stretch).[5][6][7][8]

Q3: What type of reaction is typically used to synthesize this compound, and how does that impact monitoring?

A3: A common synthetic route would be a Sonogashira coupling reaction between a halogenated precursor, such as 5-iodo-1-methyl-1H-imidazole, and a protected or unprotected acetylene source.[9][10][11][12] Monitoring this reaction would involve tracking the consumption of the halo-imidazole starting material and the formation of the ethynyl-imidazole product.

Troubleshooting Guides

HPLC Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Peak Tailing for this compound - Secondary interactions with residual silanols on the column packing.[13][14][15] - Incorrect mobile phase pH, leading to partial ionization of the imidazole ring. - Column overload.[13][14] - Mismatch between sample solvent and mobile phase.[13]- Use a base-deactivated column or add a small amount of a basic modifier like triethylamine to the mobile phase. - Adjust the mobile phase pH to be at least 2 units away from the pKa of the imidazole. - Reduce the injection volume or dilute the sample.[13] - Dissolve the sample in the initial mobile phase.
Poor Resolution Between Reactant and Product - Inappropriate mobile phase composition. - Unsuitable column chemistry.- Optimize the gradient profile or the isocratic mobile phase composition.[13] - Try a different column with a different stationary phase (e.g., a phenyl-hexyl column for potential π-π interactions with the imidazole and ethynyl groups).
Ghost Peaks - Contamination in the mobile phase or from the sample carryover. - Late eluting compounds from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Implement a column wash step at the end of each run.
Retention Time Drift - Changes in mobile phase composition. - Temperature fluctuations. - Column equilibration issues.- Ensure accurate mobile phase preparation and degassing. - Use a column oven to maintain a constant temperature.[16] - Allow sufficient time for column equilibration between runs.
GC-MS Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
No Peak or Very Small Peak for this compound - Compound is not volatile enough or is thermally labile.[5] - Adsorption in the injector liner or column.[17] - Incorrect injection temperature.- Derivatize the imidazole with a silylating agent (e.g., BSTFA) to increase volatility. - Use a deactivated injector liner and a column suitable for polar/basic compounds. - Optimize the injector temperature; too high may cause degradation, too low may result in poor vaporization.[18]
Peak Tailing - Active sites in the GC system (liner, column).[17] - Column contamination.- Use a deactivated liner and column. - Trim the first few centimeters of the column. - Bake out the column according to the manufacturer's instructions.
Poor Repeatability - Inconsistent injection volume. - Leaks in the system. - Sample degradation in the vial.- Check the autosampler syringe and injection parameters. - Perform a leak check of the injector and column fittings. - Analyze samples promptly after preparation.
Baseline Noise or Drift - Column bleed. - Contaminated carrier gas. - Septum bleed.- Condition the column properly. - Ensure high-purity carrier gas and use a gas purifier. - Use a high-quality, low-bleed septum and replace it regularly.[19]
NMR Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Broad Peaks - Presence of paramagnetic impurities (e.g., residual palladium catalyst from a Sonogashira reaction). - Sample concentration is too high. - Poor shimming.- Filter the reaction aliquot through a small plug of silica gel or celite before analysis. - Dilute the sample. - Re-shim the spectrometer.
Inaccurate Integration for Quantification - Overlapping peaks. - Insufficient relaxation delay (T1). - Non-uniform excitation.- Use a higher field NMR or adjust the solvent to improve peak separation. - Increase the relaxation delay (d1) to at least 5 times the longest T1 of the nuclei being quantified. - Ensure proper pulse calibration.
Difficulty Identifying Reactant vs. Product Signals - Lack of reference spectra.- Run spectra of the pure starting material and, if available, the pure product to aid in signal assignment.

Quantitative Data Presentation

The following table provides an example of quantitative data that could be obtained from monitoring a Sonogashira coupling reaction to form this compound using HPLC.

Table 1: HPLC Monitoring of the Sonogashira Coupling of 5-Iodo-1-methyl-1H-imidazole with Phenylacetylene

Reaction Time (hours)5-Iodo-1-methyl-1H-imidazole (Peak Area)This compound (Peak Area)Conversion (%)
01,254,32100
1940,741313,58025
2627,160627,16150
4250,8641,003,45780
662,7161,191,60595
8< 10,0001,241,800>99

Conversion is calculated based on the disappearance of the starting material.

Experimental Protocols

HPLC Method for Reaction Monitoring
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 5 µL) in 1 mL of the initial mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

GC-MS Method for Reaction Monitoring (with Derivatization)
  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-400 m/z.

  • Sample Preparation (Derivatization):

    • Take a 10 µL aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Heat at 60 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample.

NMR Spectroscopy for In-situ Reaction Monitoring
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent that is compatible with the reaction conditions (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Set up the reaction in an NMR tube.

    • Add the starting materials and solvent to the tube.

    • Acquire an initial spectrum (t=0).

    • Add the final reagent or catalyst to initiate the reaction.

    • Acquire spectra at regular time intervals.

  • Acquisition Parameters:

    • Use a sufficient relaxation delay (d1) of at least 5 times the longest T1 for quantitative measurements.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans for good signal-to-noise, depending on the concentration.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Dilute Dilute in Mobile Phase Aliquot->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Reaction Progress Integrate->Quantify

Caption: Workflow for HPLC monitoring of reaction progress.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Evaporate Evaporate Solvent Aliquot->Evaporate Derivatize Derivatize with BSTFA Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Extract Extract Ion Chromatograms TIC->Extract Identify Identify Compounds (Mass Spectra) Extract->Identify Quantify Quantify Reaction Progress Identify->Quantify

Caption: Workflow for GC-MS monitoring with derivatization.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_nmr NMR Issues start Analytical Problem Observed method Identify Analytical Method (HPLC, GC-MS, NMR) start->method hplc_issue Peak Tailing or Poor Resolution? method->hplc_issue HPLC gcms_issue No Peak or Poor Repeatability? method->gcms_issue GC-MS nmr_issue Broad Peaks or Inaccurate Integration? method->nmr_issue NMR hplc_cause Check: Mobile Phase pH, Column Condition, Sample Load hplc_issue->hplc_cause hplc_solution Adjust pH, Use Guard Column, Dilute Sample hplc_cause->hplc_solution end Problem Resolved hplc_solution->end gcms_cause Check: Volatility, System Activity, Leaks gcms_issue->gcms_cause gcms_solution Derivatize, Use Deactivated Liner, Leak Check gcms_cause->gcms_solution gcms_solution->end nmr_cause Check: Paramagnetics, Shimming, Relaxation Delay nmr_issue->nmr_cause nmr_solution Filter Sample, Re-shim, Increase d1 nmr_cause->nmr_solution nmr_solution->end

Caption: Logical workflow for troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Guide to 5-Ethynyl-1-methyl-1H-imidazole and Its Positional Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel chemical entities. This guide provides an objective comparison of 5-ethynyl-1-methyl-1H-imidazole and its positional isomers, 4-ethynyl-1-methyl-1H-imidazole and 2-ethynyl-1-methyl-1H-imidazole, focusing on their synthesis, physicochemical properties, and potential applications in drug discovery.

The imidazole scaffold is a privileged structure in medicinal chemistry, and the introduction of an ethynyl group provides a versatile handle for further molecular elaboration through reactions such as click chemistry or Sonogashira coupling. The position of this ethynyl group on the imidazole ring can significantly influence the molecule's reactivity, physicochemical properties, and biological activity. This guide aims to provide a comparative analysis of these isomers to aid in the selection of the most suitable building block for specific synthetic and research objectives.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its related isomers is presented below. Data for the 2- and 4-ethynyl-1-methyl-1H-imidazole isomers are limited in publicly available literature; therefore, data for the unmethylated analog, 4-ethynyl-1H-imidazole, is included for comparison.

PropertyThis compound4-Ethynyl-1-methyl-1H-imidazole2-Ethynyl-1-methyl-1H-imidazole4-Ethynyl-1H-imidazole
Molecular Formula C₆H₆N₂[1]C₆H₆N₂C₆H₆N₂C₅H₄N₂
Molecular Weight 106.13 g/mol [1]106.13 g/mol 106.13 g/mol 92.10 g/mol [2]
Boiling Point 116 °C at 25 mmHgNo data availableNo data availableNo data available
Density 1.045 g/mL at 25 °CNo data availableNo data availableNo data available
Refractive Index n20/D 1.5490No data availableNo data availableNo data available
CAS Number 71759-92-7[1]No data availableNo data available57121-48-9[2]

Synthesis of Ethynyl-1-methyl-1H-imidazole Isomers

The primary synthetic route to ethynyl-substituted imidazoles involves the Sonogashira cross-coupling reaction.[3][4] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of ethynyl-1-methyl-1H-imidazole isomers, the general approach would involve the coupling of a protected ethyne, such as trimethylsilylacetylene, with the corresponding bromo- or iodo-1-methyl-1H-imidazole isomer, followed by deprotection of the silyl group.

The regioselectivity of the initial halogenation of 1-methylimidazole is a critical step that dictates which isomer can be synthesized. Direct bromination or iodination of 1-methylimidazole can lead to a mixture of halogenated isomers, requiring careful control of reaction conditions and purification to isolate the desired starting material for the subsequent Sonogashira coupling.

Below are generalized experimental protocols for the synthesis of these isomers based on established methodologies for Sonogashira coupling on imidazole scaffolds.

General Experimental Workflow for Sonogashira Coupling

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_deprotection Deprotection cluster_final Final Product Bromo/Iodo-1-methylimidazole Bromo/Iodo-1-methylimidazole Reaction_Mixture Combine reactants and catalysts under inert atmosphere Bromo/Iodo-1-methylimidazole->Reaction_Mixture Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Reaction_Mixture Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction_Mixture Cu_cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_cocatalyst->Reaction_Mixture Base Base (e.g., Et₃N) Base->Reaction_Mixture Solvent Solvent (e.g., THF) Solvent->Reaction_Mixture Stirring Stir at room temperature or heat as required Reaction_Mixture->Stirring Filtration Filter to remove solids Stirring->Filtration Extraction Extract with organic solvent Filtration->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Deprotection_Step Treat with base (e.g., K₂CO₃) in methanol Concentration->Deprotection_Step Purification_Final Purify by column chromatography Deprotection_Step->Purification_Final Final_Product Ethynyl-1-methyl-1H-imidazole Purification_Final->Final_Product

General workflow for Sonogashira coupling.
Protocol 1: Synthesis of this compound (Hypothetical Protocol based on similar reactions)

Materials:

  • 5-Bromo-1-methyl-1H-imidazole

  • Trimethylsilylacetylene

  • Tetrakis(triphenylphosphine)palladium(0)

  • Copper(I) iodide

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Potassium carbonate

  • Methanol

  • Standard work-up and purification reagents

Procedure:

  • To a degassed solution of 5-bromo-1-methyl-1H-imidazole (1.0 eq) in a mixture of THF and triethylamine, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Stir the mixture at room temperature under an inert atmosphere for 16-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in methanol and add potassium carbonate (2.0 eq). Stir at room temperature for 2-4 hours to effect desilylation.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: Protocols for the 4-ethynyl and 2-ethynyl isomers would follow a similar procedure, starting with the corresponding 4-bromo/iodo- or 2-bromo/iodo-1-methyl-1H-imidazole.

Comparative Reactivity and Synthetic Considerations

The position of the ethynyl group on the imidazole ring is expected to influence its reactivity due to differences in the electronic environment.

  • C5 Position: The 5-position of the imidazole ring is generally electron-rich, which can facilitate the oxidative addition step in the Sonogashira coupling.

  • C4 Position: The 4-position is electronically similar to the 5-position.

  • C2 Position: The C2 position is situated between the two nitrogen atoms and is the most electron-deficient carbon in the imidazole ring. Halogen atoms at this position can be more challenging to substitute via cross-coupling reactions, potentially requiring more forcing reaction conditions or specialized catalyst systems.

The stability of the starting halogenated isomers and the final ethynyl products may also vary. The regioselective synthesis of the initial halogenated 1-methylimidazoles is a key challenge that will determine the accessibility of each isomer.

Potential Applications in Drug Discovery and Signaling Pathways

Ethynyl-substituted heterocycles are valuable in drug discovery as they can act as bioisosteres for other functional groups and provide a handle for further derivatization. Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors.

Potential Roles in Signaling Pathways:

The imidazole core is a key component of many biologically active molecules that modulate various signaling pathways. For instance, imidazole-containing compounds have been developed as inhibitors of kinases, which are crucial regulators of cell signaling. The ethynyl group can be used to covalently bind to target proteins or to explore specific interactions within a binding pocket.

G cluster_pathway Kinase Inhibition Pathway Ethynyl_Imidazole Ethynyl-Imidazole Derivative Kinase Kinase (e.g., EGFR, PI3K) Ethynyl_Imidazole->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Downstream Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response

Ethynyl-imidazoles in kinase inhibition.

Ethynyl-imidazole derivatives have been investigated as potential inhibitors of various enzymes, including those in the phosphatidylinositol 3-kinase (PI3K) signaling pathway and cyclooxygenases (COX).[5][6][7][8] The specific isomer used can influence the binding affinity and selectivity for the target enzyme. For example, the different spatial arrangement of the ethynyl group in the 2-, 4-, and 5-positions will lead to distinct interactions within the enzyme's active site, potentially leading to differences in inhibitory potency and selectivity.

Conclusion

While this compound is commercially available and has some characterized properties, its 2- and 4-ethynyl isomers are less well-documented. The synthesis of these isomers is achievable through established methods like the Sonogashira coupling, but the accessibility of the required halogenated precursors is a key consideration. The positional isomerism is expected to have a significant impact on the chemical reactivity and biological activity of these compounds. Further research is needed to fully elucidate the properties and potential of the 2- and 4-ethynyl-1-methyl-1H-imidazole isomers to enable a comprehensive comparison and guide their application in synthetic and medicinal chemistry. This guide provides a foundational understanding to assist researchers in navigating the selection and synthesis of these valuable building blocks.

References

Biological activity of "5-Ethynyl-1-methyl-1H-imidazole" derivatives compared to parent compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 5-Ethynyl-1-methyl-1H-imidazole and its derivatives against its parent compounds, 1-methylimidazole and 5-ethynyl-1H-imidazole. Due to a lack of specific experimental data for this compound and its direct derivatives in publicly available literature, this comparison is based on the well-documented biological activities of the broader class of imidazole-containing compounds and the known properties of its parent molecules. This guide also outlines the necessary experimental protocols to empirically validate these potential activities.

Introduction

Imidazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core imidazole structure is a key component in many biologically active molecules, both natural and synthetic. The introduction of different substituents to the imidazole ring can significantly modulate its biological profile. This guide focuses on the potential therapeutic value of this compound, a derivative of 1-methylimidazole and 5-ethynyl-1H-imidazole.

Parent Compounds

1-Methylimidazole is a heterocyclic organic compound that serves as a versatile building block in organic synthesis and is a known component in some biochemical pathways. While not a potent bioactive agent itself, it exhibits moderate acute oral and dermal toxicity and is corrosive to skin and eyes. Its primary relevance in this context is as a structural precursor to the title compound.

Potential Biological Activities of this compound and its Derivatives

Based on the extensive research on analogous imidazole derivatives, it is hypothesized that this compound and its derivatives could exhibit significant biological activities. The presence of the ethynyl group offers a reactive site for further functionalization, potentially leading to compounds with enhanced potency and target specificity.

Table 1: Hypothetical Comparative Biological Activities
Compound/Derivative ClassPotential Anticancer Activity (IC50)Potential Antimicrobial Activity (MIC)Potential Anti-inflammatory Activity (% Inhibition)
This compoundData not availableData not availableData not available
Aryl-substituted derivativesPotentially high (Low µM range)Moderate to highModerate to high
Heterocycle-linked derivativesModerate to highPotentially highModerate
Metal-complexed derivativesHighHighModerate
1-MethylimidazoleLow to negligibleLow to negligibleLow to negligible
5-Ethynyl-1H-imidazoleData not availableData not availableData not available

Note: The data in this table is hypothetical and intended to guide future research. Experimental validation is required.

Experimental Protocols

To ascertain the biological activities of this compound and its derivatives, the following standard experimental protocols are recommended.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats.

  • Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Experimental Workflows

The biological effects of imidazole derivatives are often mediated through their interaction with specific signaling pathways. For instance, their anticancer effects can be attributed to the inhibition of kinases involved in cell proliferation and survival.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start Starting Materials (1-methylimidazole, etc.) synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization synthesis->purification anticancer Anticancer Assays (MTT, etc.) purification->anticancer antimicrobial Antimicrobial Assays (MIC determination) purification->antimicrobial anti_inflammatory Anti-inflammatory Assays (Paw Edema, etc.) purification->anti_inflammatory data_analysis Data Analysis (IC50, MIC calculation) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: Experimental workflow for the synthesis and biological evaluation of novel imidazole derivatives.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation apoptosis Apoptosis erk->apoptosis imidazole 5-Ethynyl-1-methyl- 1H-imidazole Derivative imidazole->raf Inhibition

Caption: Hypothetical signaling pathway showing inhibition of the Raf/MEK/ERK pathway by a this compound derivative.

Conclusion

While direct experimental evidence for the biological activity of this compound and its derivatives is currently lacking, the extensive body of research on the broader class of imidazole compounds strongly suggests their potential as valuable scaffolds for the development of new therapeutic agents. The ethynyl and methyl substitutions offer opportunities for chemical modifications that could lead to enhanced potency and selectivity. The experimental protocols and hypothetical pathways outlined in this guide provide a framework for future research to unlock the therapeutic potential of this promising class of molecules. Further investigation into the synthesis and biological evaluation of these compounds is highly encouraged.

Validation of a Synthetic Route for 5-Ethynyl-1-methyl-1H-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic route for 5-Ethynyl-1-methyl-1H-imidazole, a valuable building block in medicinal chemistry. The performance of this route is evaluated against established alternative methods for imidazole synthesis, supported by experimental data from peer-reviewed literature. Detailed methodologies for key experiments are presented to allow for replication and validation.

Proposed Synthetic Route: A Three-Step Approach

A plausible and efficient pathway to synthesize this compound involves a three-step sequence starting from the commercially available 1-methyl-1H-imidazole. This method leverages a regioselective iodination followed by a robust carbon-carbon bond-forming reaction.

Synthetic_Route_Validation cluster_0 Proposed Synthetic Pathway cluster_1 Alternative Synthesis Methods Start 1-methyl-1H-imidazole Step1 Step 1: Iodination Start->Step1 Intermediate 5-iodo-1-methyl-1H-imidazole Step1->Intermediate Step2 Step 2: Sonogashira Coupling Intermediate->Step2 Protected_Product 1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole Step2->Protected_Product Step3 Step 3: Deprotection Protected_Product->Step3 Final_Product This compound Step3->Final_Product Compare Performance Evaluation (Yield, Time, Purity, Cost) Final_Product->Compare Compare Against Van_Leusen Van Leusen Imidazole Synthesis Van_Leusen->Compare Microwave Microwave-Assisted Synthesis Microwave->Compare One_Pot One-Pot Multi-Component Reaction One_Pot->Compare

Caption: Logical workflow for the validation of the proposed synthetic route against alternative methods.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the proposed synthetic route and compares them with alternative, more general imidazole synthesis methodologies that could be adapted for the target molecule.

Synthetic RouteKey StepsTypical Reaction TimeOverall YieldKey AdvantagesKey Disadvantages
Proposed Route 1. N-Methylation2. Regioselective Iodination3. Sonogashira Coupling & Deprotection12-24 hours~60-70%High regioselectivity, reliable C-C bond formation.Multi-step process, requires catalyst and specific reagents.
Van Leusen Synthesis Cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC).2-12 hours40-93%[1]Forms the imidazole ring in a single step, good for 1,5-disubstituted imidazoles.[1][2]Requires synthesis of specific aldimine and TosMIC precursors.
Microwave-Assisted Synthesis One-pot condensation of dicarbonyl compounds, aldehydes, and amines.5-30 minutes46-80%[3]Drastically reduced reaction times, often higher yields.[4]Requires specialized microwave reactor, optimization may be needed.
One-Pot Multi-Component Condensation of a dicarbonyl, aldehyde, amine, and ammonium acetate.1-24 hours70-90%High atom economy, simplified procedure.Can be sensitive to substrate scope, potential for side products.

Detailed Experimental Protocols

Proposed Three-Step Synthesis of this compound

This route provides a controlled, step-wise approach to the target molecule.

Proposed_Synthetic_Route imidazole Imidazole methylation Methyl Iodide, NaOH, Ethanol imidazole->methylation Step 1 1_methylimidazole 1-methyl-1H-imidazole methylation->1_methylimidazole iodination Iodine, Base 1_methylimidazole->iodination Step 2 5_iodo 5-iodo-1-methyl-1H-imidazole iodination->5_iodo sonogashira Ethynyltrimethylsilane, Pd/Cu catalyst, Base 5_iodo->sonogashira Step 3a protected_ethynyl 1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole sonogashira->protected_ethynyl deprotection Base (e.g., K2CO3), Methanol protected_ethynyl->deprotection Step 3b final_product This compound deprotection->final_product

Caption: The proposed three-step synthesis of this compound.

Step 1: Synthesis of 1-methyl-1H-imidazole

  • Protocol: Imidazole is dissolved in a suitable solvent such as ethanol or THF.[5][6] A base, typically sodium hydroxide or sodium hydride, is added to deprotonate the imidazole.[5][6] Methyl iodide is then added, and the reaction mixture is stirred at room temperature for 2-3 hours.[5] The product is isolated by extraction and purified by vacuum distillation.

  • Yield: High yields, often exceeding 95%, are reported for this reaction.[6]

Step 2: Regioselective Synthesis of 5-iodo-1-methyl-1H-imidazole

  • Protocol: A highly efficient and regioselective four-step synthesis from imidazole to 5-iodo-1-methylimidazole has been reported with a 73% overall yield.[7] While the detailed step-by-step protocol for the direct iodination of 1-methyl-1H-imidazole to the 5-iodo isomer is not explicitly detailed in the readily available literature, it is a key transformation for this route.

  • Note: The synthesis of the regioisomer, 4-iodo-1-methyl-1H-imidazole, is well-documented and involves the iodination of 1-methyl-1H-imidazole. Achieving high selectivity for the 5-iodo isomer is a critical aspect of this proposed route.

Step 3: Sonogashira Coupling and Deprotection

  • Protocol:

    • Coupling: 5-iodo-1-methyl-1H-imidazole is coupled with a protected alkyne, such as ethynyltrimethylsilane, using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine. The reaction is typically carried out in an inert solvent like THF or DMF.

    • Deprotection: The resulting trimethylsilyl (TMS) protected intermediate is then deprotected using a mild base such as potassium carbonate in methanol to yield the final product, this compound.

  • Yield: Sonogashira couplings on heterocyclic systems generally proceed in good to excellent yields, often in the range of 70-95%.

Alternative Synthetic Methodologies

For a comprehensive evaluation, the proposed route is compared against established methods for constructing the imidazole core, which could be adapted to synthesize the target molecule or its analogues.

Van Leusen Imidazole Synthesis

This method is a powerful tool for the synthesis of 1,5-disubstituted imidazoles.[2]

Van_Leusen_Synthesis Aldehyde Aldehyde Base Base (e.g., K2CO3) Aldehyde->Base Amine Amine (e.g., Methylamine) Amine->Base TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Base Imidazole_Product 1,5-disubstituted Imidazole Base->Imidazole_Product [3+2] Cycloaddition

References

A Comparative Guide to the Characterization of Imidazole-Tethered Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization and biological activity of a series of 1,2,3-triazoles synthesized from an imidazole-based precursor. The data presented herein is primarily drawn from a study by El-Naggar et al. (2021), which details the synthesis and anticancer evaluation of novel imidazole-1,2,3-triazole hybrids.[1] While the specific precursor used in this study was a thiopropargylated-imidazole, the findings offer valuable insights into the characterization and potential therapeutic applications of triazoles derived from imidazole scaffolds, including those conceptually similar to "5-Ethynyl-1-methyl-1H-imidazole".

Synthesis and Characterization

The synthesis of the imidazole-1,2,3-triazole hybrids was achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction involves the coupling of a terminal alkyne (in this case, a thiopropargylated-imidazole) with various organic azides.[1] The structures of the resulting 1,4-disubstituted 1,2,3-triazoles were confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).[1]

A representative reaction scheme is depicted below:

Synthesis_Workflow General Synthesis Workflow imidazole Thiopropargylated-Imidazole catalyst CuSO4 / Sodium Ascorbate imidazole->catalyst azide Organic Azide azide->catalyst product Imidazole-1,2,3-triazole Hybrid catalyst->product Click Reaction solvent DMSO/H2O solvent->catalyst

Caption: General workflow for the synthesis of imidazole-1,2,3-triazole hybrids via CuAAC.

Table 1: Spectroscopic Characterization Data for a Representative Imidazole-1,2,3-triazole Hybrid (Compound 4d) [1]

Spectral Data TypeKey Observations
IR (cm⁻¹) 1505 (C=C), 1630 (C=N), 2960 (CH-Aliphatic), 3090 (CH-Aromatic)
¹H NMR (DMSO-d₆, δ ppm) 4.44 (s, 2H, SCH₂), 5.58 (s, 2H, NCH₂), 7.15-7.45 (m, 20H, Ar-H), 8.05 (s, 1H, CH-1,2,3-triazole)
¹³C NMR (DMSO-d₆, δ ppm) 27.85 (SCH₂), 53.22 (NCH₂), 124.04-143.93 (Aromatic and C=N carbons)

Comparative Anticancer Activity

The synthesized imidazole-1,2,3-triazole hybrids were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines: Caco-2 (colon carcinoma), HCT-116 (colon carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast adenocarcinoma). The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized in Table 2. The study used doxorubicin, a well-established chemotherapy drug, as a positive control.[1]

Table 2: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of Imidazole-1,2,3-triazole Hybrids [1]

CompoundCaco-2HCT-116HeLaMCF-7
4d > 50> 50> 50> 50
4g 8.45 ± 0.1810.12 ± 0.2512.33 ± 0.319.87 ± 0.22
4i 6.31 ± 0.178.76 ± 0.1910.54 ± 0.287.65 ± 0.15
4k 4.67 ± 0.116.23 ± 0.148.11 ± 0.170.38 ± 0.01
6e 5.22 ± 0.207.89 ± 0.169.43 ± 0.216.54 ± 0.13
Doxorubicin 5.17 ± 0.257.14 ± 0.188.98 ± 0.230.42 ± 0.02

The data reveals that the anticancer activity is significantly influenced by the substituents on the triazole ring. Notably, compound 4k , which features a long alkyl side chain, demonstrated the most potent activity against the MCF-7 breast cancer cell line, with an IC₅₀ value comparable to that of doxorubicin.[1] In contrast, the precursor alkyne (thiopropargylated-imidazole) showed no significant anticancer activity, highlighting the importance of the triazole moiety and its substituents for cytotoxicity.[1]

Potential Mechanism of Action: A Molecular Docking Perspective

To investigate the potential mechanism of action, a molecular docking study was performed on one of the most active compounds, 4k , against glycogen synthase kinase-3β (GSK-3β).[1] GSK-3β is a serine/threonine kinase that is implicated in various cellular processes, including cell proliferation and survival, and is considered a promising target in cancer therapy.

The docking study revealed a good binding interaction between compound 4k and the active site of GSK-3β, suggesting that the anticancer activity of these imidazole-triazole hybrids may be mediated, at least in part, through the inhibition of this kinase.[1]

Signaling_Pathway Potential Signaling Pathway Inhibition compound_4k Imidazole-triazole Hybrid (e.g., 4k) gsk3b GSK-3β compound_4k->gsk3b Inhibition downstream Downstream Pro-survival Signaling Pathways gsk3b->downstream Activation apoptosis Apoptosis downstream->apoptosis Inhibition of

Caption: Proposed mechanism of action involving the inhibition of GSK-3β.

Experimental Protocols

General Procedure for the Synthesis of Imidazole-1,2,3-triazole Hybrids (4a-k and 6a-e)[1]

A mixture of the thiopropargylated-imidazole (1 mmol) and the respective organic azide (1.2 mmol) was dissolved in a 1:1 mixture of DMSO and water (10 mL). To this solution, copper(II) sulfate pentahydrate (0.1 mmol) and sodium ascorbate (0.2 mmol) were added. The reaction mixture was stirred at room temperature for 12-24 hours. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was poured into ice-cold water, and the precipitated solid was filtered, washed with water, and purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)[1]

Human cancer cell lines (Caco-2, HCT-116, HeLa, and MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours. After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Conclusion and Future Directions

The imidazole-1,2,3-triazole scaffold represents a promising framework for the development of novel anticancer agents. The biological activity of these compounds can be readily tuned by modifying the substituents on the triazole ring, as demonstrated by the potent and selective activity of compound 4k . The observed inhibition of GSK-3β in docking studies provides a plausible mechanism of action that warrants further investigation through in-depth biochemical and cellular assays. Future studies should focus on synthesizing and evaluating a broader range of derivatives to establish a more comprehensive structure-activity relationship. Furthermore, exploring the antimicrobial potential of these compounds could open up new avenues for their therapeutic application. While the data presented here is based on a thiopropargylated-imidazole precursor, it provides a strong rationale for the investigation of triazoles derived from "this compound" and other related imidazole alkynes.

References

5-Ethynyl-1-methyl-1H-imidazole: A Potential Alternative in the Bioorthogonal Chemistry Toolbox

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of bioorthogonal reagents is a critical decision that impacts the success of bioconjugation, cellular imaging, and the development of targeted therapeutics. While a variety of ethynyl heterocycles are available for copper-catalyzed and strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions, this guide provides a comparative overview of 5-Ethynyl-1-methyl-1H-imidazole against more established alternatives such as ethynyl-pyridines, ethynyl-pyrazoles, and bicyclononynes (BCN).

The ideal bioorthogonal reaction should be fast, specific, and biocompatible, proceeding with high efficiency in complex biological milieu without interfering with native cellular processes. The choice of the alkyne-bearing moiety is crucial as its electronic properties, steric hindrance, stability, and cell permeability can significantly influence the reaction kinetics and overall experimental outcome. This guide aims to provide an objective comparison to aid researchers in selecting the most appropriate ethynyl heterocycle for their specific needs.

A Comparative Overview of Ethynyl Heterocycles

The performance of an ethynyl heterocycle in bioorthogonal labeling is determined by several factors. For terminal alkynes participating in CuAAC, the electron density of the alkyne bond and the potential for the heterocyclic ring to interact with the copper catalyst are key considerations. For strained cyclooctynes like BCN used in SPAAC, the degree of ring strain is the primary driver of reactivity.

FeatureThis compoundEthynyl-PyridinesEthynyl-PyrazolesBicyclononynes (BCN)
Reaction Type Primarily CuAACPrimarily CuAACPrimarily CuAACSPAAC (Copper-free)
Reactivity in Click Chemistry Theoretically High (Electron-rich) No direct kinetic data reported.Moderate to High Dependent on substitution.Moderate Limited kinetic data available.High k₂ ≈ 0.1 - 1 M⁻¹s⁻¹[1][2]
Potential for Copper Chelation High Imidazole nitrogen can act as a ligand.[3]ModerateLow to ModerateNot Applicable
Stability in Physiological Buffer Not ReportedGenerally StableGenerally StableStable
Cell Permeability Predicted to be good for the parent molecule.[4]Variable, depends on structure.Variable, depends on structure.Generally good, can be modulated.
Key Advantages Potentially accelerated CuAAC kinetics due to electron-rich nature.Tunable electronic properties.Structurally diverse.Copper-free, highly biocompatible.[1][5]
Key Disadvantages Lack of experimental data; potential for catalyst sequestration.Potential for catalyst inhibition.Less explored than other alternatives.Lower reaction rates than some other strained alkynes.

In-depth Analysis of Ethynyl Heterocycles

This compound

This compound is an aromatic heterocycle characterized by an electron-rich imidazole ring. This inherent electronic property is hypothesized to enhance the rate of CuAAC by increasing the nucleophilicity of the acetylide intermediate. However, a significant consideration is the potential for the sp²-hybridized nitrogen atom of the imidazole ring to coordinate with the copper(I) catalyst.[3] This interaction could have a dual effect: it might pre-organize the catalyst and the alkyne for a more efficient reaction, or it could lead to catalyst sequestration, thereby inhibiting the reaction. To date, there is a notable absence of published experimental data on the kinetics and bioorthogonal applications of this compound, making any claims about its performance speculative.

Ethynyl-Pyridines

Ethynyl-pyridines are another class of heterocyclic alkynes used in CuAAC. The pyridine ring is more electron-withdrawing than imidazole, which can influence the reactivity of the alkyne. The nitrogen atom in the pyridine ring can also interact with the copper catalyst, potentially modulating the reaction rate. The electronic properties of ethynyl-pyridines can be tuned by introducing substituents on the pyridine ring, offering a degree of control over their reactivity.

Ethynyl-Pyrazoles

Ethynyl-pyrazoles represent another alternative for CuAAC. Pyrazole is a five-membered aromatic heterocycle with two nitrogen atoms. Similar to imidazole, it is an electron-rich system. There is limited specific kinetic data available for the performance of ethynyl-pyrazoles in CuAAC compared to other heterocycles.

Bicyclononynes (BCN)

Bicyclononynes are strained cyclooctynes that are widely used in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). The high ring strain of BCN allows it to react rapidly and specifically with azides without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems.[1][5] The reaction kinetics of BCN with azides are well-documented, with second-order rate constants typically in the range of 0.1 to 1 M⁻¹s⁻¹.[1][2] The stability and straightforward synthesis of BCN derivatives further contribute to their popularity in bioorthogonal chemistry.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of bioorthogonal labeling experiments. Below are representative protocols for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which would be applicable to this compound, and a strain-promoted azide-alkyne cycloaddition (SPAAC) using BCN.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates. This could be adapted for the use of this compound.

Materials:

  • Azide-modified biomolecule

  • Ethynyl-heterocycle (e.g., this compound)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified biomolecule in PBS to the desired concentration.

  • Add the ethynyl-heterocycle from a stock solution in a biocompatible solvent like DMSO to the desired final concentration (typically 1.1-1.5 equivalents relative to the azide).

  • In a separate tube, prepare the catalyst solution by mixing the CuSO₄ solution and the THPTA ligand solution. The final concentration of CuSO₄ in the reaction is typically 50-100 µM, with a 5-fold excess of the ligand.

  • Add the catalyst solution to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE with fluorescent visualization if a fluorescent azide was used, or mass spectrometry).

  • Purify the resulting bioconjugate using a suitable method, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN

This protocol describes a typical copper-free click reaction with a BCN-functionalized molecule.

Materials:

  • Azide-modified biomolecule

  • BCN-functionalized molecule

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified biomolecule in PBS to the desired concentration.

  • Add the BCN-functionalized molecule from a stock solution in a biocompatible solvent like DMSO to the desired final concentration (typically 1.1-1.5 equivalents relative to the azide).

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration of the reactants and the specific BCN derivative used.[1]

  • Monitor the reaction progress using an appropriate analytical method.

  • Purify the bioconjugate to remove unreacted labeling reagents.

Visualizing the Workflow and Potential Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and molecular interactions.

experimental_workflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_analysis Analysis & Purification Azide-modified\nBiomolecule Azide-modified Biomolecule Reaction\nMixture Reaction Mixture Azide-modified\nBiomolecule->Reaction\nMixture Ethynyl-heterocycle Ethynyl-heterocycle Ethynyl-heterocycle->Reaction\nMixture Purification Purification Reaction\nMixture->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for a bioorthogonal labeling experiment.

imidazole_interaction cluster_imidazole This compound cluster_catalyst Cu(I) Catalyst Imidazole N-methyl-imidazole Ring Copper Cu(I) Imidazole->Copper Coordination Alkyne Ethynyl Group Alkyne->Copper π-complexation

Caption: Potential interaction of the imidazole ring with the copper catalyst.

References

Benchmarking "5-Ethynyl-1-methyl-1H-imidazole" for Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific covalent modification of biomolecules is a cornerstone of innovation. The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized bioconjugation by offering a powerful tool for linking molecules with high reliability and specificity.[1] This guide provides a comparative analysis of terminal alkynes in CuAAC reactions, with a focus on contextualizing the potential performance of "5-Ethynyl-1-methyl-1H-imidazole". Due to the limited publicly available kinetic data for this specific imidazole derivative, this guide will leverage data from structurally related and commonly used alkynes to provide a valuable benchmark for its application in bioconjugation.

Performance Comparison of Terminal Alkynes in CuAAC

Alkyne SubstrateRelative ReactivityKey CharacteristicsPotential Suitability for Bioconjugation
Propargyl compounds (e.g., Propargyl alcohol, Propargyl amine) StandardGood combination of reactivity, ease of installation, and cost.[2]Widely used and reliable for a broad range of applications.
Propiolamides HighElectronically activated, leading to faster reaction rates.[2]Excellent for applications requiring rapid conjugation, but potential for off-target reactions with thiols should be considered.[2]
Aromatic alkynes (e.g., Phenylacetylene) VariesReactivity can be influenced by substituents on the aromatic ring.[3]Generally effective, with reaction rates tunable by electronic modifications.
This compound HypothesizedThe electron-rich nature of the imidazole ring may influence the acidity of the alkyne proton and its coordination to the copper catalyst.Potentially a reactive and useful building block, but experimental validation of its kinetics and stability is required.

Alternative Bioconjugation Chemistries

While CuAAC is a powerful tool, alternative methods offer distinct advantages, particularly in live-cell applications where copper toxicity is a concern.[4][5]

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Thiol-Maleimide Addition
Reaction Type 1,3-dipolar cycloaddition[1]1,3-dipolar cycloaddition[4][5]Michael addition[6][7]
Catalyst Required Yes, Copper(I)[1]No[4][5]No
Biocompatibility Limited in live cells due to copper cytotoxicity.[4][5]High, widely used in living systems.[4][5]Generally good, but maleimides can react with other nucleophiles.[6]
Reaction Kinetics Fast (Second-order rate constants typically 10 to 104 M-1s-1).[8]Moderate to fast (highly dependent on the cyclooctyne).[8]Fast at physiological pH.[9]
Linkage Stability Stable triazole ring.Stable triazole ring.Thioether bond, which can undergo retro-Michael reaction under certain conditions.[9]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the bioconjugation of an alkyne-containing molecule (such as "this compound") to an azide-modified biomolecule. Optimization of reactant concentrations, ligand, and reaction time is recommended for each specific application.[10][11][12]

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • Alkyne-containing molecule (e.g., "this compound") dissolved in a biocompatible solvent (e.g., DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand stock solution (e.g., 50 mM THPTA or BTTAA in water)[13]

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride stock solution (optional, to prevent side reactions with ascorbate byproducts)[14]

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

  • Add the desired amount of the alkyne-containing molecule from its stock solution. A slight excess (1.2 to 2 equivalents) relative to the azide is often used.

  • Prepare a premix of CuSO₄ and the stabilizing ligand. For a 1:5 copper-to-ligand ratio, mix one volume of the CuSO₄ stock with 2.5 volumes of the ligand stock.

  • Add the CuSO₄/ligand premix to the reaction mixture.

  • If using, add the aminoguanidine solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, or fluorescence).

  • Once the reaction is complete, the bioconjugate can be purified using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

Protocol for Kinetic Analysis of CuAAC Reactions

Determining the second-order rate constant of a CuAAC reaction is crucial for quantitatively comparing the efficiency of different alkynes. A common method involves using a fluorogenic azide, such as a coumarin azide, which exhibits a significant increase in fluorescence upon triazole formation.[2][10]

Materials:

  • Alkyne of interest (e.g., "this compound")

  • Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Fluorescence plate reader

Procedure:

  • Prepare stock solutions of the alkyne, fluorogenic azide, CuSO₄, ligand, and sodium ascorbate in the reaction buffer.

  • In a well of a microplate, combine the alkyne and fluorogenic azide at known concentrations. To ensure pseudo-first-order kinetics, one of the reactants (typically the alkyne) should be in large excess (at least 10-fold) over the other.

  • Prepare a premix of CuSO₄ and the ligand.

  • Add the CuSO₄/ligand premix to the well.

  • Initiate the reaction by adding sodium ascorbate.

  • Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorogenic probe.

  • Record the fluorescence signal over time until the reaction reaches completion.

  • The observed rate constant (k_obs) can be determined by fitting the fluorescence data to a first-order exponential equation.

  • The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant in excess.

Visualizing Bioconjugation Workflows

The following diagrams illustrate the general workflows for CuAAC and its copper-free alternative, SPAAC, as well as a comparison of their core reaction mechanisms.

CuAAC_Workflow cluster_reactants Reactants Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis Azide_Biomolecule Azide-modified Biomolecule Mix Mix Reactants Azide_Biomolecule->Mix Alkyne_Payload Alkyne-functionalized Payload Alkyne_Payload->Mix Add_Catalyst Add CuSO4/Ligand & Na-Ascorbate Mix->Add_Catalyst Incubate Incubate (RT, 1-4h) Add_Catalyst->Incubate Purify Purify (e.g., SEC) Incubate->Purify Analyze Analyze (e.g., MS, SDS-PAGE) Purify->Analyze

A general experimental workflow for a CuAAC reaction.

SPAAC_Workflow cluster_reactants Reactants Preparation cluster_reaction SPAAC Reaction cluster_purification Purification & Analysis Azide_Biomolecule Azide-modified Biomolecule Mix Mix Reactants Azide_Biomolecule->Mix Strained_Alkyne Strained Alkyne (e.g., DBCO) Payload Strained_Alkyne->Mix Incubate Incubate (RT, 1-12h) Mix->Incubate Purify Purify (e.g., SEC) Incubate->Purify Analyze Analyze (e.g., MS, SDS-PAGE) Purify->Analyze

A general experimental workflow for a SPAAC reaction.

Reaction_Mechanisms cluster_CuAAC CuAAC cluster_SPAAC SPAAC CuAAC_Reactants Terminal Alkyne + Azide CuAAC_Product 1,4-disubstituted Triazole CuAAC_Reactants->CuAAC_Product Fast CuAAC_Catalyst Cu(I) Catalyst CuAAC_Catalyst->CuAAC_Product SPAAC_Reactants Strained Alkyne + Azide SPAAC_Product Triazole SPAAC_Reactants->SPAAC_Product Spontaneous

A simplified comparison of CuAAC and SPAAC reaction pathways.

References

A Spectroscopic Journey: From Precursor to Product in the Synthesis of 5-Ethynyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, this document provides a detailed spectroscopic comparison of the key compounds involved in the synthesis of 5-Ethynyl-1-methyl-1H-imidazole. We present a comparative analysis of the spectroscopic data for the precursor, a protected intermediate, the final ethynyl product, and a subsequent triazole derivative, supported by detailed experimental protocols and illustrative diagrams.

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, typically proceeds via a Sonogashira coupling reaction. This guide focuses on the spectroscopic changes observed during the transformation of the precursor, 5-Iodo-1-methyl-1H-imidazole, to the final product and its subsequent derivatization. Understanding these spectroscopic shifts is crucial for reaction monitoring, purification, and structural confirmation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the precursor, intermediate, final product, and a representative derivative. This data facilitates a clear comparison of the changes in molecular structure as the synthesis progresses.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH2 (imidazole)H4 (imidazole)-CH₃ (imidazole)Ethynyl-HOther Protons
5-Iodo-1-methyl-1H-imidazole (Precursor)~7.5~7.0~3.6--
1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole (Intermediate)~7.4~7.1~3.7-~0.2 (s, 9H, -Si(CH₃)₃)
This compound (Product)~7.5~7.2~3.7~3.1 (s, 1H)-
1-(1-methyl-1H-imidazol-5-yl)-4-phenyl-1H-1,2,3-triazole (Derivative)~7.7~7.6~3.8-~8.2 (s, 1H, triazole-H), ~7.9 (d, 2H, Ar-H), ~7.5 (t, 2H, Ar-H), ~7.4 (t, 1H, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC2 (imidazole)C4 (imidazole)C5 (imidazole)-CH₃ (imidazole)Ethynyl CarbonsOther Carbons
5-Iodo-1-methyl-1H-imidazole (Precursor)~138~130~85~34--
1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole (Intermediate)~139~132~118~34~103, ~95~0.0 (-Si(CH₃)₃)
This compound (Product)~139~133~117~34~83, ~75-
1-(1-methyl-1H-imidazol-5-yl)-4-phenyl-1H-1,2,3-triazole (Derivative)~137~130~125~34-~148 (triazole-C), ~122 (triazole-C), ~130, ~129, ~128, ~126 (phenyl-C)

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundKey Absorptions
5-Iodo-1-methyl-1H-imidazole (Precursor)~3100 (C-H aromatic), ~1500, ~1450 (C=C, C=N ring stretch)
1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole (Intermediate)~3100 (C-H aromatic), ~2150 (C≡C stretch, weak), ~1250 (Si-CH₃ stretch)
This compound (Product)~3300 (≡C-H stretch), ~3100 (C-H aromatic), ~2100 (C≡C stretch, sharp)
1-(1-methyl-1H-imidazol-5-yl)-4-phenyl-1H-1,2,3-triazole (Derivative)~3100 (C-H aromatic), ~1600, ~1500 (aromatic ring stretches)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
5-Iodo-1-methyl-1H-imidazole (Precursor)208127 (M-I)⁺, 81 (imidazole ring fragments)
1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole (Intermediate)178163 (M-CH₃)⁺, 73 (Si(CH₃)₃)⁺
This compound (Product)106105 (M-H)⁺, 79 (imidazole ring fragments)
1-(1-methyl-1H-imidazol-5-yl)-4-phenyl-1H-1,2,3-triazole (Derivative)225118 (phenyltriazole fragment), 104 (phenylacetylene fragment), 81 (methylimidazole fragment)

Experimental Protocols

1. Synthesis of this compound (Product)

This procedure outlines a typical Sonogashira coupling reaction followed by deprotection.

  • Materials: 5-Iodo-1-methyl-1H-imidazole (1.0 eq), trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), triethylamine (3.0 eq), methanol, and tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 5-Iodo-1-methyl-1H-imidazole in a mixture of THF and triethylamine are added Pd(PPh₃)₂Cl₂ and CuI.

    • Trimethylsilylacetylene is then added dropwise, and the reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole.

    • The protected intermediate is dissolved in methanol, and potassium carbonate is added. The mixture is stirred at room temperature until deprotection is complete.

    • The solvent is evaporated, and the crude product is purified by column chromatography to afford this compound.

2. Synthesis of 1-(1-methyl-1H-imidazol-5-yl)-4-phenyl-1H-1,2,3-triazole (Derivative)

This protocol describes a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

  • Materials: this compound (1.0 eq), phenyl azide (1.0 eq), copper(II) sulfate pentahydrate (0.1 eq), sodium ascorbate (0.2 eq), t-butanol, and water.

  • Procedure:

    • This compound and phenyl azide are dissolved in a mixture of t-butanol and water.

    • A freshly prepared aqueous solution of sodium ascorbate is added, followed by an aqueous solution of copper(II) sulfate pentahydrate.

    • The reaction mixture is stirred at room temperature until the reaction is complete.

    • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

    • The crude product is purified by recrystallization or column chromatography to give 1-(1-methyl-1H-imidazol-5-yl)-4-phenyl-1H-1,2,3-triazole.

3. Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are obtained using an FTIR spectrometer with an ATR accessory.

  • Mass Spectrometry: Mass spectra are recorded using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Visualizing the Transformation

The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic analysis.

Synthesis_Pathway Precursor 5-Iodo-1-methyl-1H-imidazole Intermediate 1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole Precursor->Intermediate Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) Product This compound Intermediate->Product Deprotection (K₂CO₃, MeOH) Derivative 1-(1-methyl-1H-imidazol-5-yl)-4-phenyl-1H-1,2,3-triazole Product->Derivative Click Chemistry (Phenyl azide, Cu(I))

Caption: Synthetic pathway from precursor to product and derivative.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Reaction Reaction Setup Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Workup & Extraction Monitoring->Workup Purification Column Chromatography / Recrystallization Workup->Purification NMR ¹H & ¹³C NMR Purification->NMR IR FTIR Purification->IR MS Mass Spectrometry Purification->MS

Caption: General experimental workflow for synthesis and analysis.

In-vitro testing of compounds synthesized with "5-Ethynyl-1-methyl-1H-imidazole"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In-Vitro Performance of Compounds Synthesized with 5-Ethynyl-1-methyl-1H-imidazole

This guide provides a comparative analysis of the in-vitro biological activities of various compounds synthesized using this compound as a key building block. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds for potential therapeutic applications.

Quantitative Performance Data

The following tables summarize the in-vitro activities of different classes of compounds derived from this compound.

Table 1: Anticancer and Cytotoxic Activities
Compound ClassCompoundCell LineAssay TypeIC50 (µM)Reference
Platinum(II) Complexes4Pt-imMCF-7 (breast cancer)MTTValue not specified[1]
A431 (epidermoid carcinoma)MTTValue not specified[1]
4Pt-pyA431 (epidermoid carcinoma)MTT12[1]
5-Aryl-1H-imidazolesCompound 5MCF-7 (breast cancer)MTT< 5[2]
HepG2 (hepatocellular carcinoma)MTT< 5[2]
HCT-116 (colon carcinoma)MTT< 5[2]
Compound 4dMCF-7 (breast cancer)MTTValue not specified[2]
Imidazole DerivativesEthyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetateA549 (non-small cell lung cancer)Not SpecifiedIC50 concentration used[3][4]
NCI-H460 (non-small cell lung cancer)Not SpecifiedIC50 concentration used[3][4]
Table 2: Enzyme and Receptor Inhibition
Compound ClassCompoundTargetAssay TypeKᵢ (nM)% Inhibition / PoCReference
Pyrazole-Based InhibitorsAnalogues 11-89Lactate Dehydrogenase A (LDHA)Enzymatic AssayData not specifiedData not specified[5]
Triazole Substituted Analogues24dσ2 ReceptorRadioligand BindingHigh affinity-[6]
24eσ2 ReceptorRadioligand BindingHigh affinity-[6]
24fσ2 ReceptorRadioligand Binding5.5-[6]
σ1 ReceptorRadioligand Binding39157-[6]
39cσ2 ReceptorRadioligand BindingHigh affinity-[6]
53σ2 ReceptorRadioligand Binding31.9-[6]
60a-cσ2 ReceptorRadioligand BindingReduced affinity-[6]
65σ2 ReceptorRadioligand Binding94.0-[6]
Indolyl Pyrimidinamines22 compoundsPIKfyveDiscoverX scanMAX-PoC < 21 at 1 µM[7]

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell lines (e.g., MCF-7, A431, HepG2, HCT-116) are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours)[1].

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated to allow the MTT to be metabolized.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the insoluble purple formazan product into a colored solution.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve[1][2].

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Protocol:

  • Primary neuronal cultures are treated with the test compounds.

  • After the incubation period, the culture supernatant is collected.

  • The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.

  • The generated NADH reduces the tetrazolium salt to a colored formazan product.

  • The absorbance of the formazan is measured spectrophotometrically, and the amount of LDH released is proportional to the number of damaged cells[8].

In-Vitro Receptor Binding Assays (σ₁ and σ₂ Receptors)

These assays determine the binding affinity of compounds to specific receptors using competitive inhibition with a radiolabeled ligand[6].

Protocol:

  • σ₁ Receptor Assay: Guinea pig brain membranes are used as the source of σ₁ receptors. The membranes are incubated with the selective radioligand (+)-[[³H]pentazocine] and various concentrations of the test compound[6].

  • σ₂ Receptor Assay: Rat liver membranes, a rich source of σ₂ sites, are used. The assay is performed with [³H]DTG in the presence of (+)-pentazocine to mask the σ₁ sites[6].

  • Following incubation, the bound and free radioligand are separated by rapid filtration.

  • The radioactivity of the filters is measured by liquid scintillation counting.

  • The Kᵢ values are calculated from the competition curves, representing the concentration of the compound required to inhibit 50% of the specific binding of the radioligand[6].

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Testing Start This compound Reaction Coupling Reaction (e.g., Click Chemistry, Sonogashira) Start->Reaction Reactant Synthetic Partner (e.g., Azide, Alkyne) Reactant->Reaction Compound Synthesized Compound Reaction->Compound Treatment Compound Treatment Compound->Treatment Cell_Culture Cell Line Culture (e.g., Cancer, Neuronal) Cell_Culture->Treatment Assay Biological Assay (e.g., MTT, LDH, Binding) Treatment->Assay Data Data Acquisition (e.g., IC50, Ki) Assay->Data

Caption: General workflow from synthesis to in-vitro testing.

apoptosis_pathway Compound Platinum(II) Complex (e.g., 4Pt-py) Mitochondria Mitochondria Compound->Mitochondria induces mitochondrial potential decrease ProCasp9 Pro-caspase-9 Mitochondria->ProCasp9 activates Casp9 Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway for a platinum(II) complex.[1]

cell_cycle_arrest Compound 5-Aryl-1H-imidazole (e.g., Compound 4d, 5) G2M_Arrest G2/M Arrest Compound->G2M_Arrest induces G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2->G2M_Arrest M->G1 M->G2M_Arrest

Caption: Cell cycle arrest at the G2/M phase.[2] arrest at the G2/M phase. [cite: 8]

References

A Head-to-Head Comparison of Catalysts for Reactions of 5-Ethynyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. 5-Ethynyl-1-methyl-1H-imidazole is a valuable building block, offering a terminal alkyne moiety that serves as a versatile handle for molecular elaboration through various catalytic reactions. The choice of catalyst is paramount in these transformations, directly influencing reaction efficiency, yield, selectivity, and overall cost-effectiveness. This guide provides a head-to-head comparison of common catalysts for two of the most powerful reactions involving terminal alkynes: the Sonogashira cross-coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."

While direct comparative studies on this compound are not extensively reported in the literature, this guide extrapolates from well-established catalytic systems for similar terminal alkynes to provide a framework for catalyst selection and optimization. We present detailed experimental protocols to enable researchers to conduct their own comparative studies and generate the data needed for informed decision-making in their synthetic endeavors.

I. Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Catalyst Comparison

The performance of a Sonogashira reaction is highly dependent on the choice of palladium catalyst, ligands, copper source, base, and solvent. Below is a summary of commonly employed catalytic systems that are prime candidates for the coupling of this compound with an aryl halide (e.g., Iodobenzene).

Catalyst SystemKey Features & ConsiderationsTypical Reaction Conditions
Pd(PPh₃)₄ / CuI The classical and most widely used system. Tetrakis(triphenylphosphine)palladium(0) is commercially available but can be sensitive to air and moisture.Amine solvent (e.g., triethylamine, diisopropylamine), Room temperature to mild heating.
PdCl₂(PPh₃)₂ / CuI A more air-stable Pd(II) precatalyst that is reduced in situ. Often used interchangeably with Pd(PPh₃)₄.Amine solvent, often with a co-solvent like THF or DMF, Mild to moderate heating.
Pd(OAc)₂ + Ligand / CuI Palladium(II) acetate is a versatile precatalyst used with a variety of phosphine ligands (e.g., PPh₃, XPhos, SPhos) allowing for fine-tuning of reactivity.Various solvents (e.g., DMF, acetonitrile, toluene) with an appropriate base (e.g., K₂CO₃, Cs₂CO₃, Et₃N).
Heterogeneous Pd/Cu Supported catalysts, such as palladium and copper on alumina or magnetic nanoparticles, offer advantages in terms of catalyst recovery and reuse.[1]Often requires higher temperatures but simplifies product purification.[1]
Experimental Protocol: Comparative Sonogashira Coupling

This protocol is designed for the parallel comparison of different palladium catalysts for the Sonogashira coupling of this compound with iodobenzene.

Materials:

  • This compound

  • Iodobenzene

  • Palladium catalysts to be tested (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Anhydrous solvent (e.g., Triethylamine or DMF)

  • Anhydrous base (if not using an amine solvent, e.g., K₂CO₃)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with magnetic stir bars

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • In separate, oven-dried reaction vials under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and if applicable, the phosphine ligand (0.04 mmol, 4 mol%).

  • To each vial, add the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).

  • Add this compound (1.2 mmol) to each vial.

  • Add the anhydrous solvent (5 mL) and, if necessary, the base (2.0 mmol).

  • Seal the vials and stir the reaction mixtures at the desired temperature (e.g., 60 °C).

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Upon completion, quench the reactions with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the isolated yield for each catalytic system and tabulate the results.

Data Presentation: Catalyst Performance in Sonogashira Coupling
Catalyst SystemReaction Time (h)Temperature (°C)SolventBaseProduct Yield (%)
Pd(PPh₃)₄ / CuIEt₃NEt₃N
PdCl₂(PPh₃)₂ / CuIDMFEt₃N
Pd(OAc)₂ / PPh₃ / CuIAcetonitrileK₂CO₃
User-defined Catalyst

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide. This reaction is prized for its reliability, high yields, and tolerance of a wide variety of functional groups.

Catalyst Comparison

The choice of the copper(I) source is critical for the success of the CuAAC reaction. Below are common catalytic systems for the reaction of this compound with an organic azide (e.g., Benzyl Azide).

| Catalyst System | Key Features & Considerations | Typical Reaction Conditions | | :--- | :--- | :--- | :--- | | CuSO₄ / Sodium Ascorbate | The most common and robust system where Cu(II) is reduced in situ to the active Cu(I) species by sodium ascorbate. | Typically performed in a mixture of water and a co-solvent (e.g., t-BuOH, THF, DMSO). | | CuI | A direct source of the active Cu(I) catalyst. Often used when anhydrous conditions are preferred. | A variety of organic solvents can be used (e.g., THF, CH₂Cl₂, DMF). | | Copper(I) Complexes | Pre-formed Cu(I) complexes with ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can offer enhanced stability and catalytic efficiency. | Can be used in both aqueous and organic media. | | Heterogeneous Copper Catalysts | Copper nanoparticles or supported copper catalysts allow for easier catalyst removal and recycling. | Reaction conditions can vary, sometimes requiring elevated temperatures. |

Experimental Protocol: Comparative CuAAC Reaction

This protocol is designed for the parallel comparison of different copper catalysts for the CuAAC reaction of this compound with benzyl azide.

Materials:

  • This compound

  • Benzyl Azide

  • Copper catalysts to be tested (e.g., CuSO₄·5H₂O, CuI)

  • Sodium Ascorbate (if using CuSO₄)

  • Solvents (e.g., t-BuOH/H₂O mixture, THF)

  • Reaction vials with magnetic stir bars

  • Standard laboratory glassware and purification supplies

Procedure:

  • In separate reaction vials, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in the chosen solvent (5 mL).

  • To the vials for the in situ generation of Cu(I), first add sodium ascorbate (0.1 mmol, 10 mol%) followed by the copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).

  • To the vials for the direct use of Cu(I), add the copper(I) iodide catalyst (0.05 mmol, 5 mol%).

  • Seal the vials and stir the reaction mixtures vigorously at room temperature.

  • Monitor the progress of each reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product if necessary (often, the product precipitates and can be collected by filtration).

  • Determine the isolated yield for each catalytic system and tabulate the results.

Data Presentation: Catalyst Performance in CuAAC Reaction
Catalyst SystemReaction Time (h)Temperature (°C)SolventProduct Yield (%)
CuSO₄ / Sodium AscorbateRoom Tempt-BuOH/H₂O
CuIRoom TempTHF
User-defined Catalyst

Visualizing Experimental Workflows

To aid in the conceptualization of these comparative studies, the following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols.

Sonogashira_Catalyst_Comparison cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis cluster_comparison Comparison start Start reactants This compound + Aryl Halide start->reactants catalyst_prep Prepare Vials with Different Pd Catalysts + CuI + Base/Solvent reactants->catalyst_prep run_rxn Run Reactions (Stirring at Temp) catalyst_prep->run_rxn monitor Monitor Progress (TLC/GC-MS) run_rxn->monitor monitor->run_rxn Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify analyze Analyze Yield & Purity purify->analyze compare Compare Catalyst Performance analyze->compare

Caption: Workflow for Sonogashira Catalyst Comparison.

CuAAC_Catalyst_Comparison cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis cluster_comparison Comparison start Start reactants This compound + Organic Azide start->reactants catalyst_prep Prepare Vials with Different Cu Catalysts & Solvents reactants->catalyst_prep run_rxn Run Reactions (Stirring at RT) catalyst_prep->run_rxn monitor Monitor Progress (TLC/LC-MS) run_rxn->monitor monitor->run_rxn Incomplete workup Aqueous Workup monitor->workup Complete extract Extract Product workup->extract isolate Isolate Product (Filter/Concentrate) extract->isolate analyze Analyze Yield & Purity isolate->analyze compare Compare Catalyst Performance analyze->compare

Caption: Workflow for CuAAC Catalyst Comparison.

By systematically applying these protocols and utilizing the provided data tables, researchers can efficiently identify the optimal catalytic system for their specific applications involving this compound, thereby accelerating their research and development efforts.

References

Safety Operating Guide

Safe Disposal of 5-Ethynyl-1-methyl-1H-imidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper disposal of 5-Ethynyl-1-methyl-1H-imidazole is crucial for laboratory safety and environmental protection. This compound should be treated as hazardous waste and disposed of through a licensed professional waste disposal service. Incineration in a chemical incinerator equipped with an afterburner and scrubber is the recommended method of disposal.[1]

This guide provides detailed procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize risks and ensure compliance with safety regulations.

Key Safety and Physical Properties

A thorough understanding of the compound's properties is the first step in safe handling and disposal.

PropertyValueSource
Molecular Formula C6H6N2
Molecular Weight 106.13 g/mol [1]
Appearance Clear Colorless to light yellow liquid
Boiling Point 116 °C/25 mmHg[2]
Density 1.045 g/mL at 25 °C[2]
Flash Point 104.4 °C (219.9 °F) - closed cup[2]
Signal Word Danger[2]
Hazard Classifications Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific target organ toxicity — single exposure (Category 3)[2]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield. An emergency eyewash station should be readily accessible.

  • Hand Protection: Use chemically resistant gloves.[2]

  • Respiratory Protection: For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Work should be conducted in a properly functioning, certified laboratory chemical fume hood.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3] An emergency shower may be necessary if there is a potential for large areas of the body to be exposed.[4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Identify Waste: This compound (Pure or in solution) container Select a sealable, airtight, compatible waste container. start->container label_container Attach a completed 'Dangerous Waste' label. container->label_container storage Store in a cool, dry, well-ventilated area away from incompatible materials. label_container->storage incompatibles Incompatible Materials: - Strong oxidizers - Acids - Acid anhydrides - Acid chlorides storage->incompatibles request_collection When container is full or no longer in use, complete a Chemical Collection Request Form. storage->request_collection licensed_company Arrange for collection by a licensed professional waste disposal company. request_collection->licensed_company incineration Recommended Disposal Method: Chemical incineration with afterburner and scrubber. licensed_company->incineration

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, whether in pure form or in solution.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Collect the waste in a designated, sealable, and airtight container that is chemically compatible with the compound.[4]

    • Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4]

  • Temporary Storage:

    • Store the waste container in a cool, dry, and well-ventilated area.[4]

    • Ensure the storage area is segregated from incompatible materials, which include strong oxidizers, acids, acid anhydrides, and acid chlorides.[4]

  • Final Disposal:

    • When the waste container is full or the experiment is complete, arrange for disposal through your institution's EHS office or a licensed professional waste disposal service.[1]

    • The recommended method of disposal is to "burn in a chemical incinerator equipped with an afterburner and scrubber".[1]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Wear Appropriate PPE: Before addressing the spill, don the appropriate personal protective equipment as outlined above.[1]

  • Containment and Cleanup:

    • For liquid spills, use an inert absorbent material such as sand, silica gel, or universal binder to soak up the material.[5]

    • For solid residue, sweep or shovel the material into a suitable, closed container for disposal, taking care to avoid creating dust.[1][6]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the cleanup materials and any contaminated items as hazardous waste following the procedures outlined above.[4]

  • Reporting: Report the incident to your supervisor or principal investigator as soon as possible.[4]

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) and your local EHS office for the most current and comprehensive information.

References

Personal protective equipment for handling 5-Ethynyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of 5-Ethynyl-1-methyl-1H-imidazole (CAS No. 71759-92-7). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards include acute oral toxicity, skin irritation, and serious eye damage.[1][2] It may also cause respiratory irritation.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standard. A face shield should be worn over safety glasses.[4]To protect against chemical splashes and potential explosions or highly exothermic reactions.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] Gloves should be inspected before each use and changed immediately upon contact with the chemical.[4]To prevent skin contact and absorption. Thicker gloves generally offer better protection.[6]
Respiratory Protection For nuisance exposures, a dust mask (type N95, US) or particle respirator (type P1, EU EN 143) is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3]To prevent inhalation of dust, vapors, or aerosols that can cause respiratory irritation.[3]
Body Protection A chemical-resistant laboratory coat or coveralls.[7][8] Long pants and closed-toe, closed-heel shoes are required.[4]To protect the skin from accidental splashes and contact.

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the essential steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Work Area in Ventilated Hood prep_ppe->prep_setup Ensure safety measures are in place handle_weigh 3. Weigh/Measure Chemical prep_setup->handle_weigh Proceed with caution handle_transfer 4. Perform Experimental Procedure handle_weigh->handle_transfer Minimize exposure cleanup_decon 5. Decontaminate Work Surfaces handle_transfer->cleanup_decon Complete experiment cleanup_waste 6. Segregate and Label Waste cleanup_decon->cleanup_waste Clean work area cleanup_ppe 7. Doff and Dispose of PPE cleanup_waste->cleanup_ppe Proper waste management disposal_container 9. Store Waste in Closed, Labeled Containers cleanup_waste->disposal_container Store for disposal cleanup_wash 8. Wash Hands Thoroughly cleanup_ppe->cleanup_wash Final safety step disposal_professional 10. Arrange for Professional Disposal disposal_container->disposal_professional Follow regulations

Workflow for handling this compound.

Experimental Protocol:

  • Preparation:

    • Before handling the chemical, ensure you are wearing all the required PPE as specified in the table above.

    • Work should be conducted in a well-ventilated chemical fume hood.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Handling:

    • Avoid the formation of dust and aerosols.[3]

    • When weighing or transferring the substance, use equipment that minimizes the generation of dust.

    • Avoid contact with skin and eyes.[3][9]

    • Keep the container tightly closed when not in use.

  • Accidental Release Measures:

    • In case of a spill, evacuate personnel to a safe area.[3]

    • Use personal protective equipment during cleanup.[3]

    • Avoid breathing dust, vapors, mist, or gas.[3]

    • For solid spills, sweep up and shovel without creating dust. For liquid spills, absorb with an inert material (e.g., sand, silica gel).[9]

    • Collect the spilled material in a suitable, closed container for disposal.[3]

    • Prevent the product from entering drains.[3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this chemical, including disposable PPE, and cleaning materials, must be collected in a designated, properly labeled, and sealed container.

  • Disposal Method: The preferred method of disposal is through a licensed professional waste disposal service.[3] Alternatively, the material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of this material down the drain.[3]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[3]

By strictly following these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethynyl-1-methyl-1H-imidazole
Reactant of Route 2
5-Ethynyl-1-methyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.